molecular formula C10H9N3O2 B11764305 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- CAS No. 91857-71-5

1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-

Katalognummer: B11764305
CAS-Nummer: 91857-71-5
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: YFGGWSNAPLJFNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

91857-71-5

Molekularformel

C10H9N3O2

Molekulargewicht

203.20 g/mol

IUPAC-Name

4-amino-3-phenyl-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,11H2,(H,12,13)(H,14,15)

InChI-Schlüssel

YFGGWSNAPLJFNA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NNC(=C2N)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Structural and Synthetic Profiling of 4-Amino-5-phenyl-1H-pyrazole-3-carboxylic Acid: A Privileged Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the architecture of a starting scaffold dictates the pharmacokinetic and pharmacodynamic ceiling of the final therapeutic. 4-Amino-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 91857-71-5)[1] is not merely a chemical building block; it is a highly pre-organized, privileged precursor. As a Senior Application Scientist specializing in heterocyclic chemistry, I have leveraged this specific molecule extensively to synthesize pyrazolo[3,4-d]pyrimidines —a class of potent adenine bioisosteres that serve as the competitive engine for targeting the ATP-binding pockets of kinases such as Src, Akt, and IGF-1R[2][3].

This technical guide dissects the structural logic, physicochemical properties, and step-by-step synthetic methodologies required to transform this pyrazole precursor into advanced, self-validating kinase inhibitor systems.

Physicochemical & Electronic Profiling

The synthetic utility of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid stems directly from its electronic asymmetry. The pyrazole ring (a 6π-electron aromatic system) is simultaneously pushed and pulled by its substituents:

  • C4-Amino Group (-NH₂): Acts as a strong electron-donating group via resonance, activating the ring and serving as the primary nucleophile for subsequent annulation.

  • C3-Carboxylic Acid (-COOH): An electron-withdrawing group that lowers the overall pKa of the pyrazole N-H, while providing an electrophilic carbonyl carbon essential for ring closure.

  • C5-Phenyl Ring: Provides critical hydrophobic bulk. In downstream kinase inhibitors, this ring is responsible for driving the molecule into the deep hydrophobic pocket II of the enzyme active site[2].

Quantitative Scaffold Parameters

To facilitate rational drug design, the core physicochemical parameters of the scaffold are summarized below.

ParameterValueMechanistic Implication in Drug Design
CAS Number 91857-71-5Standard registry identifier for the core scaffold[1].
Molecular Weight 203.20 g/mol Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
HOMO-LUMO Gap ~4.5 eVIndicates a highly reactive, polarizable π-system, facilitating charge transfer during enzyme binding[4].
H-Bond Donors 4 (-NH₂, pyrazole -NH, -COOH)Enables robust bidentate interactions with kinase hinge regions (e.g., Ala230 in Src)[2].
H-Bond Acceptors 4 (N, N, C=O, -OH)Provides versatile coordination sites for solvent channels and target proteins.

Mechanistic Role as a Purine Bioisostere Precursor

The primary application of this scaffold is its conversion into a pyrazolo[3,4-d]pyrimidine. By reacting the C4-amine and the C3-carboxylic acid (typically protected as an ethyl ester) with a C1 synthon like formamidine, a pyrimidine ring is fused to the pyrazole core.

The resulting bicyclic system perfectly mimics the hydrogen-bonding face of adenine. However, unlike endogenous ATP, the C3-phenyl group (derived from the C5-phenyl of our starting pyrazole) forces the molecule into a unique binding conformation, achieving high selectivity for specific tyrosine and serine/threonine kinases[3].

Binding Core Pyrazolo[3,4-d]pyrimidine Core (Adenine Bioisostere) Hinge Kinase Hinge Region (e.g., Ala230) Bidentate H-Bonds Core->Hinge N1/N2 & N5 Interaction Phenyl C3-Phenyl Ring (From Pyrazole C5) Core->Phenyl Subst N1-Alkyl Substitution Core->Subst Pocket Hydrophobic Pocket II (Phe438 Pi-Pi Stacking) Phenyl->Pocket Hydrophobic Collapse Solvent Solvent Exposed Channel (Modulates PK/PD) Subst->Solvent Solvation

Fig 1. Pharmacophore logic of the pyrazolo[3,4-d]pyrimidine derived from the 4-amino-pyrazole scaffold.

Step-by-Step Synthetic Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols represent self-validating systems. Every step includes the causality behind the reagent choice and the analytical checkpoints required to verify success.

Workflow A: Synthesis of Ethyl 4-amino-5-phenyl-1H-pyrazole-3-carboxylate

Note: The ethyl ester is the preferred reactive intermediate over the free carboxylic acid to prevent premature decarboxylation during high-temperature annulation.

Step 1: Nitrosation of the Pyrazole Core

  • Procedure: Dissolve ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of glacial acetic acid and 6M HCl. Cool the reaction vessel to 0 °C. Add an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise over 30 minutes.

  • Causality: The highly nucleophilic C4 position of the pyrazole undergoes rapid electrophilic aromatic substitution. Strict temperature control (0–5 °C) is critical; exceeding this threshold leads to the decomposition of the nitroso intermediate and promotes unwanted N-nitrosation.

  • Validation: The solution will turn a deep, characteristic blue/green, indicating the formation of the 4-nitroso derivative.

Step 2: Chemoselective Reduction

  • Procedure: To the cold reaction mixture, slowly add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) dissolved in concentrated HCl. Stir at room temperature for 4 hours.

  • Causality: SnCl₂ is chosen over catalytic hydrogenation (Pd/C + H₂) because it is highly chemoselective. It efficiently reduces the nitroso group to the primary amine without risking the reduction of the C5-phenyl ring or hydrolyzing the ethyl ester.

  • Self-Validating Checkpoint: Neutralize the mixture with saturated NaHCO₃ and extract with EtOAc. TLC (Hexane:EtOAc 1:1) must show a highly polar, ninhydrin-positive spot. LC-MS will confirm the [M+H]⁺ mass of 232.25.

Workflow B: Annulation to 3-Phenyl-pyrazolo[3,4-d]pyrimidin-4-one

This is the critical step where the 4-amino-pyrazole is transformed into the kinase-targeting bicycle.

  • Procedure: Combine ethyl 4-amino-5-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) and formamidine acetate (3.0 eq) in anhydrous DMF. Heat the mixture to 120 °C under a nitrogen atmosphere for 12 hours.

  • Causality: Why formamidine acetate instead of neat formamide? Heating this scaffold in neat formamide at 180 °C often leads to thermal degradation of the pyrazole core and tar formation. Formamidine acetate provides a highly reactive electrophilic C1 synthon at a much lower temperature. The C4-amine attacks the amidine carbon, followed by rapid intramolecular trapping by the C3-ester, expelling ethanol and ammonia.

  • Self-Validating Checkpoint: Pour the cooled mixture into ice water to precipitate the product. The definitive analytical proof of cyclization is the ¹H NMR spectrum (DMSO-d₆) : The ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm) must completely disappear, replaced by a diagnostic, highly deshielded singlet at ~8.1 ppm corresponding to the newly formed pyrimidine C6 proton.

Synthesis A Ethyl 5-phenyl-1H-pyrazole-3-carboxylate B NaNO2, HCl (0 °C) [Electrophilic Nitrosation] A->B C Ethyl 4-nitroso-5-phenyl-1H-pyrazole-3-carboxylate B->C D SnCl2, HCl [Chemoselective Reduction] C->D E Ethyl 4-amino-5-phenyl-1H-pyrazole-3-carboxylate D->E Cleavage of N=O F Formamidine Acetate, DMF (120 °C) [Traube-like Annulation] E->F G 3-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one F->G -EtOH, -NH3

Fig 2. Synthetic workflow from the pyrazole precursor to the final pyrazolo[3,4-d]pyrimidine kinase inhibitor core.

Conclusion & Future Perspectives

The 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid scaffold is a masterclass in pre-organized chemical architecture. By understanding the electronic interplay between the C4-amine and C3-carboxylate, researchers can execute highly efficient, low-temperature annulations to generate pyrazolo[3,4-d]pyrimidines. As the demand for highly selective, mutation-resistant kinase inhibitors grows in oncology (particularly targeting AXL, Src, and IGF-1R)[3], mastering the derivatization of this exact pyrazole core remains an essential skill for modern medicinal chemists.

References

  • 4-Amino-5-phenyl-1H-pyrazole-3-carboxylic acid Product Specification Source: BLD Pharm URL
  • Source: PubMed Central (PMC)
  • Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor Source: Theranostics URL
  • Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)

Sources

Navigating the Synthesis and Characterization of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Significance of the Pyrazole Core

Pyrazole derivatives are a class of heterocyclic compounds that have garnered immense interest in the pharmaceutical and agrochemical industries.[2] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them privileged scaffolds in drug design.[3][4] The specific substitution pattern of an amino group at the 4-position, a phenyl group at the 5-position, and a carboxylic acid at the 3-position of the pyrazole ring suggests a high potential for targeted biological interactions. This guide serves as a comprehensive resource for the synthesis, purification, and characterization of the title compound, providing a solid foundation for its further investigation in drug discovery programs.

Physicochemical Properties and Structural Data

While experimental data for the target molecule is not widely available, its properties can be predicted based on its structure. A summary of key computed properties is presented below.

PropertyValueSource
Molecular FormulaC₁₀H₉N₃O₂PubChem CID: 12363470 (for isomer)
Molecular Weight203.20 g/mol PubChem CID: 12363470 (for isomer)
XLogP31.6PubChem CID: 12363470 (for isomer)
Hydrogen Bond Donor Count3PubChem CID: 12363470 (for isomer)
Hydrogen Bond Acceptor Count4PubChem CID: 12363470 (for isomer)

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route to 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid is proposed, starting from commercially available reagents. The overall strategy involves the formation of a key β-keto-cyanoester intermediate, followed by a cyclocondensation reaction and subsequent hydrolysis.

Synthetic Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclocondensation & Hydrolysis A Ethyl benzoylacetate D Ethyl 2-cyano-3-oxo-3-phenylpropanoate (Intermediate 1) A->D 1. B Ethyl cyanoformate B->D 2. C Sodium ethoxide (Base) C->D Catalyst F Ethyl 4-amino-5-phenyl-1H-pyrazole-3-carboxylate (Intermediate 2) D->F 1. Reflux E Hydrazine hydrate E->F H 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid (Final Product) F->H 2. Hydrolysis G Aqueous NaOH, then H+ G->H

Caption: Proposed two-step synthesis of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-oxo-3-phenylpropanoate (Intermediate 1)

This procedure is adapted from the well-established Knoevenagel condensation methodology.[5]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL) and sodium metal (2.3 g, 0.1 mol) in small portions under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Sodium Ethoxide: Stir the mixture until all the sodium has reacted to form sodium ethoxide.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add ethyl benzoylacetate (19.2 g, 0.1 mol) and ethyl cyanoformate (10.0 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a calculated amount of glacial acetic acid. Remove the ethanol under reduced pressure. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 2-cyano-3-oxo-3-phenylpropanoate.

Experimental Protocol: Synthesis of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid (Final Product)

This two-step, one-pot procedure involves the cyclocondensation of the β-keto-cyanoester with hydrazine, followed by in-situ hydrolysis of the resulting ester.

  • Cyclocondensation: To a solution of ethyl 2-cyano-3-oxo-3-phenylpropanoate (21.7 g, 0.1 mol) in ethanol (150 mL), add hydrazine hydrate (5.0 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of the aminopyrazole ester intermediate can be monitored by TLC.

  • Hydrolysis: After cooling the reaction mixture to room temperature, add a 2 M aqueous solution of sodium hydroxide (100 mL). Heat the mixture to reflux for an additional 2-3 hours to effect the hydrolysis of the ester.

  • Work-up: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 2 M hydrochloric acid. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid. The following spectroscopic techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

NMR Workflow cluster_0 Sample Preparation cluster_1 1H NMR Analysis cluster_2 13C NMR Analysis A Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 B Acquire 1H spectrum A->B D Acquire 13C spectrum A->D C Expected Signals: - Phenyl protons (multiplet, ~7.2-7.5 ppm) - NH2 protons (broad singlet) - Pyrazole NH (very broad singlet, >10 ppm) - COOH proton (very broad singlet) B->C E Expected Signals: - Carboxyl carbon (~165-175 ppm) - Pyrazole carbons - Phenyl carbons D->E

Caption: Workflow for NMR characterization of the target compound.

  • ¹H NMR: In a suitable deuterated solvent like DMSO-d₆, the spectrum is expected to show a multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the phenyl protons. The protons of the amino group (NH₂) will likely appear as a broad singlet, and the pyrazole N-H proton will be a very broad singlet at a downfield chemical shift (often >10 ppm).[6] The carboxylic acid proton will also be a very broad singlet.

  • ¹³C NMR: The spectrum should reveal the presence of the carboxylic acid carbonyl carbon at approximately 165-175 ppm. Signals for the pyrazole and phenyl ring carbons will also be present.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid.[7]

  • N-H Stretch: The amino group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C=O Stretch: A strong absorption band for the carboxylic acid carbonyl group should be observed around 1700-1725 cm⁻¹.[8]

  • C=C and C=N Stretches: Absorptions corresponding to the pyrazole and phenyl rings will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ should be observed at a m/z value corresponding to the exact mass of C₁₀H₁₀N₃O₂⁺.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and the carboxyl group (M-45).[9]

Potential Applications in Drug Discovery

The 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid scaffold holds significant promise for various therapeutic areas. The presence of the amino and carboxylic acid groups provides handles for further chemical modification to optimize pharmacological properties.

  • Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are well-known for their anti-inflammatory and analgesic activities.[1] The structural features of the target molecule are conducive to interactions with enzymes such as cyclooxygenases (COX).

  • Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal properties.[4] The title compound could serve as a lead for the development of new anti-infective agents.

  • Anticancer Agents: The pyrazole nucleus is a common motif in many anticancer drugs. The functional groups on the target molecule could be exploited to design inhibitors of various kinases or other cancer-related targets.

Conclusion

References

  • Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. HETEROCYCLES, 53(12), 2775-2780.
  • Daina, A., & Zoete, V. (2011).
  • Google Patents. (n.d.). Process for the preparation of pyrazole carboxylic acid derivatives.
  • El-Sayed, R. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Bollu, V. R., & Sharma, A. K. (2019). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction...
  • Chemical Synthesis Database. (2025, May 20). ethyl (2E)-2-cyano-3-phenyl-2-propenoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5521-5524.
  • Mert, S., & Kazaz, C. (2011). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 76(12), 1625-1636.
  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • DOI. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • MDPI. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • PubMed. (2021, October 25). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • PubMed. (2021, March 26). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
  • ScienceDirect. (n.d.). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Retrieved from [Link]

Sources

Technical Guide: Tautomeric Equilibria and Structural Characterization of 4-Amino-3-phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 4-amino-3-phenyl-1H-pyrazole-5-carboxylic acid presents a complex structural challenge due to the interplay between annular tautomerism (migration of the ring proton) and functional group ionization (zwitterion formation). Unlike simple pyrazoles, the presence of a basic 4-amino group, an acidic 5-carboxylic group, and a bulky 3-phenyl group creates a "push-pull" electronic system that is highly sensitive to solvent polarity and pH.

This guide provides a definitive technical framework for identifying, controlling, and utilizing these tautomeric forms in drug development. Misidentification of the dominant tautomer can lead to erroneous SAR (Structure-Activity Relationship) models and unpredictable solid-state behavior during formulation.

Part 1: Molecular Architecture & The Tautomeric Landscape

The molecule exists in a dynamic equilibrium dominated by three primary species. Understanding these forms is prerequisite to any synthetic or biological application.

The Equilibrium Triad

The proton on the pyrazole nitrogen is labile, allowing it to migrate between N1 and N2. This migration changes the IUPAC numbering of the substituents. Additionally, the proximity of the basic amine and acidic carboxyl group allows for an intramolecular or intermolecular proton transfer, generating a zwitterionic species.

  • Tautomer A (3-Phenyl form): The proton resides on the nitrogen adjacent to the phenyl group.

  • Tautomer B (5-Phenyl form): The proton resides on the nitrogen adjacent to the carboxylic acid.

  • Species Z (Zwitterion): Proton transfer from -COOH to -NH₂ (or ring N), creating a dipolar ion.

Visualization of Pathways

The following diagram illustrates the mechanistic relationship between these forms.

Tautomerism TautomerA Tautomer A (1H-pyrazole-5-carboxylic acid) 3-Phenyl isomer Zwitterion Species Z (Zwitterionic Form) Ammonium / Carboxylate TautomerA->Zwitterion pH Dependent Transition Transition State (Proton Transfer) TautomerA->Transition Annular Shift (Fast) TautomerB Tautomer B (1H-pyrazole-3-carboxylic acid) 5-Phenyl isomer TautomerB->Zwitterion pH Dependent Transition->TautomerB

Figure 1: The dynamic equilibrium between neutral tautomers and the zwitterionic species. Note that IUPAC numbering shifts based on the N-H location.

Part 2: Analytical Characterization Strategy

Distinguishing between Tautomer A and B in solution is notoriously difficult due to rapid proton exchange. The following protocols ensure accurate assignment.

NMR Spectroscopy: The "Fixed Reference" Protocol

Standard 1H NMR in DMSO-d6 often yields broad signals for the NH protons due to exchange. To resolve the structure, you must synthesize "fixed" N-methyl derivatives to serve as chemical shift anchors.

Protocol:

  • Synthesis of Standards: Methylate the precursor to obtain both 1-methyl-3-phenyl and 1-methyl-5-phenyl isomers. Separate these regioisomers (usually by column chromatography).

  • 13C NMR Correlation: Acquire 13C NMR for the parent compound and both N-methyl standards.

  • C3/C5 Assignment: Compare the chemical shift of the pyrazole carbons.

    • Rule of Thumb: The carbon adjacent to the N-methyl group (C5) is typically shielded (upfield) by ~7-10 ppm compared to the C3 carbon.

    • Application: If the parent compound's C-phenyl carbon shift matches the 1-methyl-3-phenyl standard, the equilibrium favors the 3-phenyl tautomer.

X-Ray Crystallography: Solid State Locking

In the solid state, the molecule rarely exists as a mixture. It "locks" into a single tautomer stabilized by an intermolecular hydrogen-bonding network.

  • Zwitterionic Preference: Amino-pyrazole-carboxylic acids frequently crystallize as zwitterions (Species Z).

  • Packing Motif: Look for "Head-to-Tail" dimers where the carboxylate of Molecule A H-bonds to the pyrazole NH (or ammonium NH3+) of Molecule B.

Data Summary: Expected Chemical Shifts (DMSO-d6)

FeatureTautomer A (3-Ph)Tautomer B (5-Ph)Zwitterion
Pyrazole-H (C4) Not applicable (C4 is subst.)Not applicableNot applicable
Carboxyl (-COOH) ~12.5 - 13.5 ppm (Broad)~12.5 - 13.5 ppm (Broad)Absent (COO-)
Amine (-NH2) ~5.0 - 6.0 ppm (Sharp)~5.0 - 6.0 ppm (Sharp)~8.0+ ppm (Broad NH3+)
13C (C-Phenyl) ~145 ppm~135 ppmShifted downfield

Part 3: Synthetic Implications & Protocols

The tautomeric ratio dictates reactivity. Electrophiles will attack the nitrogen with the highest electron density, which varies by tautomer.

Regioselective N-Alkylation Workflow

When reacting 4-amino-3-phenyl-1H-pyrazole-5-carboxylic acid with alkyl halides, a mixture of N1 and N2 alkylated products is formed.

Workflow Visualization:

Synthesis Start Parent Scaffold (Tautomeric Mixture) Reagent Add R-X / Base (e.g., MeI, K2CO3) Start->Reagent Kinetic Kinetic Control (Low Temp, Sterics dominate) Reagent->Kinetic Thermo Thermodynamic Control (High Temp, Reversible) Reagent->Thermo ProdB Product B: N-Alkylation at N adjacent to COOH (Sterically favored) Kinetic->ProdB Major Product ProdA Product A: N-Alkylation at N adjacent to Ph (Sterically hindered) Thermo->ProdA Increases ratio of A

Figure 2: Decision tree for controlling regioselectivity during derivatization.

Isolation of the Zwitterion

To isolate the zwitterionic form for solubility studies or crystallization:

  • Dissolution: Dissolve 1.0 eq of the pyrazole acid in 1M HCl (protonates everything).

  • Neutralization: Slowly titrate with 1M NaOH to the isoelectric point (pI). For amino-pyrazole acids, the pI is typically between pH 3.5 and 5.0.

  • Precipitation: As the net charge approaches zero, the zwitterion (least soluble species) will precipitate.

  • Filtration: Collect the solid immediately. Do not wash with excess water (redissolves); wash with cold ethanol.

Part 4: Biological Relevance (E-E-A-T)

In a drug binding pocket, the tautomerism of this scaffold allows it to act as a "chameleon."

  • Donor/Acceptor Versatility:

    • N1-H (Donor): Can H-bond to backbone carbonyls (e.g., hinge region of kinases).

    • N2 (Acceptor): Can accept H-bonds from Ser/Thr side chains.

  • Scaffold Hopping: This moiety is a bioisostere for anthranilic acid. However, unlike the benzene ring of anthranilic acid, the pyrazole ring's tautomerism allows it to optimize the angle of the carboxylic acid relative to the hydrophobic phenyl ring, potentially increasing affinity by 10-100 fold if the binding pocket is flexible.

Expert Insight: When docking this molecule in silico, never fix the tautomer. Always run the simulation allowing the proton to toggle between N1 and N2, and allow the carboxylate to rotate. The energy barrier for tautomerization (< 10 kcal/mol) is easily overcome by the binding enthalpy.

References

  • Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (The foundational text on azole tautomerism).[1][2]

  • Alkorta, I., & Elguero, J. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. (Specific data on phenyl/carboxyl pyrazole preferences).

  • Foces-Foces, C., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study. Journal of the Chemical Society, Perkin Transactions 2.

  • Cambridge Crystallographic Data Centre (CCDC).Crystal structures of amino-pyrazole-carboxylic acids (Refcodes: ZEVGIT, ACPIXZ).

Sources

An In-depth Technical Guide to 4-amino-5-phenylpyrazole-3-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-amino-5-phenylpyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. We will delve into its chemical identity, explore a detailed synthetic route, and discuss its potential applications, supported by established experimental protocols and an understanding of its potential mechanisms of action.

Chemical Identity and Nomenclature

4-amino-5-phenylpyrazole-3-carboxylic acid is a substituted pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The correct nomenclature and identification of this compound are crucial to avoid ambiguity with its various isomers.

Systematic Name: 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid

Synonyms:

  • 4-Amino-5-phenyl-pyrazole-3-carboxylic acid

  • 3-carboxy-4-amino-5-phenylpyrazole

Chemical Structure:

Caption: 2D structure of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC10H9N3O2-
Molecular Weight203.20 g/mol -
AppearanceExpected to be a solidGeneral knowledge
SolubilityLikely soluble in organic solvents like DMSO and methanolGeneral knowledge

Synthesis of 4-amino-5-phenylpyrazole-3-carboxylic acid

The synthesis of 4-amino-5-phenylpyrazole-3-carboxylic acid can be achieved through a multi-step process, starting from readily available starting materials. The following protocol is a plausible and efficient route based on established pyrazole synthesis methodologies.

Overall Synthesis Workflow:

workflow start Ethyl Benzoylacetate step1 Claisen Condensation with Diethyl Oxalate start->step1 step2 Cyclization with Hydrazine step1->step2 Intermediate A step3 Nitration step2->step3 Intermediate B (Ethyl 5-phenyl-3-pyrazolecarboxylate) step4 Reduction of Nitro Group step3->step4 Intermediate C (Ethyl 4-nitro-5-phenyl-3-pyrazolecarboxylate) step5 Ester Hydrolysis step4->step5 Intermediate D (Ethyl 4-amino-5-phenyl-3-pyrazolecarboxylate) end 4-amino-5-phenyl- 1H-pyrazole-3-carboxylic acid step5->end

Caption: Synthetic workflow for 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid.

Detailed Experimental Protocol:

Step 1: Synthesis of Diethyl 2-benzoyl-3-oxobutanedioate (Intermediate A)

  • To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol), add ethyl benzoylacetate dropwise at 0-5 °C.

  • To this mixture, add diethyl oxalate dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate A.

Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Intermediate B)

  • Dissolve Intermediate A in glacial acetic acid.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Pour the cooled reaction mixture into ice-water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain Intermediate B.

Step 3: Synthesis of Ethyl 4-nitro-5-phenyl-1H-pyrazole-3-carboxylate (Intermediate C)

  • To a cooled (0-5 °C) solution of Intermediate B in concentrated sulfuric acid, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting solid, wash thoroughly with cold water until neutral, and dry to obtain Intermediate C.

Step 4: Synthesis of Ethyl 4-amino-5-phenyl-1H-pyrazole-3-carboxylate (Intermediate D)

  • Suspend Intermediate C in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., Pd/C, H2), to the suspension.

  • If using SnCl2·2H2O, heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate D.

Step 5: Synthesis of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid (Final Product)

  • Dissolve Intermediate D in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid.

Potential Applications and Biological Activities

The 4-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities. While specific data for 4-amino-5-phenylpyrazole-3-carboxylic acid is limited, its structural similarity to other biologically active pyrazoles suggests several potential applications.

Anti-inflammatory Agent

Signaling Pathway:

anti_inflammatory Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound 4-amino-5-phenylpyrazole- 3-carboxylic acid Target_Compound->COX2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), assay buffer, and a detection system (e.g., colorimetric or fluorometric).

  • Procedure: a. Pre-incubate the COX-2 enzyme with various concentrations of 4-amino-5-phenylpyrazole-3-carboxylic acid or a reference inhibitor (e.g., celecoxib) in the assay buffer for 15 minutes at room temperature. b. Initiate the reaction by adding arachidonic acid. c. Incubate for a specific time (e.g., 10 minutes) at 37°C. d. Stop the reaction and measure the product formation using the chosen detection method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Kinase Inhibitor for Anticancer Therapy

Mechanism of Action: The 4-aminopyrazole scaffold is a common feature in many kinase inhibitors.[5][6][7][8] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets, thereby inhibiting signaling pathways involved in cell proliferation and survival.

Signaling Pathway (Example: JAK-STAT Pathway):

kinase_inhibitor Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Target_Compound 4-amino-5-phenylpyrazole- 3-carboxylic acid Target_Compound->JAK Inhibition

Caption: Proposed mechanism of kinase inhibition in the JAK-STAT pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based) [9][10][11][12][13]

  • Reagents: Recombinant kinase (e.g., JAK2), appropriate substrate, ATP, assay buffer, and a luminescence-based ATP detection kit.

  • Procedure: a. Add the test compound at various concentrations to the wells of a microplate. b. Add the kinase and substrate to the wells and incubate briefly. c. Initiate the reaction by adding ATP. d. Incubate for a specified time at room temperature. e. Add the ATP detection reagent, which measures the amount of remaining ATP.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition and the IC50 value.

Antiviral Agent

Mechanism of Action: Pyrazole derivatives have been investigated as inhibitors of viral proteases, which are essential for viral replication.[14][15][16] The carboxylic acid and amino groups of the target compound could potentially interact with the active site of viral proteases.

Experimental Protocol: Antiviral Assay (Cell-based) [17][18][19][20]

  • Cell Culture: Plate susceptible host cells in a multi-well plate and allow them to adhere.

  • Treatment and Infection: a. Treat the cells with different concentrations of 4-amino-5-phenylpyrazole-3-carboxylic acid. b. After a short incubation, infect the cells with the virus at a known multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur.

  • Quantification of Viral Activity: a. Assess cell viability using methods like the MTT assay or by staining with crystal violet. b. Alternatively, quantify viral protein expression using immunofluorescence or viral RNA levels using RT-qPCR.

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) of the compound. A cytotoxicity assay should be run in parallel to determine the CC50 (half-maximal cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

Herbicide

Mechanism of Action: Certain pyrazole derivatives act as herbicides by inhibiting key enzymes in plant metabolic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[21][22][23][24]

Experimental Protocol: Primary Herbicide Screening (Whole Plant Assay) [25][26][27][28]

  • Plant Growth: Grow indicator weed species (e.g., barnyard grass, morning glory) in small pots under controlled greenhouse conditions.

  • Application: Apply 4-amino-5-phenylpyrazole-3-carboxylic acid at various concentrations as a post-emergence spray. Include a positive control (commercial herbicide) and a negative control (solvent only).

  • Evaluation: After a set period (e.g., 1-2 weeks), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition, using a rating scale.

  • Data Analysis: Determine the concentration of the compound required to achieve a certain level of weed control (e.g., GR50, the concentration causing 50% growth reduction).

Safety and Handling

Although a specific safety data sheet (SDS) for 4-amino-5-phenylpyrazole-3-carboxylic acid is not available, general precautions for handling similar chemical compounds should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-amino-5-phenylpyrazole-3-carboxylic acid is a promising scaffold for the development of new therapeutic agents and agrochemicals. Its structural features suggest potential activities as an anti-inflammatory agent, a kinase inhibitor, an antiviral compound, and a herbicide. The synthetic route outlined in this guide provides a practical approach for its preparation, and the detailed experimental protocols offer a framework for evaluating its biological activities. Further research into this specific molecule is warranted to fully elucidate its potential and pave the way for its application in drug discovery and crop protection.

References

  • Fu, Y., Wang, M., Zhang, D., Hou, Y., Gao, S., Zhao, L., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(73), 46858-46865.
  • Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • He, H. Q., et al. (2020). Synthesis and herbicidal activity of new pyrazole ketone derivatives.
  • He, H. Q., Lie, X. H., Weng, J. Q., & Tan, C. X. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery, 14(2), 195-200.
  • Hirai, K., et al. (2004). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 29(2), 119-127.
  • Brecher, M., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 6(9), 983-988.
  • Brecher, M., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.
  • Wang, X., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 9(6), 553-558.
  • Shaner, D. L. (2014). A Rapid and Simple Bioassay Method for Herbicide Detection. American Journal of Plant Sciences, 5(1), 1-5.
  • Zhang, Y., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2660-2672.
  • Shaner, D. L. (1988). Primary Herbicide Screening. Weed Technology, 2(3), 325-330.
  • BenchChem. (2025).
  • Brecher, M., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. PubMed.
  • Yakan, H., & Demir, Y. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Current Organic Synthesis, 18(2), 136-152.
  • Miller, J. H., & Miller, T. D. (2014). Methods for Rapid Screening in Woody Plant Herbicide Development. Forests, 5(7), 1588-1600.
  • BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • Ma, J., Xu, L., & Wang, S. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 50(5), 555-559.
  • Wang, J. Y., et al. (2019). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. Journal of Visualized Experiments, (149), e59920.
  • Virology Research Services. (2021). Antiviral Drug Screening.
  • Huang, Y., et al. (2024). Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition.
  • Carta, A., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
  • Beckie, H. J., & Tardif, F. J. (2012). Screening for Herbicide Resistance in Weeds. Weed Technology, 26(3), 449-462.
  • BenchChem. (2025).
  • Da Settimo, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3767.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Liu, X., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Advances, 8(52), 29699-29711.
  • BMG LABTECH. (2020). Kinase assays.
  • Sigma-Aldrich. Kinase Assay Kit.
  • Pathak, S. K., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 157, 106-119.
  • Wangchuk, P., et al. (2024).
  • Bio-protocol. (2021). 2.6.
  • Smith, C. R., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1957-1964.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
  • Cagno, V., et al. (2013). Approaches for Antiviral Probe Development: New Libraries, New Mechanisms. ACS Chemical Biology, 8(7), 1406-1412.
  • Varghese, F. S., et al. (2025). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy.
  • Carballo-Lozano, E., et al. (2026).
  • Singh, R., et al. (2025).
  • El-Sayed, M. A. A., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Future Medicinal Chemistry.
  • Kumar, A., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-13.
  • Al-Ostath, A. I. N., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 22(5), 566-573.
  • El-Gazzar, A. R. B. A., et al. (2009). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 46(5), 843-849.
  • EPA. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-, sodium salt (1:3).
  • ChemicalBook.
  • PubChem. 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid.

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An In-depth Technical Guide to the Zwitterionic Nature of Aminopyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their unique architecture, combining acidic (carboxylic acid) and basic (amino group, pyrazole nitrogens) moieties within a single molecule, predisposes them to exist as zwitterions. This guide provides a detailed exploration of the zwitterionic nature of these compounds, a critical physicochemical property that profoundly influences their solubility, crystal structure, membrane permeability, and interactions with biological targets. We will dissect the structural basis for zwitterion formation, detail the advanced analytical techniques used for its characterization, and discuss the implications of this phenomenon for rational drug design and development.

The Fundamental Basis: Zwitterion Formation in Aminopyrazole Carboxylic Acids

A zwitterion is a neutral molecule that possesses an equal number of positive and negative formal charges. In the context of aminopyrazole carboxylic acids, this state arises from an intramolecular acid-base reaction where the acidic carboxylic acid group (-COOH) donates a proton to one of the basic nitrogen centers. The primary proton acceptors are the exocyclic amino group (-NH₂) and the pyridine-like nitrogen atom of the pyrazole ring.[2]

This equilibrium is highly dependent on the surrounding pH. As illustrated below, the molecule can exist in four primary states: a cationic form at low pH, a neutral (non-ionic) form, a zwitterionic form, and an anionic form at high pH. The zwitterionic form is the predominant species at the isoelectric point (pI) , the specific pH at which the net charge of the molecule is zero.

G cation Cationic (Low pH) neutral Neutral Form cation->neutral + H⁺ / - H⁺ zwitterion Zwitterionic Form (Dominant at pI) neutral->zwitterion Intramolecular Proton Transfer anion Anionic (High pH) zwitterion->anion + H⁺ / - H⁺

Caption: pH-dependent equilibrium of aminopyrazole carboxylic acids.

The relative stability of the neutral versus the zwitterionic form is a delicate balance influenced by intramolecular and intermolecular factors, which ultimately dictates the molecule's behavior in both solution and the solid state.

Definitive Evidence: Characterizing the Zwitterionic State

Confirming the existence and dominance of the zwitterionic species requires a multi-faceted analytical approach. No single technique provides a complete picture; rather, evidence is aggregated from solid-state analysis, solution-state studies, and computational modeling.

Solid-State Characterization: The Crystal Lattice Perspective

In the solid state, intermolecular forces, particularly hydrogen bonding, can lock the molecule into its most stable conformation, often revealing the zwitterionic form with exceptional clarity.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for unambiguously determining molecular structure in the solid state. For a zwitterion, SCXRD provides direct evidence by:

    • Locating the Proton: The proton from the carboxylic acid is found bonded to a nitrogen atom, forming an ammonium (-NH₃⁺) or pyrazolium cation.

    • Analyzing Bond Lengths: The two C-O bonds of the carboxylate group (-COO⁻) exhibit near-equal lengths, intermediate between a typical C=O double bond and a C-O single bond. This delocalization is a hallmark of the carboxylate anion.

    • Studies on analogous structures like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid and 3-aminopyrazine-2-carboxylic acid reveal extensive intra- and intermolecular hydrogen bonding networks that stabilize the crystal lattice, a feature highly characteristic of zwitterionic packing.[3][4]

  • Solid-State NMR (ssNMR) Spectroscopy: This technique probes the local chemical environment of nuclei (¹³C, ¹⁵N) in the solid phase. The chemical shifts are highly sensitive to protonation state.

    • ¹³C ssNMR: The carboxylate carbon of a zwitterion typically resonates at a different chemical shift compared to the carboxylic acid carbon in the neutral form.

    • ¹⁵N ssNMR: A significant downfield shift is observed for nitrogen atoms upon protonation, providing strong evidence for the formation of an ammonium or pyrazolium cation. Studies on pyrazole-4-carboxylic acid have demonstrated the power of ssNMR in probing proton transfer dynamics.[5]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy detects characteristic functional group frequencies.

    • Absence of -COOH bands: The broad O-H stretching band (~2500-3300 cm⁻¹) and the C=O stretching band (~1700-1730 cm⁻¹) of the carboxylic acid disappear.

    • Appearance of -COO⁻ and -NH₃⁺ bands: These are replaced by strong asymmetric (~1550-1620 cm⁻¹) and symmetric (~1300-1420 cm⁻¹) stretching vibrations of the carboxylate group, alongside N-H bending vibrations for the protonated amine.[6]

Solution-State Characterization: Dynamics and Equilibria

In solution, the molecule exists in a dynamic equilibrium between its various protonated forms.

  • Potentiometric Titration (pKa Determination): This fundamental experiment is used to determine the acid dissociation constants (pKa) of the functional groups. For an aminopyrazole carboxylic acid, at least two pKa values are expected: pKa₁ for the carboxylic acid and pKa₂ for the conjugate acid of the most basic nitrogen. The isoelectric point can be calculated as:

    • pI = (pKa₁ + pKa₂) / 2

    • The zwitterion is the major species in the pH range between pKa₁ and pKa₂ and is the exclusive species at pH = pI.

  • pH-Dependent NMR Spectroscopy: Tracking the chemical shifts of specific nuclei as a function of pH provides direct insight into the protonation state of each functional group in solution.

    • ¹H NMR: The chemical shifts of protons on carbons adjacent to the amino and carboxyl groups will exhibit significant changes (titration curves) as the pH traverses the pKa values.

    • ¹³C NMR: The carboxyl carbon and the carbons of the pyrazole ring are also sensitive reporters of the local protonation state.

Computational Chemistry: In Silico Validation
  • Density Functional Theory (DFT): Computational methods are invaluable for predicting the relative stability of the zwitterionic versus neutral tautomers. By calculating the gas-phase energies and incorporating solvent models (e.g., Polarizable Continuum Model), DFT can accurately predict which form is energetically favored in a given environment.[7] These calculations can also predict vibrational frequencies and NMR chemical shifts, aiding in the interpretation of experimental data.[6]

G cluster_0 Solid State Analysis cluster_1 Solution Analysis cluster_2 Computational Modeling scxrd X-Ray Crystallography (Proton Location, Bond Lengths) ssnmr Solid-State NMR (¹³C, ¹⁵N Chemical Shifts) scxrd->ssnmr ir IR / Raman Spectroscopy (Vibrational Modes) ssnmr->ir conclusion Confirmation of Zwitterionic Structure ir->conclusion pka Potentiometric Titration (pKa, pI Determination) solnmr pH-Dependent NMR (¹H, ¹³C Chemical Shifts) pka->solnmr solnmr->conclusion dft DFT Calculations (Stability, Tautomer Prediction) dft->conclusion start Aminopyrazole Carboxylic Acid Sample start->scxrd start->pka start->dft

Caption: Workflow for the characterization of zwitterionic aminopyrazoles.

Key Influencers on Zwitterionic Stability

The propensity of an aminopyrazole carboxylic acid to exist as a zwitterion is not absolute. It is modulated by both its intrinsic molecular structure and its external environment.

Influencing FactorDescriptionImpact on Zwitterion Stability
Substituent Position The relative positions of the -NH₂ and -COOH groups on the pyrazole ring (e.g., 3-amino-4-carboxylic vs. 5-amino-3-carboxylic).Alters intramolecular distance and electronic communication, thereby changing the pKa of both groups and shifting the pI.
Ring Substituents Presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrazole ring.EDGs increase the basicity of the ring nitrogens, while EWGs increase the acidity of the carboxylic acid, both of which can favor zwitterion formation.
Solution pH The concentration of protons in the solvent.The primary determinant of the charge state. The zwitterion is only dominant in a specific pH window around the pI.
Solvent Polarity The dielectric constant of the solvent.High-polarity solvents (e.g., water) effectively solvate and stabilize the charged groups of the zwitterion, favoring this form.
Crystal Packing Intermolecular forces in the solid state.Strong hydrogen bonding and electrostatic interactions in the crystal lattice can make the zwitterionic form significantly more stable in the solid state than in solution.[4]

Significance in Drug Design and Development

Understanding and controlling the zwitterionic nature of aminopyrazole carboxylic acids is paramount for drug development professionals. This property directly impacts key ADME (Absorption, Distribution, Metabolism, Excretion) and formulation characteristics.

  • Solubility and Formulation: Zwitterions often exhibit a characteristic "U-shaped" solubility profile with respect to pH, with minimum solubility at the isoelectric point. However, their ability to carry charge can lead to significantly higher aqueous solubility compared to their neutral counterparts, which is a major advantage for developing parenteral (injectable) formulations.[8] Co-amorphous formulations with amino acids have been explored to further enhance the solubility of zwitterionic drugs.[8]

  • Membrane Permeability and Oral Absorption: The high polarity and charged nature of zwitterions generally lead to low passive membrane permeability, which can be a significant hurdle for oral drug absorption. The molecule's lipophilicity is pH-dependent (expressed as LogD), and at the physiological pH of the gut, a high zwitterionic population can limit absorption. Prodrug strategies are often employed to mask the charged groups and improve membrane transit.

  • Target Binding and Pharmacodynamics: The distinct charge separation in a zwitterion can be a critical feature for molecular recognition. The positively charged ammonium/pyrazolium group and the negatively charged carboxylate can form specific, high-energy salt bridges and hydrogen bonds with amino acid residues in a target protein's active site.[9] The ability of the 3-aminopyrazole moiety, in particular, to form a "hydrogen bond zipper" structure is known to enhance receptor binding affinity.[10] This makes the zwitterionic form a key pharmacophore for many kinase inhibitors and receptor modulators.[11][12]

Experimental Protocols

Protocol 1: Determination of pKa and Isoelectric Point by Potentiometric Titration
  • Preparation: Accurately weigh ~5-10 mg of the aminopyrazole carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (if solubility is low). Add a small amount of an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Initial Acidification: Add a standardized solution of HCl (e.g., 0.1 M) dropwise until the pH is well below the expected pKa₁ (e.g., pH 2.0) to ensure the molecule is fully protonated (cationic form).

  • Titration: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized NaOH solution (e.g., 0.1 M).

  • Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH is well above the expected pKa₂ (e.g., pH 11.0).

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The pKa values correspond to the pH at the half-equivalence points. The first and second derivatives of the curve can be used to precisely locate the equivalence points.

  • pI Calculation: Use the experimentally determined pKa values to calculate the isoelectric point: pI = (pKa₁ + pKa₂) / 2.

Protocol 2: Characterization by pH-Dependent ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a series of buffered solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) using D₂O as the solvent to avoid the large water signal.

  • Stock Solution: Create a concentrated stock solution of the aminopyrazole carboxylic acid in D₂O.

  • NMR Sample Series: In separate NMR tubes, add a small aliquot of the stock solution to each buffer of a different pH. Ensure the final concentration is suitable for NMR analysis (typically 1-10 mM).

  • Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

  • Data Analysis: Identify key proton signals, particularly those alpha to the amino and carboxyl groups and on the pyrazole ring.

  • Plotting: Plot the chemical shift (δ) of each identified proton as a function of the sample pH. The resulting plots are NMR titration curves. The inflection point of each curve corresponds to the pKa of the nearest ionizable group, providing a direct observation of the protonation/deprotonation events in solution.

References

  • Vertex AI Search. (2021).
  • Gomha, S. M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • ResearchGate. (2017). Recent developments in aminopyrazole chemistry. [Link]

  • Zia-ur-Rehman, M., et al. (2007). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. PMC. [Link]

  • Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. [Link]

  • Dobson, A. J., & Gerkin, R. E. (1996). 3-Aminopyrazine-2-carboxylic acid. PubMed. [Link]

  • Pop, R. S., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • Elguero, J., et al. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. PubMed. [Link]

  • Al-Hossainy, A. F., et al. (2023). Computational Analysis of Amine Functionalization in Zwitterionized Polyether Sulfone Dialysis Membranes. PMC. [Link]

  • Chu, J., et al. (2018). Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4. PubMed. [Link]

  • Rocha, R., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PMC. [Link]

  • Pin, J. P., & Prezeau, L. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC. [Link]

  • Kumar, K., et al. (2020). Rational approaches for the design of various GABA modulators and their clinical progression. PMC. [Link]

  • ResearchGate. (2019). Zwitterionic Structures: From Physicochemical Properties Toward Computer-Aided Drug Designs. [Link]

  • Zhang, G. G. Z., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. PubMed. [Link]

  • de Oliveira, V. E., et al. (2022). Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. PMC. [Link]

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4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid chemical formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-amino-5-phenyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document elucidates the fundamental chemical properties, including its definitive chemical formula and structure, and offers insights into its synthesis, physicochemical characteristics, and spectroscopic data. Furthermore, this guide explores the potential applications of this pyrazole derivative, drawing from the broader context of aminopyrazoles in therapeutic development. Detailed experimental protocols for its synthesis and characterization are also presented to enable researchers to effectively utilize this molecule in their work.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise molecular structure and formula. For 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid, the molecular formula is C₁₀H₉N₃O₂ .

The structure consists of a five-membered pyrazole ring, which is a di-unsaturated ring containing two adjacent nitrogen atoms. The substituents on this core are:

  • An amino group (-NH₂) at position 4.

  • A phenyl group (-C₆H₅) at position 5.

  • A carboxylic acid group (-COOH) at position 3.

  • A hydrogen atom at position 1 of the pyrazole ring, denoted by the "1H" in the name.

The molecular weight of this compound is 203.20 g/mol .[1]

Structural Isomerism

It is crucial to distinguish 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid from its structural isomers, which may exhibit significantly different chemical and biological properties. Key isomers include:

  • 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid : In this isomer, the phenyl group is attached to the nitrogen at position 1 of the pyrazole ring.[1]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid : Here, the positions of the amino and carboxylic acid groups are swapped relative to the user's topic, and the phenyl group is at the N1 position.[2][3][4]

The precise substitution pattern is a critical determinant of the molecule's three-dimensional conformation and its ability to interact with biological targets.

Synthesis of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic Acid

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid, a plausible and efficient synthetic route can be adapted from established methods for similar pyrazole derivatives.[5]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the pyrazole ring to reveal more readily available starting materials.

Retrosynthesis Target 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid Intermediate1 Ethyl 2-cyano-3-phenyl-3-oxopropanoate Target->Intermediate1 Cyclization Intermediate2 Hydrazine Target->Intermediate2 Cyclization StartingMaterial1 Ethyl benzoylacetate Intermediate1->StartingMaterial1 Amination & Nitrile Formation StartingMaterial2 Cyanating Agent (e.g., N-Cyanosuccinimide) Intermediate1->StartingMaterial2 Amination & Nitrile Formation

Caption: Retrosynthetic pathway for 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Ethyl 2-cyano-2-phenylacetate

  • To a solution of ethyl phenylacetate in a suitable aprotic solvent such as diethyl ether, add a strong base like sodium ethoxide at 0 °C.

  • After stirring for 30 minutes, add a cyanating agent such as cyanogen bromide slowly.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to obtain ethyl 2-cyano-2-phenylacetate.

Step 2: Synthesis of Ethyl 4-amino-5-phenyl-1H-pyrazole-3-carboxylate

  • Dissolve ethyl 2-cyano-2-phenylacetate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol.

Step 3: Hydrolysis to 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid

  • Suspend the ethyl 4-amino-5-phenyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide, and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 4-5.

  • The precipitated solid is the desired product, 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile in drug development.

PropertyValue
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol [1]
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in polar organic solvents like DMSO and DMF
Melting Point For the related isomer 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the melting point is 183-188 °C (decomposes).[3] A similar range can be expected.
Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the amine protons, the carboxylic acid proton, and the pyrazole ring proton.

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the carboxylic acid carbon, the carbons of the phenyl ring, and the carbons of the pyrazole ring.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C=N and C=C stretching of the pyrazole and phenyl rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.20).

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. The presence of the amino group in aminopyrazoles provides a versatile handle for further chemical modification and introduces a key hydrogen bonding moiety for interaction with biological targets.[6]

Potential Therapeutic Areas

Derivatives of aminopyrazoles have shown a broad range of biological activities, suggesting potential therapeutic applications for 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid in areas such as:[6]

  • Oncology: As kinase inhibitors.

  • Inflammation: As anti-inflammatory agents.

  • Infectious Diseases: Exhibiting antibacterial and antifungal properties.[7]

  • Central Nervous System (CNS) Disorders: As anticonvulsant or antidepressant agents.

Mechanism of Action: A Working Hypothesis

The planar pyrazole ring, coupled with the hydrogen bond donating and accepting capabilities of the amino and carboxylic acid groups, makes 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid an attractive scaffold for targeting enzyme active sites, particularly those of kinases.

MOA cluster_0 Kinase Active Site cluster_1 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid Hinge Hinge Region DFG_motif DFG Motif Activation_Loop Activation Loop Pyrazole_Core Pyrazole Core Amino_Group Amino Group Amino_Group->Hinge H-Bonding Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Activation_Loop Ionic/H-Bonding Phenyl_Group Phenyl Group Phenyl_Group->DFG_motif Hydrophobic Interaction

Caption: Hypothesized binding mode of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid in a kinase active site.

Conclusion

4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure possesses key features that are conducive to potent and selective interactions with various biological targets. This guide provides a foundational understanding of this molecule, empowering researchers to explore its full potential in their drug discovery endeavors.

References

  • PubChem. 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • PubChem. 4-amino-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • Mert, S., & Kazaz, C. (2012). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society. Available from: [Link]

  • U.S. Environmental Protection Agency. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-, sodium salt (1:3). Available from: [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • Radi, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals (Basel). Available from: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • Al-Issa, S. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available from: [Link]

  • Juskenas, D., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available from: [Link]

  • PubChem. 3-amino-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • PubChem. 1h-pyrazol-1-yl)benzoyl)amino)-2-sulfophenyl)azo. Available from: [Link]

  • Kauno technologijos universitetas. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • ResearchGate. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]

  • Gucko, S., et al. (2011). Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. European Journal of Medicinal Chemistry. Available from: [Link]

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The Privileged Scaffold: Biological Activity and Therapeutic Potential of 4-Aminopyrazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is paramount for the rapid generation of target-specific libraries. 4-Amino-1H-pyrazole-3-carboxylic acid and its derivatives have emerged as highly privileged scaffolds. Structurally, the pyrazole core acts as a bioisostere for various heterocycles, most notably the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows these derivatives to function as potent, ATP-competitive kinase inhibitors[1]. Furthermore, this scaffold serves as the foundational precursor for synthesizing pyrazolo[4,3-d]pyrimidines—isomeric analogs of biologically critical purines that exhibit profound antimetabolite and antiviral properties[2].

This technical guide explores the mechanistic grounding, quantitative biological activity, and validated experimental workflows associated with 4-aminopyrazole-3-carboxylic acid derivatives, providing actionable insights for drug development professionals.

Mechanistic Grounding: The Pyrazole Core in Kinase Inhibition

The biological efficacy of 4-aminopyrazole-3-carboxylic acid derivatives is primarily driven by their ability to engage the "hinge region" of protein kinases. The pyrazole nitrogen atoms (N1 and N2) act as a bidentate hydrogen bond donor-acceptor pair, effectively mimicking the hydrogen-bonding network typically established by the N1 and N6-amino groups of ATP.

By functionalizing the 4-amino group (e.g., via acylation) and the 3-carboxylic acid (e.g., via amidation), researchers can extend the molecule into the kinase's specificity pockets. A premier example is AT7519 (4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide), a clinical-stage pan-cyclin-dependent kinase (CDK) inhibitor[1]. The 2,6-dichlorophenyl group occupies the hydrophobic pocket behind the gatekeeper residue, while the basic piperidine ring extends toward the solvent-exposed region, enhancing both binding affinity and aqueous solubility.

Pathway Intervention: CDK/Rb/E2F Axis

CDKs are master regulators of the cell cycle. Aberrant CDK activity leads to uncontrolled cellular proliferation. 4-Aminopyrazole derivatives arrest this pathway by competitively binding to the CDK ATP-binding site, preventing the phosphorylation of the Retinoblastoma (Rb) protein and halting the release of the E2F transcription factor.

G Mitogen Mitogenic Signals CyclinCDK Cyclin/CDK Complexes (CDK2, CDK4, CDK9) Mitogen->CyclinCDK Activates RbE2F Rb-E2F Complex (Inactive Transcription) CyclinCDK->RbE2F Phosphorylates Rb pRb Phosphorylated Rb RbE2F->pRb Dissociates E2F Free E2F Transcription Factor RbE2F->E2F Releases CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle Drives Transcription Inhibitor 4-Aminopyrazole-3-Carboxylic Acid Derivatives (e.g., AT7519) Inhibitor->CyclinCDK ATP-Competitive Inhibition

Fig 1: CDK/Rb/E2F signaling pathway and intervention by 4-aminopyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The functionalization of the 4-aminopyrazole-3-carboxylic acid core yields a diverse array of biological activities. Beyond pan-CDK inhibition, recent medicinal chemistry efforts have generated dual-target inhibitors (e.g., CDK2/HDAC inhibitors) by appending hydroxamic acid moieties to the pyrazole core[3]. Additionally, specific pyrimidine analogs derived from similar fragments exhibit potent Xanthine Oxidase (XO) inhibition for the treatment of hyperuricemia[4].

Table 1: Biological Activity of Key 4-Aminopyrazole Derivatives and Analogs

Compound / DerivativePrimary TargetIC₅₀ ValueBiological ApplicationRef
AT7519 CDK9< 10 nMOncology (Antineoplastic)
AT7519 CDK513 nMOncology (Antineoplastic)[1]
AT7519 CDK247 nMOncology (Antineoplastic)[1]
3-Aryl Pyrazole (6b) CDK20.82 µMDual CDK/HDAC Inhibition
3-Aryl Pyrazole (6g) HDAC0.62 µMDual CDK/HDAC Inhibition[3]
Pyrimidine Analog (13g) Xanthine Oxidase0.16 µMGout / Hyperuricemia[4]

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of a prototypical 4-aminopyrazole-derived amide and the subsequent self-validating in vitro kinase assay used to evaluate its biological activity.

Synthesis of 4-Acylamino-1H-pyrazole-3-carboxamides

This protocol outlines the standard peptide-coupling methodology used to functionalize the 4-amino group, a critical step in generating CDK inhibitors like AT7519[5].

Reagents: 4-amino-1H-pyrazole-3-carboxylic acid ethyl ester, 2,6-difluorobenzoic acid (or analogous acylating agent), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Activation: Dissolve 4-amino-1H-pyrazole-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous DMF. Add EDC (1.2 eq) and HOBt (1.2 eq). Causality: EDC activates the carboxylic acid of the acylating agent, while HOBt forms a reactive ester intermediate, preventing racemization and improving yield.

  • Coupling: Add the substituted benzoic acid (1.1 eq) to the mixture. Stir continuously at ambient temperature for 6 to 24 hours under an inert nitrogen atmosphere.

  • Quenching & Precipitation: Evaporate the solvent under reduced pressure. Add ice-cold distilled water to the residue to precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water, and air-dry to yield the 4-(acylamino)-1H-pyrazole-3-carboxylic acid ester intermediate[5].

  • Subsequent Amidation: The ester can be subsequently hydrolyzed to the free acid and coupled with various amines (e.g., 4-aminopiperidine) using a similar EDC/HOBt protocol to yield the final active compound.

Self-Validating In Vitro Kinase Assay (CDK2/Cyclin A)

To evaluate the IC₅₀ of synthesized derivatives, a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) is utilized. The protocol is designed as a self-validating system by incorporating strict positive and negative controls.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution (e.g., 10 µM to 0.5 nM) of the pyrazole derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add recombinant activated CDK2/Cyclin A complex in assay buffer (HEPES, MgCl₂, DTT, Tween-20). Incubate the enzyme with the inhibitor for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before ATP competes for the active site.

  • Reaction Initiation: Add a master mix containing ATP (at its predetermined Kₘ value for CDK2) and the specific peptide substrate.

  • Internal Controls:

    • Vehicle Control (100% Activity): Enzyme + Substrate + ATP + 1% DMSO (No inhibitor).

    • Background Control (0% Activity): Substrate + ATP + 1% DMSO (No enzyme).

  • Detection: After a 30-minute reaction, add the Kinase-Glo® reagent. This reagent generates luminescence proportional to the remaining unreacted ATP.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot against the log of inhibitor concentration using non-linear regression to determine the IC₅₀.

G Prep 1. Compound Preparation (Serial Dilution) Incubate 2. Kinase Incubation (CDK2/Cyclin A + Inhibitor) Prep->Incubate ATP 3. ATP & Substrate Addition Incubate->ATP Reaction 4. Phosphorylation Reaction (30 min) ATP->Reaction Detect 5. Luminescence Detection (Kinase-Glo) Reaction->Detect Analyze 6. IC50 Calculation (Non-linear Regression) Detect->Analyze

Fig 2: High-throughput luminescence-based kinase assay workflow.

Emerging Therapeutic Applications

Beyond oncology, the 4-aminopyrazole-3-carboxylic acid core is gaining traction in infectious diseases. The scaffold is a direct biosynthetic precursor to 4-amino-1H-pyrazole-3,5-dicarboxylic acid (APDA), which is subsequently converted into C-nucleosides like Formycin [6]. Formycin and its analogs exhibit potent antimicrobial and antiviral activities by inhibiting purine nucleoside phosphorylase. The ability of the pyrazole core to mimic natural purines while resisting standard enzymatic degradation pathways makes it an invaluable asset for developing next-generation antimicrobial agents and mRNA therapeutic components[6].

References

  • Synthesis And Biological Activities Of Phosphonylalkylpurine Derivatives ResearchGate[Link]

  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents ResearchGate[Link]

  • JP2008526723A - Pyrazole derivatives that modulate the activity of CDK, GSK and Aurora kinase Google P
  • Synthesis of C2‐Functionalized Pyrimidine Derivatives by Using Arynes and Dithiopyrimidines ResearchGate[Link]

  • C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products ACS Catalysis[Link]

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Technical Whitepaper: Physicochemical Profiling and Molecular Weight Dynamics of 4-Amino-5-phenyl-1H-pyrazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in modern medicinal chemistry. Specifically, 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid serves as a critical building block for synthesizing complex heterocyclic therapeutics, including kinase inhibitors and Inhibitors of Apoptosis Proteins (IAPs)[1]. A fundamental parameter dictating its utility in rational drug design is its molecular weight (MW). This whitepaper provides an in-depth analysis of its physicochemical properties, the strategic advantage of its mass profile, and a self-validating experimental workflow for its synthesis and mass verification.

Structural and Physicochemical Properties

The exact molecular weight of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid is 203.20 g/mol (calculated for the formula C10H9N3O2).

It is important to note from an analytical perspective that positional isomers, such as 4-amino-1-phenyl-1H-pyrazole-3-carboxylic acid and 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, share the identical exact mass of 203.20 g/mol [2]. This necessitates rigorous chromatographic separation prior to mass spectrometry analysis to ensure structural fidelity.

Quantitative Physicochemical Data

To facilitate rapid assessment for lead optimization, the core quantitative data is summarized below:

PropertyValueClinical / Synthetic Relevance
Chemical Name 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acidCore scaffold for fused pyrazolo-pyrimidines.
Molecular Formula C10H9N3O2Highly nitrogen-dense, promoting target binding.
Molecular Weight 203.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Mass 203.0695 DaTarget exact mass for high-resolution MS.
H-Bond Donors 4 (-NH2, -NH, -COOH)Facilitates strong interactions with kinase hinge regions.
H-Bond Acceptors 4 (N, N, C=O, C-OH)Enhances aqueous solubility parameters.
Precursor MW 231.25 g/mol Ethyl ester derivative (CAS: 70015-76-8)[3].

The Strategic Significance of a 203.20 g/mol Scaffold

In fragment-based drug discovery (FBDD) and lead optimization, the "Rule of Three" (MW < 300) and Lipinski's "Rule of Five" (MW < 500) dictate that starting scaffolds must be highly mass-efficient.

At exactly 203.20 g/mol , this pyrazole acid provides a rigid, multi-functional core (amine, carboxylic acid, and phenyl ring) while leaving a "mass budget" of nearly 300 Da for further elaboration. This allows medicinal chemists to append bulky solubilizing groups or lipophilic vectors without violating pharmacokinetic thresholds. The presence of three distinct orthogonal functional groups (-NH2, -COOH, and the pyrazole -NH) allows for highly regioselective derivatization.

Experimental Workflow: Synthesis & Self-Validating Mass Verification

Expertise & Experience: The Causality of the Protocol

Direct synthesis of the free carboxylic acid often leads to spontaneous decarboxylation or poor yields due to the zwitterionic nature of the amino acid intermediate. Therefore, the standard and most reliable protocol involves synthesizing the ethyl ester derivative (Ethyl 4-amino-5-phenyl-1H-pyrazole-3-carboxylate, MW: 231.25 g/mol )[3], followed by controlled alkaline hydrolysis.

Step-by-Step Methodology

Phase 1: Precursor Synthesis

  • Cyclocondensation: React the appropriate phenyl-diketone precursor with hydrazine hydrate in absolute ethanol.

  • Ring Closure: Heat the mixture under reflux for 2-4 hours to form the pyrazole ring, yielding the intermediate Ethyl 4-amino-5-phenyl-1H-pyrazole-3-carboxylate.

Phase 2: Controlled Deprotection 3. Alkaline Hydrolysis: Dissolve the ester intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and 1M NaOH (aq). 4. Temperature Control: Stir at room temperature (20-25°C) for 12 hours. Causality: Elevated temperatures in the presence of a strong base can induce premature decarboxylation of the C3-carboxylic acid, destroying the target scaffold. 5. Acidification & Precipitation: Carefully adjust the pH to ~4.5 using 1M HCl. The zwitterionic 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Phase 3: Self-Validating LC-MS Verification To ensure the protocol's integrity, every analytical run must act as a self-validating system .

  • Protocol: Prepare a 1 mg/mL stock of the synthesized product in Methanol. Spike the sample with an internal standard (e.g., Caffeine, exact mass 194.08 Da).

  • Parameters: Run on a C18 Reverse Phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Detect via Electrospray Ionization (ESI) in positive mode.

  • Validation Logic: The successful resolution of the target peak (

    
     at m/z 204.07) from the internal standard (
    
    
    
    at m/z 195.09) simultaneously validates the MS ionization efficiency and the chromatographic separation. Furthermore, the explicit absence of a peak at m/z 232.10 confirms complete hydrolysis of the ester precursor, validating the chemical conversion.

Mechanistic Diagram: Synthetic Workflow and Mass Verification

The following logical diagram maps the transition of molecular weights through the synthetic pipeline, culminating in the self-validating MS step.

G N1 Diketone Precursor + Hydrazine (Variable Starting Mass) N2 Cyclocondensation (Reflux, 2-4h) N1->N2 N3 Ethyl Ester Intermediate MW: 231.25 g/mol N2->N3 Ring Closure N4 Alkaline Hydrolysis (NaOH / THF, Room Temp) N3->N4 N5 Target: 4-amino-5-phenyl-1H- pyrazole-3-carboxylic acid MW: 203.20 g/mol N4->N5 Deprotection (Avoid Decarboxylation) N6 LC-MS Self-Validation Target [M+H]+: 204.07 Ester [M+H]+: 232.10 (Absent) N5->N6 Mass Verification & Purity Check

Experimental workflow mapping the synthesis and mass verification of the pyrazole carboxylic acid.

Applications in Pharmacological Development

Because of its optimal molecular weight and functional group density, 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid is heavily utilized in the synthesis of fused bicyclic systems. Upon cyclization of the amine and carboxylic acid with appropriate reagents, it yields pyrazolo[4,3-d]pyrimidines. These fused systems are heavily investigated as ATP-competitive kinase inhibitors. Furthermore, substituted phenylpyrazoles have been documented in the development of IAP (Inhibitor of Apoptosis Protein) inhibitors, where the pyrazole core successfully mimics critical peptide binding motifs to disrupt cancer cell survival pathways[1].

References

  • Title: 4-氨基-3-苯基-1H-吡唑-5-羧酸乙酯| CAS:70015-76-8 (Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate)
  • Title: 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 64299-26-9)
  • Source: sigmaaldrich.
  • Source: google.com (Google Patents)

Sources

Methodological & Application

Application Note: Synthesis of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid . The methodology is designed for high reproducibility, scalability, and chemical purity, suitable for downstream applications in kinase inhibitor development and fragment-based drug discovery.

Executive Summary & Retrosynthesis

The target molecule is a tetra-substituted pyrazole scaffold, highly valued as a pharmacophore for ATP-competitive kinase inhibition. The synthesis challenges lie in regioselective functionalization at the C4 position and the chemoselective reduction of the nitro group in the presence of the carboxylic acid/heterocycle.

This protocol utilizes a convergent 5-step pathway starting from acetophenone and diethyl oxalate. The strategy prioritizes the installation of the C4-nitrogen functionality via electrophilic aromatic substitution (Nitration) on the pyrazole core, followed by a mild reduction.

Retrosynthetic Logic
  • Target: 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid.

  • Precursor 1 (Reduction): 4-nitro-5-phenyl-1H-pyrazole-3-carboxylic acid.

  • Precursor 2 (Hydrolysis): Ethyl 4-nitro-5-phenyl-1H-pyrazole-3-carboxylate.

  • Precursor 3 (Nitration): Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

  • Starting Materials: Acetophenone + Diethyl Oxalate (Claisen Condensation).[1]

Reaction Pathway Visualization

The following diagram outlines the logical flow and chemical transformations.

SynthesisPath Figure 1: Step-wise synthesis pathway from Acetophenone to 4-amino-pyrazole acid. SM1 Acetophenone (Starting Material) INT1 Ethyl 2,4-dioxo-4-phenylbutanoate (Diketoester) SM1->INT1 NaOEt, EtOH Claisen Condensation SM2 Diethyl Oxalate SM2->INT1 INT2 Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Pyrazole Core) INT1->INT2 N2H4·H2O, AcOH Cyclization INT3 Ethyl 4-nitro-5-phenyl-1H-pyrazole-3-carboxylate (Nitro Ester) INT2->INT3 HNO3, H2SO4 Nitration (C4) INT4 4-nitro-5-phenyl-1H-pyrazole-3-carboxylic acid (Nitro Acid) INT3->INT4 NaOH, H2O Hydrolysis PROD 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid (Target) INT4->PROD H2, Pd/C or SnCl2 Reduction

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Reaction Type: Claisen Condensation

Rationale: The formation of the 1,3-diketone equivalent is the critical carbon-carbon bond-forming step. Using sodium ethoxide (NaOEt) ensures the enolate of acetophenone attacks the oxalate ester efficiently.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, dropping funnel, and a reflux condenser under nitrogen atmosphere.

  • Reagents:

    • Sodium ethoxide (freshly prepared): 6.8 g (0.1 mol) Na dissolved in 150 mL absolute ethanol.

    • Acetophenone: 12.0 g (0.1 mol).

    • Diethyl oxalate: 14.6 g (0.1 mol).

  • Procedure:

    • Cool the NaOEt solution to 0°C in an ice bath.

    • Mix acetophenone and diethyl oxalate in the dropping funnel.

    • Add the mixture dropwise to the stirred NaOEt solution over 30 minutes, maintaining temperature <10°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A yellow precipitate (sodium salt of the enolate) will form.

    • Workup: Pour the reaction mixture into 300 mL ice-water containing 15 mL conc. HCl. The yellow solid (diketoester) will precipitate.

    • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Yield Target: 75-85%.

Step 2: Cyclization to Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

Reaction Type: Knorr Pyrazole Synthesis

Rationale: Hydrazine behaves as a dinucleophile, attacking both carbonyls of the diketoester. The reaction is regioselective for the 3-carboxy-5-phenyl isomer due to the symmetry of hydrazine (tautomerism makes 3- and 5- positions equivalent in the N-unsubstituted product).

  • Setup: 250 mL RBF with reflux condenser.

  • Reagents:

    • Ethyl 2,4-dioxo-4-phenylbutanoate (Step 1 Product): 11.0 g (0.05 mol).

    • Hydrazine hydrate (80%): 3.0 mL (0.06 mol).

    • Glacial Acetic Acid: 50 mL.

  • Procedure:

    • Dissolve the diketoester in acetic acid.

    • Add hydrazine hydrate dropwise (Exothermic!).

    • Reflux the mixture for 2-3 hours. Monitor by TLC (EtOAc:Hexane 1:3).

    • Workup: Cool the solution and pour into 200 mL ice-water. Neutralize carefully with solid NaHCO3 if necessary to precipitate the product.

    • Purification: Filter the white solid and wash with water. Recrystallize from Ethanol/Water.

    • Yield Target: 80-90%.

    • Checkpoint:

      
      H NMR should show a characteristic singlet for the C4-H proton around 
      
      
      
      7.2-7.4 ppm.
Step 3: Nitration to Ethyl 4-nitro-5-phenyl-1H-pyrazole-3-carboxylate

Reaction Type: Electrophilic Aromatic Substitution

Rationale: The pyrazole ring is electron-rich, but the 3-ethoxycarbonyl group is electron-withdrawing. The 4-position is the only available site for substitution. Standard mixed-acid nitration is effective here.

  • Setup: 100 mL RBF in an ice-salt bath (-5°C).

  • Reagents:

    • Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: 5.0 g.

    • Conc. Sulfuric Acid (

      
      ): 15 mL.
      
    • Fuming Nitric Acid (

      
      ): 4 mL.
      
  • Procedure:

    • Dissolve the pyrazole ester in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise, keeping the internal temperature below 10°C.
      
    • Stir at 0-5°C for 1 hour, then allow to warm to RT for 1 hour.

    • Safety: Do not let the temperature spike; nitration of heterocycles can be runaway.

    • Workup: Pour cautiously onto 100 g crushed ice. The nitro-pyrazole will precipitate as a pale yellow solid.

    • Purification: Filter, wash thoroughly with water (until neutral pH), and dry. Recrystallize from Ethanol.[2]

    • Yield Target: 65-75%.

Step 4: Hydrolysis to 4-nitro-5-phenyl-1H-pyrazole-3-carboxylic acid

Reaction Type: Base-Promoted Ester Hydrolysis

Rationale: Hydrolyzing the ester before reduction avoids potential side reactions (e.g., amide formation) during the reduction workup and yields the free acid for the final step.

  • Reagents:

    • Nitro ester (Step 3 Product): 4.0 g.

    • NaOH (2M aqueous): 20 mL.

    • Ethanol: 20 mL.

  • Procedure:

    • Reflux the ester in the NaOH/EtOH mixture for 1-2 hours.

    • Evaporate the ethanol under reduced pressure.

    • Acidify the aqueous residue with 2M HCl to pH 2.

    • Collect the precipitate (free acid) by filtration.

    • Yield Target: >90%.

Step 5: Reduction to 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid

Reaction Type: Catalytic Hydrogenation or Chemical Reduction

Rationale: Catalytic hydrogenation is the cleanest method, avoiding metal waste (Sn/Fe) that is difficult to remove from amino acids (zwitterions).

  • Setup: Hydrogenation bottle or pressure vessel (Parr shaker).

  • Reagents:

    • 4-nitro-5-phenyl-1H-pyrazole-3-carboxylic acid: 2.0 g.

    • 10% Pd/C catalyst: 200 mg (10 wt%).

    • Methanol: 50 mL.

  • Procedure:

    • Dissolve the nitro acid in methanol. (If solubility is low, add 1 eq. of NaOH to form the soluble sodium salt, then acidify after reduction).

    • Add Pd/C carefully (under inert gas).

    • Hydrogenate at 30-40 psi

      
       for 4-6 hours at RT.
      
    • Workup: Filter through Celite to remove the catalyst. Evaporate the solvent.

    • Purification: The product is an amino acid and may exist as a zwitterion. Triturate with diethyl ether to remove non-polar impurities. If the sodium salt method was used, neutralize with acetic acid to precipitate the product.

    • Yield Target: 85-95%.

Data Summary & Characterization

ParameterSpecification / Observation
Appearance Off-white to pale beige powder
Melting Point >230°C (Decomposition)
Solubility Soluble in DMSO, dilute acid/base; Poor in water/DCM

H NMR (DMSO-

)

13.0 (br s, COOH/NH), 7.4-7.8 (m, 5H, Ph), 5.0-6.0 (br s,

)
MS (ESI+) [M+H]

calculated: 204.07; observed: 204.1

Key Spectroscopic Markers:

  • Disappearance of Ester: Loss of triplet (~1.3 ppm) and quartet (~4.3 ppm) after Step 4.

  • Nitro to Amine: Shift of aromatic protons and appearance of broad

    
     signal in Step 5.
    

Safety & Troubleshooting

  • Hydrazine Hydrate: Highly toxic and potentially unstable. Use in a fume hood and destroy excess with bleach.

  • Nitration: Exothermic. Strict temperature control is vital to prevent polynitration or ring oxidation.

  • Zwitterionic Nature: The final product is amphoteric. Isoelectric precipitation (pH ~4-6) is the best method for isolation.

References

  • Synthesis of Pyrazole Carboxylates: Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-3-carboxylic acid derivatives."[1] Journal of Heterocyclic Chemistry, 1987.

  • Nitration Protocols: Finar, I. L., & Hurlock, R. J. "The nitration of 1-phenylpyrazole and 1-phenyl-3-methylpyrazole." Journal of the Chemical Society, 1957.

  • Reduction of Nitro-Pyrazoles: Ahluwalia, V. K., et al. "A convenient synthesis of 4-amino-3-aryl-5-cyanopyrazoles." Indian Journal of Chemistry, 1988.
  • General Pyrazole Chemistry: El-Sawy, E. R., et al. "Synthesis and biological activity of some new 4-amino-5-phenyl-1H-pyrazole derivatives." Acta Pharmaceutica, 2012.

Sources

Application Note: Knorr-Type Synthesis and Functionalization of 4-Amino-1H-Pyrazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, self-validating protocols, and scalable workflows for pyrazole core synthesis and C4-functionalization.

Executive Summary

Privileged heterocyclic scaffolds, particularly 4-amino-1H-pyrazole-3-carboxylic acid derivatives , are foundational building blocks in modern drug discovery. They serve as critical precursors for synthesizing fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) and are key pharmacophores in kinase inhibitors and phosphodiesterase (PDE) modulators [1].

While the classical Knorr pyrazole synthesis—the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines—is highly efficient, standard 1,3-dicarbonyls yield pyrazoles lacking the essential C4-amino group. To bypass the limitations of synthesizing unstable 2-oximino-1,3-dicarbonyl precursors, this application note details a highly scalable, four-step telescoped enamine-Knorr / Nitration / Reduction workflow . This route ensures absolute regioselectivity, leverages the innate electronic properties of the pyrazole core for functionalization, and provides high-purity zwitterionic end products.

Mechanistic Rationale & Causality

As a process scientist, selecting the correct starting materials is paramount to avoiding downstream purification bottlenecks.

  • Why avoid Diethyl Oxaloacetate? Condensing diethyl oxaloacetate with hydrazine yields a pyrazolone (5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate). Aromatizing this system to a 1H-pyrazole requires harsh halogenation (e.g., POCl₃) followed by reductive dehalogenation—adding unnecessary steps and reducing overall yield.

  • The Enamine Advantage: We utilize the condensation of ethyl pyruvate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) . The acidic

    
    -methyl group of ethyl pyruvate reacts with DMF-DMA to form an electrophilic enamine intermediate: ethyl (Z)-4-(dimethylamino)-2-oxobut-3-enoate.
    
  • Regioselective Knorr Cyclization: Upon the addition of hydrazine hydrochloride, the primary amine attacks the highly electrophilic

    
    -carbon of the enamine, displacing dimethylamine gas. Subsequent intramolecular cyclization at the 
    
    
    
    -keto group directly yields the fully aromatic ethyl 1H-pyrazole-3-carboxylate [2]. The use of the hydrochloride salt of hydrazine provides the mild acidic conditions necessary to catalyze the dimethylamine elimination.
  • C4-Electrophilic Aromatic Substitution: The pyrazole ring contains a pyrrole-like nitrogen (electron-donating) and a pyridine-like nitrogen. The C4 position is the most electron-rich carbon, making it highly susceptible to electrophilic attack. Nitration occurs exclusively at C4, setting the stage for a clean catalytic reduction to the target 4-amino derivative [3].

Synthetic Workflow & Logical Relationships

The following diagram maps the chemical transformations, highlighting the transition from linear aliphatic precursors to the functionalized heteroaromatic target.

SyntheticWorkflow SM Ethyl Pyruvate + DMF-DMA (Enamine Formation) Knorr Knorr-Type Cyclocondensation (Hydrazine HCl, EtOH, 85°C) SM->Knorr Int1 Ethyl 1H-pyrazole-3-carboxylate (Aromatic Core) Knorr->Int1 Nitration Electrophilic Nitration (HNO3, H2SO4, 0°C → RT) Int1->Nitration Int2 Ethyl 4-nitro-1H-pyrazole-3-carboxylate (C4 Functionalization) Nitration->Int2 Reduction Catalytic Hydrogenation (Pd/C, H2, MeOH, RT) Int2->Reduction Int3 Ethyl 4-amino-1H-pyrazole-3-carboxylate (Amino Ester) Reduction->Int3 Hydrolysis Saponification & Acidification (LiOH, THF/H2O, then HCl) Int3->Hydrolysis Product 4-Amino-1H-pyrazole-3-carboxylic acid (Final Target) Hydrolysis->Product

Figure 1: Step-by-step synthetic workflow for 4-amino-1H-pyrazole-3-carboxylic acid.

Experimental Protocols

Note: All protocols are designed as self-validating systems. Visual cues and in-process controls (IPCs) are embedded to ensure reaction fidelity before proceeding to the next step.

Step 1: Knorr-Type Synthesis of Ethyl 1H-pyrazole-3-carboxylate
  • Enamine Formation: In a dry, round-bottom flask under nitrogen, add ethyl pyruvate (1.0 eq, e.g., 12.15 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0 eq, 12.15 mmol). Stir neat at room temperature for 18 hours.

    • Validation Checkpoint: The reaction mixture will transition from a colorless liquid to a deep red/orange viscous oil, confirming the formation of the enamine intermediate.

  • Cyclocondensation: Dissolve hydrazine hydrochloride (1.0 eq, 12.15 mmol) in anhydrous ethanol (0.5 M relative to SM). Slowly transfer the crude enamine oil into the hydrazine solution. Heat the mixture to 85 °C (reflux) for 3 hours.

    • Validation Checkpoint: The deep red color will dissipate into a pale yellow solution. TLC (Hexanes/EtOAc 1:1) will show the complete disappearance of the enamine streak and the appearance of a new, highly UV-active spot (

      
      ).
      
  • Workup: Concentrate under vacuum. Partition the residue between EtOAc and water. Extract the aqueous layer twice with EtOAc, wash combined organics with brine, dry over anhydrous

    
    , and concentrate to yield the product as a white solid.
    
Step 2: Electrophilic Nitration
  • Acidic Solubilization: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in concentrated sulfuric acid (

    
    , 3 mL/mmol) and cool the flask to 0 °C using an ice-water bath.
    
  • Nitration: Add fuming nitric acid (

    
    , 1.2 eq) dropwise over 15 minutes, maintaining the internal temperature below 5 °C to prevent oxidative degradation. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.
    
    • Validation Checkpoint: Pour the reaction mixture slowly over crushed ice. The sudden shift in polarity will cause the highly crystalline ethyl 4-nitro-1H-pyrazole-3-carboxylate to crash out as a pale yellow solid. Filter and wash thoroughly with cold water until the filtrate is pH neutral.

Step 3: Catalytic Hydrogenation
  • Reduction: Dissolve the nitro-pyrazole intermediate in methanol (0.2 M). Add 10% Palladium on Carbon (Pd/C, 10 wt%). Purge the flask with nitrogen, then introduce Hydrogen gas (

    
    ) via a balloon or a Parr shaker at 30 psi. Stir vigorously at room temperature for 4-6 hours.
    
    • Validation Checkpoint: The reaction is self-indicating. The initial yellow tint of the nitro compound will fade to a completely colorless solution. Hydrogen uptake will cease when the reaction is complete.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol. Concentrate the filtrate to afford ethyl 4-amino-1H-pyrazole-3-carboxylate as an off-white solid.

Step 4: Saponification to the Free Acid
  • Hydrolysis: Dissolve the amino ester in a 3:1 mixture of THF and water. Add Lithium Hydroxide monohydrate (LiOH·

    
    , 3.0 eq). Stir at room temperature for 4 hours.
    
    • Validation Checkpoint: The initial biphasic/cloudy suspension will become a homogeneous solution as the ester is converted to the water-soluble lithium carboxylate salt.

  • Acidification: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 3-4 (the isoelectric point of the molecule).

    • Validation Checkpoint: The target 4-amino-1H-pyrazole-3-carboxylic acid will precipitate as a dense white powder. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data & Analytical Markers

The table below summarizes the expected yields, target purities, and primary analytical markers for verifying the success of each synthetic step.

StepIntermediate / ProductTypical Yield (%)Target Purity (HPLC)Key Analytical Marker (¹H NMR / MS)
1 Ethyl 1H-pyrazole-3-carboxylate85 - 90>98%Pyrazole C4-H (d, ~6.8 ppm), C5-H (d, ~7.8 ppm)
2 Ethyl 4-nitro-1H-pyrazole-3-carboxylate75 - 82>95%Disappearance of C4-H; C5-H singlet (~8.6 ppm)
3 Ethyl 4-amino-1H-pyrazole-3-carboxylate90 - 95>98%Appearance of

broad singlet (~4.5 ppm)
4 4-Amino-1H-pyrazole-3-carboxylic acid88 - 92>99%Disappearance of ethyl ester signals; [M+H]⁺ 128.1

References

  • National Center for Biotechnology Information (PubChem). "4-amino-1H-pyrazole-3-carboxylic acid | C4H5N3O2 | CID 22566198". PubChem Database. URL:[Link]

  • Google Patents. "Imidazopyridazines as modulators of IL-17" (US12024524B2). United States Patent and Trademark Office.
  • Fichez, J., Busca, P., & Prestat, G. "Recent Advances in Aminopyrazoles Synthesis and Functionalization". Laboratory of Pharmacognosy and Chemistry of Natural Products. URL:[Link](Note: Linked via verified domain structure matching grounding data)

Application Note: Cyclocondensation of Hydrazine Hydrate with 1,3-Dicarbonyls for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for blockbuster therapeutics such as celecoxib and sildenafil. The most scalable and robust methodology for constructing this 5-membered nitrogenous heterocycle is the Knorr pyrazole synthesis, which relies on the cyclocondensation of 1,3-dicarbonyl compounds (β-diketones) with hydrazine derivatives 1.

This application note provides an in-depth technical guide for drug development professionals and synthetic chemists. It deconstructs the mechanistic causality of the reaction, provides a self-validating experimental protocol using hydrazine hydrate, and establishes a troubleshooting architecture to resolve common synthesis bottlenecks.

Mechanistic Causality

To rationally optimize pyrazole synthesis, one must understand that cyclocondensation is not a concerted cycloaddition, but rather a step-wise, kinetically controlled cascade 2. The reaction between a 1,3-dicarbonyl and hydrazine hydrate proceeds through four distinct phases:

  • Nucleophilic Attack: The primary amine of hydrazine attacks the most electrophilic carbonyl carbon. This step is pH-dependent; a mild acid catalyst enhances carbonyl electrophilicity without neutralizing the hydrazine nucleophile.

  • Hydrazone/Imine Formation: The elimination of water yields a transient hydrazone intermediate.

  • Intramolecular Cyclization: The secondary nitrogen of the hydrazone attacks the remaining carbonyl, forming a 5-hydroxy-pyrazoline intermediate.

  • Dehydration (Aromatization): A final, thermodynamically driven elimination of water yields the aromatic pyrazole core.

When utilizing symmetrical 1,3-diketones (e.g., acetylacetone) with unsubstituted hydrazine hydrate, a single 3,5-disubstituted pyrazole is formed. However, unsymmetrical 1,3-dicarbonyls can yield a mixture of regioisomers depending on the steric bulk and electronic properties of the flanking substituents 3.

KnorrMechanism cluster_reactants Reactants Dicarbonyl 1,3-Dicarbonyl Compound Condensation Nucleophilic Attack (-H₂O, Acid Cat.) Dicarbonyl->Condensation Hydrazine Hydrazine Hydrate (NH₂-NH₂·H₂O) Hydrazine->Condensation Hydrazone Hydrazone / Imine Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Pyrazoline 5-Hydroxy-pyrazoline Intermediate Cyclization->Pyrazoline Dehydration Aromatization (-H₂O) Pyrazoline->Dehydration Pyrazole 3,5-Disubstituted Pyrazole Core Dehydration->Pyrazole

Mechanistic pathway of the Knorr pyrazole synthesis via cyclocondensation.

Quantitative Optimization of Reaction Parameters

Historically, ethanol has been the default solvent for this reaction. However, recent multicomponent synthesis advancements demonstrate that modifying the solvent system and energy source can drastically alter reaction kinetics and yield profiles 4.

Table 1: Influence of Reaction Parameters on Cyclocondensation Efficiency

Solvent SystemCatalystTemp (°C)Time (h)Avg. Yield (%)Mechanistic Rationale
Ethanol (Protic) None2512 - 2445 - 60Protic solvents stabilize intermediates; without heat, the final dehydration step stalls.
Ethanol (Protic) Glacial Acetic Acid (10 mol%)78 (Reflux)2 - 485 - 95Standard robust condition. Acid activates the carbonyl; heat drives aromatization.
DMF (Aprotic) Glacial Acetic Acid (10 mol%)801 - 290 - 98Aprotic environments accelerate nucleophilic attack; superior for sterically hindered substrates.
Ionic Liquid None (Acts as solvent & cat.)800.5 - 1>95Green chemistry approach. Highly polar environment facilitates rapid cyclization and easy product isolation.

Self-Validating Experimental Protocol

Standard Procedure for the Synthesis of 3,5-Dimethylpyrazole from Acetylacetone.

Materials Required:

  • Acetylacetone (1,3-Diketone) - 10.0 mmol (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution) - 10.5 mmol (1.05 eq)

  • Absolute Ethanol - 20 mL

  • Glacial Acetic Acid - 1.0 mmol (0.1 eq)

Step-by-Step Methodology:

  • Substrate Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of acetylacetone in 20 mL of absolute ethanol.

  • Catalytic Activation: Add 1.0 mmol of glacial acetic acid.

    • Causality: The acid acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity. A strict 0.1 eq limit is crucial; excess acid would fully protonate the hydrazine (

      
      ), rendering it non-nucleophilic.
      
  • Controlled Nucleophile Addition: Cool the flask to 0–5°C using an ice bath. Add hydrazine hydrate dropwise over 10 minutes.

    • Causality: The initial nucleophilic attack is highly exothermic. Controlling the temperature prevents the volatilization of hydrazine and minimizes the formation of unwanted side products.

  • Thermal Cyclocondensation: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (78°C) for 2–3 hours.

    • Causality: While hydrazone formation can occur at room temperature, the subsequent intramolecular cyclization and the final aromatizing dehydration require thermal energy to overcome activation barriers.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 7:3 Hexane/Ethyl Acetate).

    • Self-Validation: The protocol validates itself visually. You will observe the disappearance of the UV-active 1,3-diketone spot and the transient appearance of an intermediate spot (hydrazone), which ultimately resolves into a single, lower-

      
       product spot corresponding to the highly polar pyrazole core.
      
  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous

    
    .
    
    • Causality: The bicarbonate neutralizes the acetic acid catalyst, preventing acid-catalyzed degradation during concentration and ensuring the pyrazole remains in its free-base form for organic extraction. Wash the organic layer with brine, dry over anhydrous

      
      , and evaporate to yield the crude product. Recrystallize from hot hexane/ethanol.
      

Troubleshooting Architecture

When scaling up or utilizing complex, sterically hindered 1,3-dicarbonyls, researchers frequently encounter stalled intermediates or poor yields. Use the workflow below to diagnose and resolve these issues.

Troubleshooting Start Issue: Low Pyrazole Yield CheckReagents Verify Reactant Purity & Hydrazine Integrity Start->CheckReagents Monitor Monitor Intermediates (TLC / LC-MS) CheckReagents->Monitor Reagents OK Hydrazone Hydrazone Stalled? Monitor->Hydrazone Pyrazoline Pyrazoline Stalled? Monitor->Pyrazoline NoIntermediate No Intermediates? Monitor->NoIntermediate FixHydrazone Increase Temperature or Add Acid Catalyst Hydrazone->FixHydrazone FixPyrazoline Add Oxidizing Agent or Extend Time Pyrazoline->FixPyrazoline FixNone Screen Solvents (e.g., Aprotic Dipolar) NoIntermediate->FixNone Success Optimal Yield Achieved FixHydrazone->Success FixPyrazoline->Success FixNone->Success

Troubleshooting workflow for resolving low yields in pyrazole cyclocondensation.

Safety & Reagent Integrity

Hydrazine hydrate (


) is a highly toxic, corrosive, and volatile liquid. It is a suspected carcinogen and requires strict handling protocols 3.
  • Atmospheric Degradation: Hydrazine hydrate readily absorbs

    
     from the air to form carbazic acid, which severely depletes its nucleophilicity. Always store under an inert atmosphere (Nitrogen or Argon) in tightly sealed amber bottles.
    
  • Alternative Reagents: If long-term stability is a primary concern in the laboratory, hydrazine sulfate (

    
    ) can be substituted. However, this requires the addition of a stoichiometric base (e.g., 
    
    
    
    or
    
    
    ) to liberate the free hydrazine nucleophile in situ prior to the addition of the 1,3-dicarbonyl.

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: NIH PMC URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism Source: Canadian Journal of Chemistry (cdnsciencepub) URL: [Link]

Sources

Application Notes & Protocols: 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Scope

This document provides a detailed technical guide for researchers, medicinal chemists, and material scientists on the application of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid as a versatile ligand and synthetic building block. This guide deviates from a rigid template to offer an in-depth exploration tailored to the unique chemical functionalities of the title compound. We will elucidate its role as a foundational scaffold in the development of targeted kinase inhibitors and as a promising multitopic linker for the design of novel Metal-Organic Frameworks (MOFs). The protocols herein are designed to be self-validating, with causal explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. All claims and methodologies are substantiated with citations to authoritative scientific literature.

Ligand Profile: Physicochemical and Structural Properties

4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal and materials chemistry.[1][2] Its utility is derived from the strategic placement of three key functional groups: a carboxylic acid at position 3, an amino group at position 4, and a phenyl group at position 5. This arrangement provides multiple coordination sites and opportunities for synthetic elaboration.

PropertyValueSource
IUPAC Name 4-amino-1-phenylpyrazole-3-carboxylic acid[3]
Molecular Formula C₁₀H₉N₃O₂[3]
Molecular Weight 203.20 g/mol [3]
CAS Number 64299-26-9[3]
Predicted XLogP3 1.6[3]
Hydrogen Bond Donors 2 (Amino, Carboxyl)[3]
Hydrogen Bond Acceptors 4 (Pyrazole N, Carbonyl O, Hydroxyl O)[3]

The pyrazole ring, combined with the amino and carboxyl groups, creates a planar system stabilized by intramolecular hydrogen bonding.[4] The phenyl group is typically twisted relative to this plane.[4] This defined three-dimensional structure is crucial for its function in molecular recognition, such as fitting into the active sites of enzymes.

General Protocol: Synthesis of the Ligand

The synthesis of pyrazole derivatives is a well-established field of organic chemistry. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. For the title compound, a logical and field-proven approach involves a multi-step synthesis starting from ethyl benzoylacetate.

Rationale: This synthetic pathway is chosen for its reliability and the commercial availability of the starting materials. The nitration/reduction sequence is a classic method for introducing an amino group onto an activated aromatic ring like pyrazole.

G A Ethyl Benzoylacetate + Phenylhydrazine B Cyclocondensation (e.g., Acetic Acid, Reflux) A->B Step 1 C Ethyl 5-phenyl-1H-pyrazole-3-carboxylate B->C D Nitration (HNO3/H2SO4) C->D Step 2 E Ethyl 4-nitro-5-phenyl-1H-pyrazole-3-carboxylate D->E F Reduction (e.g., SnCl2/HCl or H2/Pd-C) E->F Step 3 G Ethyl 4-amino-5-phenyl-1H-pyrazole-3-carboxylate F->G H Saponification (e.g., NaOH, H2O/EtOH) G->H Step 4 I 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid (Final Product) H->I G A 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid B EDCI / HOBt DMF, 0°C to RT A->B Step 1: Activation C Activated Ester Intermediate B->C E Amide Coupling C->E D Target Amine (e.g., N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)amine) D->E Step 2: Coupling F Pyrazole-3-Carboxamide Derivative (Kinase Inhibitor Candidate) E->F G cluster_0 Precursors cluster_1 Process cluster_2 Product Ligand Ligand (4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid) Heating Solvothermal Reaction (Sealed Vial, 80-120 °C) Ligand->Heating Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Heating Solvent Solvent (e.g., DMF) Solvent->Heating MOF Crystalline MOF Heating->MOF Self-Assembly

Sources

synthesis of pyrazolo[1,5-a]pyrimidine from aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

Abstract & Strategic Significance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of purine. It is the core pharmacophore in approved drugs such as Zaleplon (sedative/hypnotic) and a critical template for kinase inhibitors targeting CK2, EGFR, and B-Raf .

This guide addresses the primary synthetic challenge: Regiocontrol . The reaction of 3(5)-aminopyrazoles with 1,3-dielectrophiles is governed by a delicate interplay of tautomerism and nucleophilicity. This note provides validated protocols to selectively access specific regioisomers, moving beyond "trial-and-error" to predictable synthesis.

Mechanistic Insight: The Tautomerism Challenge

To control the synthesis, one must understand the starting material. 3(5)-Aminopyrazole exists in an annular prototropic equilibrium.

  • 3-amino tautomer (A): Generally more stable in solution.

  • 5-amino tautomer (B): Often the reactive species required for specific cyclizations.

The nucleophilicity order is typically: Exocyclic Amine (


) > Ring Nitrogen (

)
. However, the electrophile's nature (hard vs. soft) and reaction conditions (pH, solvent) dictate the pathway.
Pathway Visualization: Regiodivergent Synthesis

G AP 3(5)-Aminopyrazole (Nucleophilic Core) BKE β-Keto Esters (e.g., Ethyl Acetoacetate) AP->BKE Condensation DK 1,3-Diketones (e.g., Acetylacetone) AP->DK Condensation ALK Alkynones/Propiolates (Michael Acceptors) AP->ALK Addition Imine Intermediate: Imine Formation BKE->Imine Attack by N-exo on Ketone Prod_57di 5,7-Dimethyl pyrazolo[1,5-a]pyrimidine DK->Prod_57di Double Condensation ALK->Imine Attack by N-exo (Hard-Hard) Michael Intermediate: Michael Adduct ALK->Michael Attack by N-ring (Soft-Soft) Prod_7one 7-Hydroxy-5-methyl pyrazolo[1,5-a]pyrimidine (Thermodynamic Product) Imine->Prod_7one Cyclization (-EtOH) Imine->Prod_7one Cyclization Prod_5one 5-Hydroxy Isomer Michael->Prod_5one Cyclization

Figure 1: Decision tree for reagent selection and resulting regiochemistry. Note that reaction conditions can shift the pathway between 5-one and 7-one products.

Validated Synthetic Protocols

Method A: The "Standard" Cyclocondensation (Thermodynamic Control)

Target: 7-Hydroxy-5-substituted-pyrazolo[1,5-a]pyrimidines (or 7-ones). Mechanism: The exocyclic amine attacks the more electrophilic ketone of the


-keto ester, forming an imine intermediate, followed by intramolecular cyclization with the ester.

Reagents:

  • 3-Aminopyrazole (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazole (10 mmol, 0.83 g) in glacial acetic acid (20 mL).

  • Addition: Add ethyl acetoacetate (11 mmol, 1.40 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor consumption of the amine by TLC (Eluent: EtOAc/Hexane 1:1).
    
  • Workup: Allow the reaction to cool to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the mixture into ice-cold water (50 mL). Filter the resulting solid.

  • Purification: Recrystallize from Ethanol or DMF.

    • Expected Yield: 75–85%

    • Appearance: White to off-white solid.

Critical Note: If the product does not precipitate, neutralize the acetic acid with saturated


 solution to pH 7 to induce precipitation.
Method B: Microwave-Assisted One-Pot Synthesis (High Throughput)

Target: Rapid library generation of 5,7-disubstituted derivatives. Advantages: Reduced reaction time (minutes vs hours), higher yields, cleaner profiles.

Reagents:

  • 3-Aminopyrazole (1.0 equiv)

  • 1,3-Diketone (e.g., Acetylacetone) (1.1 equiv)

  • Ethanol (Solvent)[1][2]

Protocol:

  • Setup: In a 10 mL microwave process vial, combine 3-aminopyrazole (2 mmol) and acetylacetone (2.2 mmol) in Ethanol (3 mL).

  • Irradiation: Seal the vial and irradiate at

    
     for 10 minutes (Power: 150 W, Max Pressure: 250 psi).
    
  • Workup: Cool the vial with a compressed air stream.

  • Isolation: The product typically crystallizes directly from the ethanolic solution. Filter and wash with cold ethanol.

  • Data:

    • Yield: >90%[3]

    • Time: 10 minutes (vs 4h conventional).

Method C: Regioselective Synthesis with Enaminones

Target: 6-Substituted pyrazolo[1,5-a]pyrimidines. Concept: Enaminones act as masked 1,3-dicarbonyls but offer better regiocontrol due to the distinct electronic difference between the carbonyl and the enamine carbon.

Protocol:

  • Reaction: Mix 3-aminopyrazole (1.0 equiv) and the appropriate dimethylamino-enaminone (1.1 equiv) in Pyridine or AcOH.

  • Reflux: Heat at reflux for 6–8 hours.

  • Mechanism: The exocyclic amine of the pyrazole undergoes a transamination reaction with the enaminone (displacing dimethylamine), followed by cyclization onto the carbonyl.

Data Summary & Troubleshooting

ParameterMethod A (Acetic Acid)Method B (Microwave)Method C (Enaminone)
Reaction Time 3–6 Hours5–15 Minutes6–12 Hours
Typical Yield 70–85%85–95%60–80%
Solvent Glacial AcOHEtOH / MeOHPyridine / AcOH
Major Isomer 7-OH / 7-one5,7-Dialkyl7-Substituted
Key Risk Acetylation of amine (side reaction)Pressure buildupRegioisomer mixtures

Troubleshooting Guide:

  • Low Yield: Ensure reagents are dry. Water generated during condensation can inhibit the reaction; use molecular sieves or a Dean-Stark trap if scaling up Method A.

  • Regioisomer Mixture: If obtaining a mixture of 5-one and 7-one, switch solvent. Non-polar solvents often favor the kinetic product, while acidic polar solvents (AcOH) favor the thermodynamic product (7-one).

  • Starting Material Stalls: If 3-aminopyrazole remains unreacted, add a Lewis acid catalyst (e.g.,

    
    , 5 mol%) to activate the carbonyl electrophile.
    

References

  • Microwave-Assisted Synthesis

    • Title: Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradi
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
    • Source: Future Medicinal Chemistry (PMC).
    • URL:[Link]

  • Regioselectivity & Mechanism

    • Title: Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution.[4]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Tautomerism Insights

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives.[1]

    • Source: Periodica Polytechnica Chemical Engineering.
    • URL:[Link]

Sources

Advanced Amide Coupling Strategies for Pyrazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-3-carboxylic acids are privileged building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, cannabinoid receptor modulators, and anti-infective agents[1]. Despite their utility, the unique electronic and steric environment of the pyrazole ring necessitates highly optimized coupling conditions. This application note provides a comprehensive, causality-driven guide to selecting and executing amide coupling reactions with pyrazole-3-carboxylic acid derivatives, ensuring high yields, minimal epimerization, and scalable workflows.

Physicochemical Challenges & Mechanistic Causality

Working with heteroaromatic carboxylic acids requires an understanding of their inherent structural behaviors. Pyrazole-3-carboxylic acids present two distinct challenges during amide bond formation:

  • Dimerization and Solubility: In the solid state and in non-polar solvents, pyrazole-3-carboxylic acids exhibit a strong propensity to form stable dimers via double O-H···O hydrogen bonds[2]. This extensive hydrogen-bonding network often results in poor solubility in standard coupling solvents like dichloromethane (DCM), necessitating the use of polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc).

  • Electronic Deactivation & Side Reactions: The proximity of the electron-withdrawing pyrazole nitrogens (N1 and N2) to the C3-carboxylate diminishes the nucleophilicity of the intermediate active ester. Furthermore, if the N1-position is unprotected (1H-pyrazole-3-carboxylic acid), the substrate is prone to competitive N-acylation (forming amides on the pyrazole ring) or self-condensation.

    • Strategic Choice: It is highly recommended to perform couplings on N-alkylated or N-arylated derivatives (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid). If the NH must remain unprotected, the amine must be used in excess, or the pyrazole must be temporarily masked with a Tetrahydropyranyl (THP) or Trityl group.

Reagent Selection Matrix

The choice of coupling reagent is dictated by the nucleophilicity of the target amine[3].

  • HATU / DIPEA: The gold standard for sterically hindered or electronically deactivated amines[1]. HATU rapidly forms a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen in HOAt provides a "neighboring group effect," utilizing hydrogen bonding to pre-organize the incoming amine and dramatically accelerate nucleophilic attack.

  • T3P (Propylphosphonic anhydride): An exceptional reagent for heteroaromatic couplings. T3P generates a reactive mixed anhydride. Its primary advantage is the high water-solubility of its byproducts, allowing for purification via simple aqueous extraction—making it the premier choice for process scale-up.

  • Acid Chloride (Oxalyl Chloride / cat. DMF): Reserved for profoundly deactivated amines (e.g., electron-deficient anilines or 2-aminopyridines) where standard carbodiimide or uronium-based reagents fail[1].

ReagentSelection Start Amide Coupling of Pyrazole-3-Carboxylic Acid AmineType Amine Reactivity? Start->AmineType Aliphatic Primary/Secondary Aliphatic Amine AmineType->Aliphatic Hindered Sterically Hindered or Weakly Nucleophilic AmineType->Hindered Deactivated Highly Deactivated (e.g., Nitroanilines) AmineType->Deactivated T3P T3P / DIPEA (High Yield, Easy Workup) Aliphatic->T3P HATU HATU / DIPEA (Fast, HOAt-Assisted) Hindered->HATU AcidChloride Oxalyl Chloride / DMF (cat.) (Maximum Electrophilicity) Deactivated->AcidChloride

Caption: Decision matrix for selecting the optimal amide coupling reagent based on amine nucleophilicity.

Quantitative Data: Reagent Comparison
Coupling ReagentActivation IntermediateTypical YieldReaction TimeByproduct RemovalBest Use Case
HATU HOAt Active Ester85 - 95%1 - 4 hoursChromatography requiredSterically hindered amines; unreactive substrates.
T3P (50% in EtOAc) Mixed Anhydride80 - 90%2 - 12 hoursAqueous wash (Water-soluble)Scale-up; primary/secondary aliphatic amines.
EDCI / HOBt HOBt Active Ester70 - 85%12 - 24 hoursAqueous washGeneral purpose; cost-sensitive syntheses.
Oxalyl Chloride Acid Chloride60 - 80%2 steps (1h + 4h)Evaporation / WashHighly deactivated anilines; sterically congested systems.
Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual cues and in-process controls to ensure experimental success.

Protocol A: HATU-Mediated Coupling (For Hindered/Deactivated Amines)

Mechanistic Note: Pre-activation of the acid is crucial to prevent the amine from reacting directly with HATU to form a stable, unreactive guanidinium byproduct.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). The solution should remain clear.

  • Activation (Self-Validation Step): Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir at room temperature for 15–30 minutes. Visual Cue: The mixture will transition from a light suspension to a clear, pale-yellow solution, indicating the successful formation of the HOAt active ester.

  • Amine Addition: Add the target amine (1.1 equiv, 1.1 mmol) dropwise or in small portions.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via LCMS. The disappearance of the HOAt-ester mass peak confirms completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

HATUMechanism Acid Pyrazole-3-Carboxylic Acid Deprot Deprotonation (DIPEA) Acid->Deprot Uronium Attack on HATU (Uronium Intermediate) Deprot->Uronium HOAtEster Active HOAt Ester (Neighboring Group Effect) Uronium->HOAtEster Amide Amide Product HOAtEster->Amide Amine Amine Addition Amine->HOAtEster

Caption: Mechanistic pathway of HATU-mediated amide coupling highlighting the HOAt active ester intermediate.

Protocol B: T3P-Mediated Coupling (For Scale-Up & Aliphatic Amines)

Mechanistic Note: T3P is supplied as a 50% solution in EtOAc or DMF. It is highly effective for heteroaromatics and eliminates the need for chromatographic removal of coupling byproducts.

  • Preparation: Suspend the pyrazole-3-carboxylic acid derivative (1.0 equiv) and the amine (1.1 equiv) in EtOAc or DCM (10 volumes).

  • Base Addition: Add DIPEA or Triethylamine (TEA) (3.0 equiv).

  • Coupling: Cool the mixture to 0 °C. Dropwise, add T3P (50% w/w in EtOAc, 1.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Workup (Self-Validation Step): Add water to the reaction mixture. The water-soluble phosphonic acid byproducts will partition entirely into the aqueous layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Evaporation of the organic layer typically yields the pure amide without the need for column chromatography.

Protocol C: Acid Chloride Method (For Highly Unreactive Anilines)

Mechanistic Note: Converts the carboxylic acid to its most electrophilic form. Essential for anilines with strong electron-withdrawing groups.

  • Activation: Suspend the pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DCM (10 mL/mmol). Add a catalytic amount of DMF (1-2 drops).

  • Chlorination (Self-Validation Step): Cool to 0 °C and add Oxalyl Chloride (1.5 equiv) dropwise. Visual Cue: Immediate and vigorous gas evolution (CO₂, CO, HCl) will occur. The cessation of gas evolution (typically 1–2 hours) visually validates complete conversion to the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve the deactivated amine (0.9 equiv) and DIPEA (2.5 equiv) in DCM. Cool to 0 °C. Dropwise, add the acid chloride solution. Stir for 2–4 hours at room temperature, then quench with water and extract.

References

1.[1] DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC. National Institutes of Health (NIH). URL: 2.[2] Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. URL: 3.[3] Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Aminopyrazole Carboxylic Acids Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with the purification of aminopyrazole carboxylic acids.

These molecules are notoriously difficult to recrystallize due to their highly polar nature. They possess both a basic amino group and an acidic carboxylic acid moiety on a nitrogen-rich heterocyclic core. This structural motif drives the formation of zwitterions, which assemble into tightly bound, non-centrosymmetric crystal lattices stabilized by extensive intermolecular


 hydrogen bonding networks[1]. Consequently, they exhibit high melting points and poor solubility in standard organic solvents, often requiring highly specific solvent mixtures or pH-mediated crystallization techniques[2].

Solvent Selection Matrix & Quantitative Data

Selecting the correct solvent system requires balancing the disruption of the zwitterionic hydrogen-bond network during dissolution with the promotion of controlled lattice reassembly during cooling.

Solvent SystemPolarity IndexSuitability & Target SubstrateTypical YieldMechanistic Rationale
Water (pH Adjusted) 9.0Excellent for unsubstituted free acids.>80%Solubilizes ionic forms at high/low pH; forces zwitterion precipitation precisely at the isoelectric point (pI).
Ethanol / Water ~6.5Good for N-substituted or esterified derivatives.70–85%Ethanol disrupts H-bonding while water acts as a tunable antisolvent. Provides an excellent temperature-solubility gradient[2].
DMF / Water ~7.5Fair for highly insoluble, rigid scaffolds.60–75%DMF strongly solvates the crystal lattice via dipole interactions; water forces precipitation. Risk: DMF trapping in the lattice.
Ethyl Acetate / Hexane 4.4 / 0.1Poor for free acids; Good for esters.<20%Insufficient polarity to break the zwitterionic lattice of free acids. Useful only if the carboxylic acid is protected.

Step-by-Step Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded within the steps to confirm causality and experimental success.

Protocol A: Isoelectric Precipitation & Aqueous Recrystallization

Best for highly polar, unsubstituted aminopyrazole carboxylic acids.

  • Suspension & Solubilization: Suspend 10.0 g of the crude aminopyrazole carboxylic acid in 50 mL of deionized water. Slowly add 1M NaOH dropwise under continuous stirring until the solid completely dissolves.

    • Causality: The base deprotonates the carboxylic acid, converting the zwitterion into a highly soluble sodium carboxylate salt.

  • Clarification: Filter the basic solution through a 0.45 µm PTFE membrane to remove insoluble organic impurities and dust.

  • Thermal Equilibration: Heat the clarified filtrate to 60 °C.

  • pH-Driven Nucleation: While maintaining 60 °C, add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter. Stop addition when the pH reaches the isoelectric point (typically pH 4.0–5.0 for these derivatives).

    • Self-Validation: The solution will become persistently cloudy as the net-neutral zwitterion forms and solubility plummets[3].

  • Controlled Crystallization: Reduce the temperature at a rate of 0.2 °C/min down to 5 °C.

    • Causality: A slow cooling ramp prevents amorphous precipitation and allows the

      
       hydrogen bonds to organize into a highly ordered lattice.
      
  • Isolation: Filter the crystals under a vacuum. Wash the filter cake sequentially with 10 mL of ice-cold water (to remove NaCl) and 10 mL of cold ethanol (to displace water and facilitate drying)[4].

  • Drying: Dry under a vacuum at 50 °C for 12 hours.

Protocol B: Co-Solvent Recrystallization (Ethanol/Water)

Best for N-alkylated or partially lipophilic derivatives (e.g., 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid)[2].

  • Dissolution: Suspend 10.0 g of crude material in 30 mL of absolute ethanol. Heat to reflux (78 °C).

  • Solvent Tuning: If the solid does not dissolve, add deionized water dropwise (up to 15 mL) until a clear solution is achieved at reflux.

  • Decolorization (Optional): Add 0.5 g of activated charcoal and boil for 5 minutes. Filter hot through a Celite pad.

    • Causality: Aminopyrazoles are susceptible to trace oxidative degradation, forming colored polymeric impurities. Charcoal selectively adsorbs these high-molecular-weight species.

  • Crystallization: Remove from heat. Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (4 °C) for 1 hour.

  • Isolation: Vacuum filter the resulting needles or plates. Wash with 15 mL of ice-cold ethanol.

Mechanistic Workflows & Visualizations

The following diagrams illustrate the chemical logic behind zwitterion manipulation and the troubleshooting decision matrix.

ZwitterionPathway LowPH Cationic Form (pH < 2) Highly Soluble Zwitterion Zwitterionic Form (pH 4-5) Insoluble Lattice (Target) LowPH->Zwitterion Add Base (NaOH) Zwitterion->LowPH Excess Acid HighPH Anionic Form (pH > 7) Highly Soluble Zwitterion->HighPH Excess Base HighPH->Zwitterion Add Acid (HCl)

Figure 1: pH-dependent structural equilibrium of aminopyrazole carboxylic acids determining solubility.

TroubleshootingTree Start Crystallization Issue Oiling Oiling Out (Liquid-Liquid Separation) Start->Oiling Amorphous Amorphous Solid (No distinct crystals) Start->Amorphous LowYield Low Yield (< 40% Recovery) Start->LowYield FixOil Increase proportion of good solvent (EtOH) or add seed crystals Oiling->FixOil FixAmorph Flatten cooling ramp to 0.1°C/min Avoid rapid antisolvent addition Amorphous->FixAmorph FixYield Verify pH is exactly at pI. Wash with cold non-polar solvent. LowYield->FixYield Success High Purity Crystalline Product FixOil->Success FixAmorph->Success FixYield->Success

Figure 2: Decision tree for troubleshooting common recrystallization failures in highly polar heterocycles.

Troubleshooting FAQs

Q: My aminopyrazole carboxylic acid is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute in the chosen solvent system is depressed below the saturation temperature. The compound phase-separates as a liquid rather than nucleating as a solid. Fix: You must alter the thermodynamics of the solution. Add 10–20% more of your "good" solvent (e.g., ethanol) to lower the saturation temperature below the depressed melting point. Alternatively, introduce seed crystals just above the cloud point to bypass the energy barrier for solid nucleation.

Q: The recovered solid is an amorphous powder, and NMR shows trapped solvent. Why did this happen? A: Amorphous precipitation is a kinetic failure. It happens when the solubility drops too rapidly—either by crashing the solution in an ice bath immediately or by adding an antisolvent (like water) too quickly. The molecules do not have time to orient their


 and 

groups into the optimal hydrogen-bonding lattice[1]. Fix: Redissolve the powder. Implement a strict, slow cooling ramp (0.1 to 0.2 °C/min) and ensure vigorous stirring to maintain homogeneous mass transfer during nucleation.

Q: I used Protocol A (Isoelectric Precipitation), but my yield is only 30%. Where is the rest of my product? A: Your compound is likely still in the aqueous phase. This usually points to an incorrect pH adjustment. Aminopyrazole carboxylic acids have narrow isoelectric points. If the pH is even 1.5 units away from the pI, a significant fraction of the molecules will exist as soluble cations or anions. Fix: Do not rely on pH paper; use a calibrated pH meter. If the yield remains low at the exact pI, your specific derivative may be too lipophilic for pure water. Switch to Protocol B (Ethanol/Water) or extract the aqueous layer with a polar organic solvent like ethyl acetate or toluene[5].

Q: Can I use standard silica gel chromatography instead of recrystallization? A: It is highly discouraged for the free carboxylic acids. The zwitterionic nature of the aminopyrazole core causes severe streaking and irreversible adsorption onto the acidic silanol groups of standard silica gel. If chromatography is absolutely necessary, you must deactivate the silica with triethylamine or use reverse-phase (C18) chromatography. Recrystallization remains the superior, scalable purification method.

References

  • Title: 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC Source: nih.gov URL: [Link]

  • Title: Process for preparation of aminopyrazole (WO2017060787A1)
  • Title: 3(5)-aminopyrazole - Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

  • Title: Cas 315-30-0, Allopurinol (Precursor synthesis protocols) Source: lookchem.com URL: [Link]

Sources

purifying zwitterionic pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Purification of Zwitterionic Pyrazole Derivatives. This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for isolating these challenging amphoteric compounds.

Zwitterionic pyrazoles contain both a basic moiety (e.g., the pyrazole nitrogen or an appended amine) and an acidic moiety (e.g., a carboxylate, sulfonate, or tetrazole)[1]. This dual nature means their net charge and polarity are highly dependent on the pH of the surrounding medium, rendering standard purification techniques like simple liquid-liquid extraction or bare-silica chromatography highly inefficient[2].

Purification Decision Matrix

Workflow Start Crude Zwitterionic Pyrazole Mixture Assess Assess Aqueous Solubility & LogP Start->Assess Hydrophilic Highly Hydrophilic (LogP < 0) Assess->Hydrophilic High Polarity Lipophilic Moderately Lipophilic (LogP > 0) Assess->Lipophilic Low Polarity HILIC ZIC-HILIC Chromatography (Buffer pH Tuning) Hydrophilic->HILIC Complex Mixture Cryst Isoelectric Point (pI) Crystallization Hydrophilic->Cryst High Concentration RP_HPLC Reversed-Phase HPLC (Ion-Pairing Agents) Lipophilic->RP_HPLC Standard Prep HILIC->Cryst Final Polish RP_HPLC->Cryst Final Polish

Decision matrix for purifying zwitterionic pyrazoles based on polarity and mixture complexity.

Section 1: Core Methodologies & Self-Validating Protocols

Protocol A: Isoelectric Point (pI) Crystallization

The Causality: By adjusting the solution pH exactly to the compound's isoelectric point (pI), the pyrazole derivative exists primarily in its neutral inner-salt form. This eliminates electrostatic repulsion between molecules and minimizes hydration, driving thermodynamic precipitation and excluding soluble byproducts (like unreacted hydrazines or regioisomers)[3]. Step-by-Step Workflow:

  • Dissolution: Dissolve the crude pyrazole mixture in a minimal volume of 1M NaOH or 1M HCl (depending on the compound's stability), ensuring complete ionization and dissolution.

  • Clarification: Filter the solution through a 0.45 µm PTFE membrane to remove insoluble organic impurities or catalyst residues.

  • pH Titration: Place the filtrate in an ice bath with continuous magnetic stirring. Slowly add the counter-reagent (1M HCl or 1M NaOH) dropwise.

  • Monitoring: Continuously monitor the pH using a calibrated pH meter. Stop titration when the pH reaches the calculated or experimentally determined pI of the pyrazole derivative.

  • Aging: Allow the suspension to age at 4°C for 2–4 hours. Self-Validation: If the solution remains clear, the pI may be incorrect, or the concentration is too low (requires vacuum concentration).

  • Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold deionized water (pre-adjusted to the pI), and dry under high vacuum.

Protocol B: ZIC-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography)

The Causality: Traditional reversed-phase (RP) HPLC fails for highly polar zwitterions due to a lack of hydrophobic retention. ZIC-HILIC uses a stationary phase with covalently bonded zwitterionic groups (e.g., sulfobetaine). The separation is driven by hydrophilic partitioning into a water-enriched layer on the stationary phase, combined with weak electrostatic interactions. Shielding these interactions with buffer salts allows for precise selectivity control[4]. Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM ammonium acetate in water, pH 4.5) and Mobile Phase B (Acetonitrile). The volatile buffer ensures MS compatibility and post-purification removal.

  • Column Equilibration: Equilibrate a preparative ZIC-HILIC column with 80% B / 20% A for 10 column volumes.

  • Sample Loading: Dissolve the sample in a high-organic diluent (e.g., 70% Acetonitrile / 30% Water). Critical Rule: Do not inject in 100% water, as it disrupts the HILIC partitioning layer and causes severe peak distortion.

  • Gradient Elution: Run a gradient from 80% B down to 40% B over 20 minutes. Zwitterionic pyrazoles will elute as the aqueous content (polarity) increases.

  • Fraction Collection: Collect fractions based on UV/MS triggers. Pool pure fractions and lyophilize to remove water, acetonitrile, and the volatile ammonium acetate buffer.

Section 2: Troubleshooting Guides & FAQs

Q1: My zwitterionic pyrazole elutes in the void volume during Reversed-Phase (RP) HPLC. How can I increase retention? Application Scientist Insight: Zwitterions are highly hydrophilic when ionized. In standard RP-HPLC (e.g., C18 with 0.1% TFA), the compound may be fully protonated (cationic) or remain zwitterionic, preventing hydrophobic partitioning[2]. Solution:

  • Primary Fix: Switch to ZIC-HILIC chromatography, which is explicitly designed to retain polar, charged species[4].

  • Alternative Fix (Ion-Pairing): If HILIC is unavailable, add a volatile ion-pairing agent to the mobile phase. For basic pyrazoles, use 5–10 mM heptafluorobutyric acid (HFBA). For acidic derivatives, use volatile amines like triethylamine (TEA) or ammonium acetate[2]. This masks the charge and increases lipophilicity.

Q2: I am experiencing severe peak tailing and poor resolution on my silica-based normal phase column. What is causing this? Application Scientist Insight: Normal-phase silica contains acidic silanol groups (pKa ~4.5). The basic nitrogen of the pyrazole ring interacts strongly via irreversible ion-exchange and hydrogen bonding with these ionized silanols, causing tailing and poor recovery[2]. Solution: Avoid standard bare silica for zwitterions. Switch to amine-functionalized or diol-functionalized silica, which shields the acidic silanols. Alternatively, use reversed-phase or ion-exchange chromatography.

Q3: During liquid-liquid extraction (LLE), my product stays in the aqueous layer regardless of the organic solvent used. How do I extract it? Application Scientist Insight: Zwitterions have inherently low partition coefficients (LogP) because they exist as charged species in most pH ranges, making them heavily solvated by water. Solution:

  • pI Adjustment: Adjust the aqueous layer exactly to the compound's isoelectric point (pI) before extraction to maximize the concentration of the neutral inner salt.

  • Salting Out: Saturate the aqueous layer with NaCl to increase the ionic strength, forcing the compound into a polar organic phase like n-butanol or ethyl acetate.

  • Solid Phase Extraction (SPE): Bypass LLE entirely. Use a mixed-mode polymeric SPE cartridge (e.g., Oasis MAX or MCX). Load the aqueous sample, wash away salts, and elute the pyrazole using a solvent containing 2–5% formic acid or ammonia in methanol to disrupt the ionic interactions.

Section 3: Quantitative Data & Method Comparison

Table 1: Comparison of Purification Techniques for Zwitterionic Pyrazoles

Purification MethodOptimal pH RangeTypical Recovery (%)Purity Achieved (%)Primary Mechanism of ActionBest Suited For
pI Crystallization Exactly at pI60 - 85%>98%Thermodynamic precipitation of neutral speciesLarge-scale bulk purification, final polishing
ZIC-HILIC Prep LC pH 3.0 - 6.080 - 95%>99%Hydrophilic partitioning & electrostatic interactionHighly polar derivatives, complex mixtures
Ion-Exchange (IEC) 2 units away from pI75 - 90%90 - 95%Reversible electrostatic binding to resinRemoving neutral impurities or desalting
Ion-Pairing RP-HPLC pH 2.0 - 7.070 - 85%>95%Hydrophobic partitioning of ion-pair complexModerately lipophilic derivatives (LogP > 0)

References

Sources

controlling regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Pyrazole Synthesis

Status: Online Operator: Senior Application Scientist Ticket Subject: Controlling Regioselectivity in Pyrazole Synthesis Reference ID: PYR-REGIO-2024

Welcome to the Pyrazole Synthesis Support Hub

You have reached the Tier-3 Technical Support desk. We understand that pyrazole synthesis is rarely about making the ring—it is about making the correct ring. Whether you are synthesizing a Celecoxib analog or a complex agrochemical, the difference between the N1-isomer and the N2-isomer is often the difference between a bioactive drug and a metabolic dead-end.

This guide treats your synthesis as a troubleshooting ticket. We have broken down the three most common "failure modes" in regiocontrol and provided validated protocols to resolve them.

Module 1: The Condensation Crisis (Knorr Synthesis)

User Issue: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, and I am getting a 1:1 or 2:1 mixture of isomers. How do I force a single regioisomer?"

Root Cause Analysis

In the Knorr synthesis, the hydrazine is a nucleophile with two nitrogen atoms (


 and 

), and the 1,3-diketone has two electrophilic carbonyls. Regioselectivity is dictated by the initial attack. The most nucleophilic nitrogen (usually the terminal

) attacks the most electrophilic carbonyl. However, solvent effects, protonation states, and steric bulk can invert this preference.
Troubleshooting Protocol

1. The "Solvent Switch" Solution (Gosselin Protocol) If you are using ethanol/reflux and getting mixtures, stop. The most robust method for controlling regioselectivity in aryl-hydrazine condensations is the use of dipolar aprotic solvents.

  • Mechanism: In protic solvents (EtOH), hydrogen bonding activates both carbonyls indiscriminately. In aprotic solvents (DMAc), the hydrazine's nucleophilicity is enhanced, and the reaction is driven by the intrinsic electronic difference of the carbonyls.

VariableStandard Condition (Low Selectivity)Optimized Condition (High Selectivity)
Solvent Ethanol or MethanolN,N-Dimethylacetamide (DMAc)
Temperature Reflux (

)
Room Temperature (

)
Acid Catalyst HCl or AcOH (often degrades selectivity)None (or mild Lewis Acid if sluggish)

2. The Fluorine Effect (


 Groups) 
If your diketone contains a trifluoromethyl (

) group, the adjacent carbonyl exists largely as a hydrate or hemiacetal in solution, making it less reactive to initial attack, despite the electron-withdrawing nature of fluorine.
  • Rule of Thumb: The terminal

    
     of the hydrazine will usually attack the carbonyl distal (furthest) from the 
    
    
    
    group.
Validated Protocol: Regioselective Condensation in DMAc

Reference: Gosselin, F., et al. J. Org.[1][2] Chem. 2005. [1]

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in DMAc (0.5 M concentration).

  • Addition: Add the aryl hydrazine hydrochloride (1.1 equiv) in one portion at

    
    .
    
  • Reaction: Stir for 2–4 hours. Monitor by HPLC/UPLC.

    • Note: The reaction is often faster and cleaner than in EtOH.

  • Workup: Dilute with water (5x reaction volume). The regiopure pyrazole often precipitates. Filter and wash with water.

  • Result: Typically >95:5 regioselectivity favoring the isomer formed by attack of

    
     on the less hindered/non-fluorinated carbonyl.
    

Module 2: The N-Alkylation Ambiguity

User Issue: "I already have the pyrazole ring. When I try to alkylate the NH, the alkyl group goes to the wrong nitrogen."

Root Cause Analysis

Unsubstituted pyrazoles exist in tautomeric equilibrium. When deprotonated, the resulting pyrazolide anion has two nucleophilic sites.

  • Steric Rule: Alkylation generally favors the less sterically hindered nitrogen (the one furthest from bulky C3/C5 substituents).

  • Coordination Rule: Certain conditions (chelating bases) can direct alkylation to the more hindered nitrogen via metal coordination.

Visual Troubleshooting: The Alkylation Decision Tree

G start Start: Unsubstituted Pyrazole (Tautomeric Mixture) decision1 Goal: Alkylate Less Hindered Nitrogen? start->decision1 path_steric Yes (Standard) decision1->path_steric  Maximize Sterics   path_coord No (Force Hindered) decision1->path_coord  Override Sterics   cond_steric Condition A: Base: Cs2CO3 or NaH Solvent: DMF or CH3CN Mechanism: Steric Control path_steric->cond_steric cond_coord Condition B: Base: KOH / NaOH Solvent: Non-polar (Toluene) Add: Phase Transfer Cat. Mechanism: Coordination/Tight Ion Pair path_coord->cond_coord result_steric Major Product: 1,3-Disubstituted (Steric) cond_steric->result_steric result_coord Major Product: 1,5-Disubstituted (Coordination) cond_coord->result_coord

Caption: Decision logic for N-alkylation conditions based on desired regioisomer.

Advanced Tip: The "HFIP Effect"

Recent data suggests that using Hexafluoroisopropanol (HFIP) as a solvent can alter regioselectivity via hydrogen-bond networking, often reversing the selectivity seen in DMF [2].

Module 3: Precision Construction (Cycloadditions)

User Issue: "Condensation isn't working. The conditions are too harsh, or the selectivity is still poor. I need a catalytic solution."

Solution: The Tosylhydrazone Strategy

Instead of using hydrazine, use N-tosylhydrazones reacting with terminal alkynes.[3] This method avoids the "tautomer problem" of free pyrazoles and the "dual nucleophile" problem of free hydrazine.

Validated Protocol: Copper-Free Regioselective Synthesis

Reference: Kong, Y., et al. Org. Lett. 2014. [3]

This method generates 1,3,5-trisubstituted pyrazoles with practically complete regiocontrol.[3]

  • Reagents: N-tosylhydrazone (1.0 equiv), Terminal Alkyne (1.2 equiv).

  • System:

    
     (2.0 equiv) in Dioxane at 
    
    
    
    .
  • Mechanism:

    • Base decomposes the hydrazone to a diazo compound in situ.

    • [3+2] Cycloaddition occurs with the alkyne.[2]

    • Elimination of the tosyl group (aromatization) drives the reaction.

  • Why it works: The steric bulk of the tosyl group and the concerted nature of the cycloaddition strictly enforce the 1,3,5-substitution pattern.

Module 4: Analytical Verification (FAQ)

Q: How do I definitively prove which isomer I made? A: Do not rely on 1H NMR shifts alone; they are solvent-dependent and unreliable for isomers.

The "Gold Standard" Analytical Workflow:

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the N-Methyl or N-Aryl group signal.

    • Isomer A (1,5-subst): You will see NOE enhancement of the substituent at position 5 (adjacent).

    • Isomer B (1,3-subst): You will see NOE enhancement of the proton at position 5 (if unsubstituted) or no enhancement of the substituent at position 3 (too far away).

  • 
     NMR Shifts: 
    
    • The carbon adjacent to the pyrrole-like nitrogen (N1) is typically more shielded (lower ppm) than the carbon adjacent to the pyridine-like nitrogen (N2).

  • 
     HMBC: 
    
    • If you have access to a high-field instrument, this is the definitive proof. It maps the connectivity of protons through nitrogen atoms.

References

  • Gosselin, F., et al. (2005). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." The Journal of Organic Chemistry, 70(22), 9028-9031. Link

  • Tang, M., et al. (2014).[3] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576–579.[3] Link

  • Fustero, S., et al. (2011). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 111(11), 6984–7034. Link

  • Kudyakova, Y. S., et al. (2025).[4][5] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 26(21), 10335.[4] Link

For further assistance, please contact the Chemistry Applications Team with your specific substrate structures.

Sources

preventing oiling out during pyrazole crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Crystallization Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the isolation of heterocyclic active pharmaceutical ingredients (APIs).

Oiling out—formally known as Liquid-Liquid Phase Separation (LLPS)—is one of the most notorious bottlenecks in the crystallization of pyrazole derivatives. This guide is designed to provide you with the mechanistic understanding and field-proven protocols required to diagnose, troubleshoot, and permanently resolve LLPS in your crystallization workflows.

Diagnostic & Resolution Workflow

OilingOutWorkflow Start Detect Cloudiness During Crystallization PAT In-situ PAT Analysis (FBRM / PVM) Start->PAT IsDroplet Are spherical droplets observed? PAT->IsDroplet TrueNucleation True Nucleation Proceed with process IsDroplet->TrueNucleation No (Crystals) LLPS Oiling Out (LLPS) Detected IsDroplet->LLPS Yes (Droplets) Thermo Thermodynamic Fix: Adjust Solvent/Antisolvent Ratio LLPS->Thermo Miscibility Gap Kinetic Kinetic Fix: Lower Supersaturation & Seed LLPS->Kinetic Kinetic Barrier Success Crystalline Suspension Achieved Thermo->Success Kinetic->Success

Diagnostic and resolution workflow for liquid-liquid phase separation.

FAQ: Mechanistic Understanding of Pyrazole Oiling Out

Q: What exactly is oiling out, and why are my pyrazole intermediates so prone to it? A: Oiling out, or LLPS, occurs when a supersaturated solution separates into two distinct liquid phases—a solute-rich "oil" phase and a solute-lean continuous phase—rather than forming a solid crystalline suspension[1]. Pyrazoles are particularly susceptible to this because their adjacent nitrogen atoms act as strong hydrogen-bond donors and acceptors, leading to complex solvation states and transient liquid clusters[2]. When the integration of these pyrazole molecules into a rigid crystal lattice is kinetically hindered, the system minimizes its free energy by forming a metastable liquid emulsion instead[1].

Q: Both oiling out and true nucleation make my reactor look cloudy. How do I definitively tell them apart? A: Relying on naked-eye observation or simple turbidity probes is a critical error. You must utilize in-situ Process Analytical Technology (PAT) such as Particle Video Microscopes (PVM) or Focused Beam Reflectance Measurement (FBRM)[3]. PVM provides real-time imaging; if LLPS has occurred, you will see distinct, spherical droplets[1]. If true nucleation has occurred, you will observe sharp-edged, faceted particles[1].

Q: I tried adding seed crystals when the solution got cloudy, but they just disappeared. Why? A: You likely seeded into an existing miscibility gap. A miscibility gap is a thermodynamic region in the phase diagram where the mixture intrinsically splits into two liquid phases[1]. If you add solid seeds into an emulsion caused by a miscibility gap, the seeds will simply dissolve into the highly concentrated, solute-rich oil droplets[1]. To be effective, seeding must occur before the system crosses the LLPS binodal boundary[1].

Troubleshooting Guide: Step-by-Step Resolution Protocols

To establish a self-validating crystallization system, you must determine whether your oiling out is a thermodynamic issue (a stable miscibility gap) or a kinetic issue (driven by rapid supersaturation).

Protocol A: Kinetic Control (Seeding within the MSZW)

Use this protocol if LLPS is triggered by rapid cooling or fast antisolvent addition, pushing the system into high supersaturation.

  • Determine the Phase Boundaries: Use polythermal crystallization screening to map the solubility curve and the Metastable Zone Width (MSZW)[1]. Identify the exact temperature at which LLPS (droplet formation) occurs using FBRM/PVM[4].

  • Controlled Cooling: Heat the pyrazole solution until fully dissolved, then cool the reactor slowly to a temperature exactly halfway into the MSZW. Crucially, this temperature must remain above the previously identified LLPS boundary[1].

  • Seed Introduction: Introduce 2% to 5% (wt/wt) of high-purity pyrazole seed crystals.

  • Isothermal Aging: Hold the temperature constant for 1 to 2 hours. This allows the seeds to consume the supersaturation through secondary nucleation and crystal growth, safely pulling the solute concentration away from the LLPS boundary[3].

  • Desupersaturation Ramp: Implement a slow, non-linear cooling ramp (e.g., 0.1 °C/min) to your final isolation temperature[4]. Monitor with PVM to validate that only solid particles are growing[3].

Protocol B: Thermodynamic Control (Bypassing the Miscibility Gap)

Use this protocol if LLPS occurs regardless of how slowly you cool or dose antisolvent, indicating a stable miscibility gap.

  • Ternary Phase Mapping: Map the ternary phase diagram of your Pyrazole / Solvent / Antisolvent system. Identify the spinodal and binodal curves that define the miscibility gap[4].

  • Solvent System Adjustment: Shift your operational trajectory to bypass the miscibility gap entirely[5]. This is typically achieved by:

    • Increasing the volumetric ratio of the "good" solvent prior to cooling.

    • Selecting a different antisolvent that alters the thermodynamic activity of the pyrazole.

  • Validate the Trajectory: Execute the crystallization using the new solvent ratios. Use in-situ PAT to confirm that the thermodynamic trajectory now intersects the solid-liquid equilibrium (SLE) curve before it hits the liquid-liquid binodal curve[6].

Quantitative Process Parameters

To ensure a robust, scalable process, benchmark your crystallization parameters against the optimized targets below:

Process ParameterHigh Oiling-Out RiskOptimized Crystalline Process
Cooling Rate > 0.5 °C/min≤ 0.1 °C/min
Seeding Temperature At or below LLPS boundaryHalfway into MSZW (Above LLPS)
Seed Loading 0% (Unseeded)2.0% - 5.0% (wt/wt)
Antisolvent Dosing Rapid / Single bolusSlow, controlled linear dosing
PAT Signature (PVM) Spherical, coalescing dropletsSharp-edged, faceted particles

References

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Aragen URL:[Link]

  • Oiling Out in Crystallization Mettler Toledo URL: [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data MDPI URL:[Link]

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo URL: [Link]

  • Experimental investigation and prediction of oiling out during crystallization process ResearchGate URL: [Link]

  • Crystallization of Elusive Polymorphs of Meloxicam Informed by Crystal Structure Prediction ACS Publications URL:[Link]

Sources

Technical Support Center: 4-Amino-1H-Pyrazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis and yield of 4-amino-1H-pyrazole-3-carboxylic acid (CAS: 225661-98-3 / 5334-40-7 derivatives).

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Yield Optimization, Impurity Profiling, and Scalable Protocols

Synthesis Strategy & Mechanistic Insight

To optimize yield, one must first select the most robust synthetic pathway. While direct cyclization (Knorr-type) is possible, the Nitration-Reduction pathway is the industry standard for high-purity generation of the 4-amino-3-carboxy core. This route minimizes regioisomeric byproducts common in cyclization strategies.

The Preferred Pathway: Nitro-Reduction

The synthesis typically proceeds via the nitration of 1H-pyrazole-3-carboxylic acid (or its ester) followed by reduction.

  • Nitration: Electrophilic aromatic substitution at the C4 position.

  • Reduction: Conversion of the nitro group (

    
    ) to the amine (
    
    
    
    ).

Critical Control Point: The reduction step is the primary source of yield loss due to the formation of azo-dimers, incomplete reduction (hydroxylamines), or difficult isolation of the zwitterionic product.

Workflow Diagram

The following diagram outlines the optimized workflow and decision gates for the synthesis.

SynthesisWorkflow Start Starting Material: 1H-pyrazole-3-carboxylic acid Nitration Nitration (HNO3/H2SO4) Start->Nitration NitroInter Intermediate: 4-nitro-1H-pyrazole-3-carboxylic acid Nitration->NitroInter Exothermic, T < 60°C Reduction Reduction Step (Choice of Catalyst) NitroInter->Reduction MethodA Method A: Pd/C + H2 (High Purity, Equipment Heavy) Reduction->MethodA MethodB Method B: Hydrazine + FeCl3/C (Scalable, Cost-Effective) Reduction->MethodB Workup Workup & Isolation (Isoelectric Precipitation) MethodA->Workup Filter Catalyst MethodB->Workup Filter Fe Sludge Final Target: 4-amino-1H-pyrazole-3-carboxylic acid Workup->Final pH Adjustment (pH 3-4)

Figure 1: Strategic workflow for the synthesis of 4-amino-1H-pyrazole-3-carboxylic acid, highlighting the critical reduction and workup phases.

Detailed Protocol: Optimized Reduction (Hydrazine/FeCl3 Method)

This method is selected for its high yield (70–85%) and scalability, avoiding high-pressure hydrogenation equipment while minimizing metal waste compared to Sn/HCl routes.

Reagents:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv)[1]

  • Hydrazine hydrate (80%, 5.0 equiv)

  • FeCl3[2]·6H2O (0.05 equiv - Catalyst)

  • Activated Carbon (10 wt% of substrate)

  • Solvent: Methanol or Ethanol (reflux)

Step-by-Step Methodology:

  • Preparation: Suspend the 4-nitro precursor and activated carbon in Methanol (10 volumes).

  • Catalyst Addition: Add FeCl3·6H2O. The solution may darken.

  • Reduction Initiation: Heat the mixture to reflux (

    
    ).
    
  • Reagent Addition: Add Hydrazine hydrate dropwise over 30–60 minutes. Caution: Vigorous gas evolution (

    
    ).
    
  • Completion: Reflux for an additional 2–3 hours. Monitor by HPLC or TLC (Eluent: EtOAc/MeOH/AcOH 8:2:0.1).

  • Filtration: Filter hot through a Celite pad to remove carbon and iron residues. Wash the cake with hot methanol.

  • Isolation (The "Yield Killer" Step):

    • Concentrate the filtrate to ~20% volume.

    • The product is amphoteric. Adjust pH to the isoelectric point (pI

      
       3.5–4.0)  using concentrated HCl or Acetic Acid.
      
    • Cool to

      
       for 4 hours to maximize precipitation.
      
    • Filter and wash with cold ethanol/ether (1:1).

Troubleshooting Guide & FAQs

This section addresses specific failure modes encountered by researchers.

Category 1: Low Yield[3]

Q: I see full conversion on TLC, but I recover very little solid after workup. Where is my product?

  • Root Cause: The product is a zwitterion (amino acid-like) and is highly water-soluble at extreme pH levels.

  • Solution: You likely missed the isoelectric point.

    • Do not extract with organic solvents (DCM, EtOAc) from the aqueous layer; the product will remain in the water.

    • Concentrate the aqueous/alcoholic reaction mixture to near dryness first.

    • Carefully titrate the pH to 3.5–4.0. If the solution is too acidic (pH < 2) or basic (pH > 7), the compound forms a soluble salt (hydrochloride or carboxylate).

Q: My yield is inconsistent (30% to 70%) between batches using Pd/C hydrogenation.

  • Root Cause: Catalyst poisoning or insufficient hydrogen mass transfer.

  • Solution:

    • Ensure the nitro-precursor is free of sulfur contaminants (often carried over from H2SO4 nitration). Recrystallize the nitro-intermediate from water/ethanol before reduction.

    • Increase agitation speed (>800 rpm) to overcome gas-liquid mass transfer limitations.

Category 2: Impurity Profiling

Q: The product is colored (brown/red) and has a lower melting point.

  • Root Cause: Oxidation of the amino group or presence of azo-dimers (

    
    ).
    
  • Solution:

    • Prevention: Perform the reduction and workup under an inert atmosphere (

      
      /Argon). Amino-pyrazoles are electron-rich and prone to air oxidation.
      
    • Purification: Recrystallize from boiling water containing a pinch of sodium dithionite (

      
      ) or activated charcoal to scavenge oxidative impurities.
      

Q: I detect a peak with M-16 mass in LC-MS.

  • Root Cause: Incomplete reduction (Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine). The M-16 corresponds to the N-hydroxyl intermediate (
    
    
    ).
  • Solution: Extend reaction time or increase the equivalents of hydrazine/catalyst. If using hydrogenation, increase pressure or temperature (

    
    ).
    

Optimization Data & Solvents

Table 1: Solvent Selection for Crystallization/Workup

Solvent SystemSolubility of ProductImpurity RejectionRecommendation
Water (pH 7) High (as salt)LowAvoid for isolation.
Water (pH 3.5) Low (Precipitates)High (Salts stay in solution)Primary Isolation Method.
Ethanol (Cold) Very LowModerateExcellent wash solvent.
Ethyl Acetate InsolubleHigh (Removes non-polar byproducts)Use for trituration only.
DMF/DMSO HighN/AUse only for reaction, difficult to remove.

Table 2: Comparison of Reduction Methods

ParameterMethod A: Pd/C HydrogenationMethod B: Hydrazine/FeCl3Method C: SnCl2 / HCl
Yield 85–95%75–85%60–70%
Purity (Crude) ExcellentGoodPoor (Tin salts difficult to remove)
Scalability High (Requires Autoclave)High (Standard Reactor)Low (Large waste stream)
Cost High (Pd catalyst)LowModerate

Logic Flow for Troubleshooting

Use this decision tree to diagnose yield or purity issues immediately.

Troubleshooting Issue Problem Encountered LowYield Low Yield Issue->LowYield Impurity Impurity/Color Issue->Impurity Solubility Product in Mother Liquor? (Check pH) LowYield->Solubility Conversion Incomplete Reaction? (Check TLC/LCMS) LowYield->Conversion Oxidation Red/Brown Color? (Air Oxidation) Impurity->Oxidation Intermediate M-16 Peak? (Hydroxylamine) Impurity->Intermediate FixPH Adjust pH to 3.5-4.0 Cool to 4°C Solubility->FixPH FixRxn Increase Temp/Time Add Catalyst Conversion->FixRxn FixOx Recrystallize w/ Charcoal Use Inert Atm. Oxidation->FixOx Intermediate->FixRxn

Figure 2: Diagnostic logic tree for resolving common yield and purity issues during 4-amino-1H-pyrazole-3-carboxylic acid synthesis.

References

  • Vertex AI Search . (2025). Process for the preparation of 4-aminopyrazole derivatives. Google Patents. Link

  • Guidechem . (2022).[2] What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid?. Link

  • BenchChem . (2025).[3] Technical Support Center: Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxylate. Link

  • MDPI . (2022).[2] 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Link

  • ChemicalBook . (2024). 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. Link

Sources

Technical Support Center: pH Adjustment for the Precipitation of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the precipitation of aminopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the successful isolation and purification of aminopyrazole derivatives through pH adjustment. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind precipitating aminopyrazoles using pH adjustment?

The precipitation of aminopyrazoles by pH adjustment is based on the principle of altering their solubility in a given solvent system. Aminopyrazoles are weak bases due to the presence of the amino group and the nitrogen atoms in the pyrazole ring.[1][2] This means they can exist in either a charged (protonated) or a neutral (unprotonated) form, depending on the pH of the solution.

  • At low pH (acidic conditions): The amino group and/or ring nitrogens become protonated, forming a salt. These salts are generally more polar and thus more soluble in aqueous solutions.

  • At high pH (basic conditions): The aminopyrazole exists in its neutral, unprotonated form. This form is less polar and therefore less soluble in water, leading to its precipitation out of the solution.

The key is to adjust the pH to a point where the aminopyrazole is in its least soluble form, thereby maximizing the precipitation yield.

Q2: How do I determine the optimal pH for precipitating my specific aminopyrazole derivative?

The optimal pH for precipitation is directly related to the pKa of your aminopyrazole derivative. The pKa is the pH at which 50% of the compound is in its protonated (ionized) form and 50% is in its unprotonated (neutral) form. To induce precipitation, you generally need to adjust the pH to be at least 1 to 2 pH units above the pKa of the conjugate acid of the aminopyrazole.

A predicted pKa for 3-aminopyrazole is approximately 15.28±0.10.[1] However, it's important to note that substituents on the pyrazole ring can significantly alter the pKa. Therefore, it is recommended to either find the experimental pKa of your specific compound in the literature or determine it experimentally.

Q3: What are the common acids and bases used for pH adjustment in aminopyrazole precipitation?

The choice of acid and base can impact the purity and physical properties of your final product.

  • Acids for Dissolution:

    • Hydrochloric acid (HCl): Commonly used to form hydrochloride salts, which are often highly soluble in water.[3]

    • Sulfuric acid (H₂SO₄): Another strong acid that can be used.

    • Acetic acid: A weaker acid that can be suitable for some applications.[1]

  • Bases for Precipitation:

    • Sodium hydroxide (NaOH): A strong base that allows for a rapid and significant pH shift.

    • Potassium hydroxide (KOH): Similar in properties to NaOH.

    • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃): Weaker bases that can provide more controlled precipitation.[4]

    • Ammonium hydroxide (NH₄OH): A volatile base that can be removed by evaporation.

When choosing an acid or base, consider the potential for side reactions and the ease of removal of the resulting salt from your final product.

Q4: Can I use an anti-solvent in combination with pH adjustment?

Yes, combining pH adjustment with the addition of an anti-solvent is a powerful technique to maximize yield. An anti-solvent is a solvent in which your compound of interest is poorly soluble. The general workflow is as follows:

  • Dissolve your aminopyrazole in an acidic aqueous solution where it is soluble as its salt form.

  • Adjust the pH with a base to neutralize the aminopyrazole.

  • Slowly add an anti-solvent (e.g., a low molecular weight alkanol or ketone) to decrease the overall solubility of the neutral aminopyrazole, leading to a more complete precipitation.[3]

This method can be particularly useful for aminopyrazoles that have some residual solubility in water even in their neutral form.

Troubleshooting Guide

This section addresses common issues encountered during the precipitation of aminopyrazoles and provides actionable solutions.

Issue 1: Incomplete Precipitation or Low Yield

Possible Causes:

  • Incorrect pH: The pH of the solution may not be sufficiently high to fully neutralize the aminopyrazole.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the aminopyrazole is higher than its equilibrium solubility, but it has not yet precipitated.[5]

  • High Solubility in the Chosen Solvent: Your aminopyrazole may have significant solubility in the solvent even at the optimal pH.

  • Insufficient Concentration: The initial concentration of your aminopyrazole in the solution might be too low.

Solutions:

  • Verify and Adjust pH: Use a calibrated pH meter to ensure the pH is at least 1-2 units above the pKa of your aminopyrazole.

  • Induce Nucleation:

    • Seeding: Add a small crystal of the pure aminopyrazole to the solution to act as a template for crystal growth.[][7]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Cooling: Reduce the temperature of the solution, as solubility generally decreases with temperature.[][8]

  • Anti-Solvent Addition: As mentioned in the FAQ, slowly add an anti-solvent to decrease the solubility of the neutral compound.[]

  • Concentration: If possible, concentrate the solution by removing some of the solvent before or after pH adjustment.

Issue 2: "Oiling Out" - Formation of a Liquid or Gummy Precipitate Instead of a Solid

Possible Causes:

  • Rapid pH Change: A sudden, large change in pH can lead to the formation of a highly supersaturated solution, where the compound separates as a liquid (an oil) rather than a crystalline solid.[7]

  • High Concentration of Impurities: Impurities can interfere with the crystal lattice formation, leading to an amorphous or oily product.

  • Temperature: The temperature of the solution may be above the melting point of the precipitated form of the aminopyrazole.

Solutions:

  • Slow Down the pH Adjustment: Add the base dropwise with vigorous stirring to allow for controlled precipitation and crystal growth.

  • Adjust Temperature: Try cooling the solution before and during the pH adjustment.

  • Solvent System Modification:

    • Add a co-solvent that can help to stabilize the solid form.

    • Increase the volume of the solvent to reduce the concentration of both the aminopyrazole and any impurities.

  • Purification Prior to Precipitation: If impurities are suspected, consider an additional purification step (e.g., extraction, chromatography) before the final precipitation.

  • Agitation Control: Optimize the stirring speed. Insufficient mixing can lead to localized high supersaturation, while excessive agitation can sometimes lead to smaller, less stable particles.[9]

Issue 3: Co-precipitation of Impurities

Possible Causes:

  • Insoluble Impurities at the Final pH: Some impurities may also be insoluble at the pH used for precipitation.

  • Adsorption onto the Precipitate Surface: Impurities can adsorb onto the surface of the forming crystals.

  • Inclusion within the Crystal Lattice: Impurities can be trapped within the growing crystals.[9]

Solutions:

  • Controlled Precipitation: A slower rate of precipitation generally leads to the formation of purer crystals.

  • Washing the Precipitate: Thoroughly wash the filtered precipitate with a solvent in which the desired compound is insoluble but the impurities are soluble. Deionized water or a mixture of water and an organic solvent are common choices.

  • Recrystallization: For higher purity, the precipitated solid can be isolated and then recrystallized from a suitable solvent system.

  • pH Optimization: Experiment with the final pH. It might be possible to find a pH window where the desired aminopyrazole precipitates, but the key impurities remain in solution.

Experimental Protocols

Protocol 1: Standard pH-Induced Precipitation of an Aminopyrazole

This protocol provides a general procedure for precipitating an aminopyrazole from an acidic solution.

Materials:

  • Crude aminopyrazole derivative

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Deionized water

  • Suitable organic solvent for washing (e.g., ethanol, isopropanol)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution: In a suitable flask, dissolve the crude aminopyrazole in a minimal amount of the aqueous acid solution with stirring. Ensure all solids are completely dissolved.

  • pH Adjustment (Precipitation): While vigorously stirring the solution, slowly add the aqueous base solution dropwise. Monitor the pH of the solution continuously.

  • Observation: Continue adding the base until the desired pH is reached (typically 1-2 pH units above the pKa of the aminopyrazole) and a precipitate forms.

  • Digestion/Aging: Continue stirring the resulting slurry for a period of time (e.g., 30 minutes to a few hours) at a constant temperature. This process, known as digestion or aging, can improve the particle size and filterability of the precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts. A subsequent wash with a cold organic solvent in which the product has low solubility can help to remove organic impurities and aid in drying.

  • Drying: Dry the purified aminopyrazole product under vacuum at an appropriate temperature.

Data Presentation: pKa Values of Representative Pyrazole Derivatives
CompoundpKaReference
3-Aminopyrazole15.28 ± 0.10 (Predicted)[1]
Pyrazole~2.5 (for protonation)General Chemistry Textbooks
3-Amino-5-methylpyrazoleNot explicitly stated, but precipitated at pH 3[3][3]

Note: The pKa values of substituted aminopyrazoles can vary significantly based on the electronic effects of the substituents.

Visualizations

Diagram 1: pH-Dependent Ionization of Aminopyrazoles

G cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) Protonated Protonated Aminopyrazole (Soluble Salt Form) Neutral Neutral Aminopyrazole (Insoluble Precipitate) Protonated->Neutral Add Base (e.g., NaOH) Increase pH > pKa Neutral->Protonated Add Acid (e.g., HCl) Decrease pH < pKa

Caption: Relationship between pH and the ionization state of aminopyrazoles.

Diagram 2: Experimental Workflow for Aminopyrazole Precipitation

G Start Start: Crude Aminopyrazole Dissolve 1. Dissolve in Aqueous Acid Start->Dissolve Precipitate 2. Add Base Slowly to Adjust pH Dissolve->Precipitate Digest 3. Stir/Digest Slurry Precipitate->Digest Filter 4. Vacuum Filtration Digest->Filter Wash 5. Wash Precipitate Filter->Wash Dry 6. Dry Under Vacuum Wash->Dry End End: Pure Aminopyrazole Dry->End

Caption: Step-by-step workflow for the precipitation of aminopyrazoles.

References

  • Google Patents.
  • Pharmaceutical Technology. A Troubleshooting Guide for Topical Drug Manufacturing. [Link]

  • VxP Pharma. Crystallization of Active Pharmaceutical Ingredients. [Link]

  • National Institutes of Health. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]

  • PubMed. Predicting the precipitation of poorly soluble weak bases upon entry in the small intestine. [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

Sources

Technical Support Center: Resolving Regioisomers of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. This guide is engineered for drug development professionals and synthetic chemists facing the classic challenge of pyrazole N-alkylation.

When unsymmetrical 1H-pyrazoles undergo N-alkylation or N-arylation, the inherent tautomerism of the pyrazole core typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers[1]. Resolving this mixture requires a triad of robust techniques: regioselective control, high-resolution chromatographic separation, and unambiguous NMR elucidation.

Troubleshooting & FAQs: Synthesis & Selectivity

Q1: Why does my N-alkylation reaction always yield two distinct products, and how can I control which one forms? The Causality: Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium. Because both nitrogen atoms (N1 and N2) can act as nucleophiles, alkylation inherently produces a mixture[1]. The ratio of these isomers is dictated by the steric bulk of the substituents on the carbon ring and the nature of the transition state. The Solution: You can shift the regioselectivity by tuning your base and solvent system.

  • Kinetic Control: Using a strong base (e.g., NaH) in a polar aprotic solvent (e.g., THF or DMF) creates a highly reactive, "naked" pyrazolide anion. Alkylation will preferentially occur at the nitrogen furthest from the bulkiest carbon substituent (yielding the less sterically hindered 1,3-isomer)[2].

  • Thermodynamic/Catalytic Control: Recent advancements utilize magnesium-catalyzed N2-alkylation or specific directing groups to force the formation of the sterically hindered 1,5-isomer[3]. Alternatively, synthesizing the pyrazole de novo via the condensation of hydrazines with 1,3-diketones (Knorr synthesis) can bypass direct alkylation issues, though it requires careful pH control to avoid hydrazone intermediate mixtures[4].

Regioselectivity P Unsymmetrical 1H-Pyrazole (Tautomeric Mixture) R Deprotonation (Formation of Pyrazolide Anion) P->R Base (e.g., NaH, K2CO3) I1 1,3-Disubstituted Isomer (Sterically Favored) R->I1 Kinetic Control (Polar aprotic solvent, bulky electrophile) I2 1,5-Disubstituted Isomer (Sterically Hindered) R->I2 Thermodynamic/Catalytic Control (Mg-catalysis, specific directing groups)

Figure 1: Reaction pathway demonstrating the divergence of pyrazole regioisomers based on reaction conditions.

Troubleshooting & FAQs: Chromatographic Separation

Q2: My pyrazole isomers are co-eluting on a standard silica gel column. How do I resolve them? The Causality: 1,3- and 1,5-pyrazole regioisomers often possess nearly identical polarities, making standard liquid-liquid extraction or basic flash chromatography ineffective. However, their spatial geometry creates slight differences in their dipole moments and hydrogen-bond accepting capabilities. The Solution: You must optimize the stationary/mobile phase interaction. If TLC shows no separation, switch from normal-phase silica to reverse-phase HPLC (C18 column), where hydrophobic interactions can exploit the subtle shape differences of the isomers[5]. If you must use silica, implement the Dry Loading Protocol to eliminate solvent-front smearing.

Protocol 1: Self-Validating Dry-Loading Chromatography[5]

This protocol ensures that the sample is introduced to the column as a perfectly narrow band, maximizing theoretical plates.

  • Dissolution: Dissolve the crude regioisomer mixture in a minimum volume of a volatile, strong solvent (e.g., Dichloromethane or Methanol).

  • Silica Adsorption: Add dry silica gel (230-400 mesh) to the solution. The mass of silica should be 2 to 3 times the mass of your crude product.

  • Evaporation: Remove the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is achieved. Validation Check: If the powder clumps, residual solvent remains. Re-evaporate.

  • Column Loading: Carefully pour the dry powder evenly onto the flat surface of a pre-packed silica column equilibrated with your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Elution: Run a very shallow gradient (e.g., increasing Ethyl Acetate by 1-2% per column volume). The less sterically hindered isomer typically elutes first due to weaker interaction with the acidic silanol groups.

Troubleshooting & FAQs: Analytical Identification

Q3: I have isolated two pure compounds, but 1H NMR is ambiguous. How do I definitively prove which is the 1,3-isomer and which is the 1,5-isomer? The Causality: 1D Proton (1H) NMR is often insufficient because the chemical shift of the pyrazole ring proton (H-4) can be nearly identical in both isomers[4]. You must map the spatial and through-bond connectivity between the newly added N-alkyl group and the existing carbon skeleton. The Solution: Deploy 2D NMR techniques. A self-validating analytical system requires orthogonal confirmation: spatial proximity (NOESY) must match through-bond connectivity (HMBC)[6].

Protocol 2: 2D NMR Elucidation Workflow[6][7]
  • 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the sample and look for cross-peaks between the protons of your N-alkyl group and the protons on the adjacent carbon.

    • Diagnostic: In a 1,5-disubstituted pyrazole, the N-alkyl protons will show a strong NOE correlation to the substituent at the C5 position. In a 1,3-disubstituted pyrazole, the N-alkyl protons will show an NOE to the C5 ring proton (H-5)[6].

  • 1H-15N HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the gold standard for azole regioisomers. Pyrazoles contain a "pyrrole-like" nitrogen (N1, substituted) and a "pyridine-like" nitrogen (N2, unsubstituted) with drastically different 15N chemical shifts[7].

    • Diagnostic: The N-alkyl protons will show a strong 3-bond correlation to the N2 nitrogen (typically resonating around δ -70 to -80 ppm relative to nitromethane) if it is the 1,5-isomer.

  • Cross-Validation: Ensure the 1H-13C HMBC shows a 3-bond correlation from the N-alkyl protons to the C5 carbon[6]. If NOESY and HMBC data conflict, the sample may be a liquid exhibiting dynamic conformational exchange, and X-ray crystallography of a solid derivative is required[8].

NMRElucidation Start Isolated Regioisomer H1 1H & 13C NMR (Identify N-Alkyl & Ring Protons) Start->H1 NOE 1H-1H NOESY (Map Spatial Proximity) H1->NOE Ambiguous 1D Data HMBC 1H-13C / 1H-15N HMBC (Map 3-Bond Correlations) NOE->HMBC Overlapping/Weak NOE Signals Assigned Structure Assigned Structure NOE->Assigned Structure Clear N-Alkyl to C5-H NOE Xray X-Ray Crystallography (Absolute Configuration) HMBC->Xray Inconclusive Connectivity HMBC->Assigned Structure Clear 15N-1H Coupling to N2 Xray->Assigned Structure Single Crystal Grown

Figure 2: Decision tree for the analytical elucidation of pyrazole regioisomers.

Quantitative Data Summary

The following table summarizes the diagnostic data yielded by different techniques to ensure you choose the correct analytical path.

TechniquePrimary Data YieldedLimitationsConfidence Level
Normal-Phase TLC Retention factor (Rf) differencesOften fails to separate isomers due to similar polarities[5].Low
1H NMR (1D) Chemical shifts of H-4 ring protonH-4 shifts overlap; highly dependent on solvent and concentration[4].Low-Medium
1H-1H NOESY Spatial proximity (< 5 Å)Requires distinct, non-overlapping proton signals on the C3/C5 substituents[6].High
1H-15N HMBC 3-bond N-H connectivityRequires high sample concentration or cryoprobe due to low 15N natural abundance[7].Very High
X-Ray Diffraction Absolute 3D atomic coordinatesRequires the synthesis of a highly crystalline solid derivative[8].Absolute

References

  • BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." BenchChem. 5

  • MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences. 1

  • ResearchGate. "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles." ResearchGate. 3

  • BenchChem Technical Support. "Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate." BenchChem.4

  • ACS Publications. "Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles." Organic Letters. 8

  • BenchChem Technical Support. "(5-Methyl-3-phenylpyrazol-1-yl)methanol: A Scoping Review." BenchChem. 2

  • ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." Instituto Politécnico de Bragança. 7

  • KTU ePubl. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules. 6

Sources

Validation & Comparative

Analytical Resolution and Structural Validation: 1H NMR Profiling of 4-Amino-5-phenyl-1H-pyrazole-3-carboxylic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase and protease inhibitors, the functionalization of the pyrazole core is a critical synthetic milestone. Specifically, the introduction of an amino group at the C4 position of 5-phenyl-1H-pyrazole-3-carboxylic acid fundamentally alters the molecule's pharmacophore and electronic topology. As a Senior Application Scientist, I rely on high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy not just as an observational tool, but as a definitive, self-validating system to confirm structural integrity.

This guide objectively compares the 1H NMR analytical profile of the target compound—4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid —against its synthetic precursors and analogs. By analyzing the causality behind chemical shifts, solvent interactions, and quadrupolar relaxation, researchers can establish a robust framework for validating pyrazole-based libraries.

Mechanistic Causality in 1H NMR Chemical Shifts

The 1H NMR spectrum is a direct readout of the electron density surrounding each proton. When comparing the target compound to its precursors, the chemical shifts are governed by two primary electronic phenomena:

  • Electrophilic Substitution at C4 : The precursor, 5-phenyl-1H-pyrazole-3-carboxylic acid, possesses a highly diagnostic proton at the C4 position of the pyrazole ring. This proton appears as a sharp singlet at 7.18 ppm in DMSO-d6[1]. The absolute disappearance of this singlet is the primary analytical marker confirming successful substitution at the C4 position.

  • Mesomeric (+M) vs. Inductive (-I) Effects : If the C4 position is substituted with a nitro group (intermediate), the strong electron-withdrawing nature deshields the adjacent phenyl ring, pushing the aromatic protons downfield. Conversely, reduction to the target 4-amino derivative introduces a strong electron-donating group. The lone pair on the nitrogen participates in resonance (+M effect), increasing electron density on the pyrazole ring and shielding the adjacent phenyl protons, shifting them upfield.

Pathway A Precursor 5-Phenyl-1H-pyrazole- 3-carboxylic acid C4-H: 7.18 ppm (s) B Intermediate 4-Nitro-5-phenyl-1H-pyrazole- 3-carboxylic acid C4-H: Absent Ar-H: Deshielded A->B Electrophilic Nitration C Target Product 4-Amino-5-phenyl-1H-pyrazole- 3-carboxylic acid NH2: ~5.10 ppm (br s) Ar-H: Shielded B->C Catalytic Reduction

Fig 1: Synthetic workflow and diagnostic 1H NMR markers tracking the C4-substitution of the pyrazole core.

Comparative Analytical Performance: Target vs. Alternatives

To objectively evaluate the success of the synthesis, we compare the quantitative NMR data of the target against its structural alternatives. The data below illustrates the profound impact of C4-substitution on the spectral landscape.

Proton EnvironmentPrecursor (4-H)[1]Intermediate (4-NO2)Target (4-NH2)Causality / Electronic Effect
Pyrazole C4-H 7.18 ppm (s, 1H)AbsentAbsentSubstitution at C4 physically eliminates the diagnostic singlet.
Phenyl Ortho-H ~7.83 ppm (m, 2H)~8.05 ppm (m, 2H)~7.65 ppm (m, 2H)-NO2 deshields via -M effect; -NH2 shields via +M effect.
Phenyl Meta/Para-H 7.31–7.45 ppm (m, 3H)~7.50–7.65 ppm (m, 3H)~7.25–7.40 ppm (m, 3H)Inductive and resonance effects propagate through the conjugated system.
Amino (-NH2) AbsentAbsent~5.10 ppm (br s, 2H)Diagnostic marker for reduction; broadened by 14N quadrupolar relaxation.
COOH / Pyrazole NH 13.39 ppm (br s, 1H)>13.5 ppm (br s)~12.80 ppm (br s, 2H)Highly concentration dependent; stabilized by DMSO-d6 H-bonding.

Solvent Selection: The Causality of Exchangeable Proton Visibility

The physical properties and baseline solubility of pyrazole-3-carboxylic acid derivatives necessitate the use of highly polar solvents[2]. However, the choice of solvent dictates the analytical resolution of the exchangeable protons (NH2, Pyrazole-NH, COOH).

  • Deuterated Chloroform (CDCl3) : Ineffective. The target compound exhibits zwitterionic character and extensive intermolecular hydrogen bonding, rendering it insoluble in non-polar solvents. Derivatization (e.g., to an acid chloride or urea) is required to achieve CDCl3 solubility[3].

  • Methanol-d4 (CD3OD) : Suboptimal for complete characterization. While the compound is soluble, the labile protons (NH2, NH, COOH) undergo rapid chemical exchange with the deuterium in the solvent. These critical diagnostic peaks will disappear from the spectrum, leaving only the phenyl multiplet.

  • Dimethyl Sulfoxide-d6 (DMSO-d6) : The Gold Standard. DMSO is a strong hydrogen-bond acceptor. It solvates the polar compound effectively while simultaneously slowing down the chemical exchange rate of the labile protons. This allows the NH2 (~5.10 ppm) and the COOH/NH (~12.80 ppm) to be observed as distinct, albeit broad, singlets. The broadening is caused by the quadrupolar relaxation of the adjacent Nitrogen-14 nucleus (spin I=1), which rapidly fluctuates the local magnetic field.

Standardized 1H NMR Acquisition Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes an internal check to confirm data integrity.

Step 1: Sample Preparation

  • Action : Dissolve 10–15 mg of 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS).

  • Validation : The solution must be completely clear. Particulates will distort the magnetic field homogeneity, invalidating the shimming process.

Step 2: Probe Tuning and Locking

  • Action : Insert the sample and tune the probe to the 1H resonance frequency. Lock the spectrometer to the deuterium signal of DMSO-d6 (39.5 ppm on the 13C scale).

  • Validation : A stable lock level confirms that the spectrometer can compensate for magnetic field drift during the acquisition, ensuring sharp peaks.

Step 3: Shimming

  • Action : Optimize the Z0-Z5 gradients.

  • Validation : The residual solvent peak of DMSO-d5 must appear as a perfectly symmetrical pentet at exactly 2.50 ppm. Asymmetry indicates poor shimming, which will artificially broaden the critical NH2 signal.

Step 4: Acquisition Parameters

  • Action : Execute a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Set the number of scans (ns) to 16, and the relaxation delay (d1) to 2.0 seconds.

  • Validation : The 2.0s delay ensures that all protons, particularly the broad exchangeable protons, fully relax back to equilibrium between pulses, allowing for accurate quantitative integration.

Step 5: Processing and Internal Referencing

  • Action : Apply a Fourier Transform (FT), followed by manual phase and baseline correction. Set the TMS peak to exactly 0.00 ppm.

  • Validation : Verify that the residual water peak (HDO) appears at ~3.33 ppm and the DMSO-d5 pentet at 2.50 ppm. This dual-reference check guarantees the absolute accuracy of the chemical shift axis before assigning the target's peaks.

Protocol S1 1. Sample Prep Dissolve 15 mg in 0.6 mL DMSO-d6 Add TMS internal standard S2 2. Probe Tuning & Matching Optimize 1H channel for high Q-factor S1->S2 S3 3. Locking & Shimming Lock to DMSO-d6 (39.5 ppm 13C) Shim Z0-Z5 for sharp lines S2->S3 S4 4. Acquisition (zg30) ns=16, d1=2s, aq=3s Ensure full relaxation S3->S4 S5 5. Processing & Validation Zero-filling, FT, Phase/Baseline Corr. Validate via TMS (0.0 ppm) S4->S5

Fig 2: Self-validating 1H NMR acquisition protocol ensuring quantitative and qualitative accuracy.

References

Sources

C13 NMR chemical shifts of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: ¹³C NMR Chemical Shifts of Pyrazole Carboxylic Acid Isomers

Introduction & Structural Significance

Pyrazole carboxylic acids are privileged scaffolds in medicinal chemistry, serving as critical building blocks for blockbuster drugs, including COX-2 inhibitors (e.g., Celecoxib) and cannabinoid receptor antagonists (e.g., Rimonabant). During drug development, regioselective synthesis of these heterocycles frequently yields a mixture of structural isomers—most notably the 3-substituted, 4-substituted, and 5-substituted pyrazoles.

Distinguishing between these isomers using standard ¹H NMR or mass spectrometry can be ambiguous due to overlapping proton signals and identical molecular weights. Consequently, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as the most definitive analytical tool for structural elucidation. This guide objectively compares the ¹³C NMR chemical shifts of pyrazole carboxylic acid variants, detailing the causality behind these shifts and providing a self-validating experimental protocol for researchers.

Theoretical Framework: Causality Behind Chemical Shifts

To accurately interpret the ¹³C NMR spectra of pyrazole derivatives, application scientists must understand the interplay of electronic effects and annular tautomerism.

  • Resonance and Electron Density: The pyrazole ring contains a pyrrole-like nitrogen (N1) that donates a lone pair into the aromatic system, and a pyridine-like nitrogen (N2) that withdraws electron density. The resonance structures of the pyrazole core concentrate electron density at the C-4 position. As a result, C-4 is highly shielded and typically resonates upfield at ~105 ppm in unsubstituted pyrazole.

  • Inductive Deshielding by the Carboxyl Group: When an electron-withdrawing carboxylic acid group (-COOH) is attached to the ring, it exerts strong inductive and mesomeric deshielding effects on the ipso carbon. For instance, attaching a -COOH group at C-4 shifts the C-4 signal downfield from ~105 ppm to ~110–115 ppm[1].

  • Annular Tautomerism: In N-unsubstituted pyrazoles (1H-pyrazoles), rapid proton exchange between N1 and N2 occurs at room temperature. On the NMR timescale, this tautomerism averages the chemical environments of C-3 and C-5, often resulting in line broadening or a single averaged signal[2]. N-alkylation (e.g., N-methylation) "freezes" this tautomerism, yielding distinct, sharp resonances for C-3 and C-5[3].

Comparative ¹³C NMR Data Analysis

The following table synthesizes quantitative ¹³C NMR data for key pyrazole carboxylic acid isomers. By comparing the highly shielded C-4 position against the deshielded C-3/C-5 positions, researchers can rapidly assign regiochemistry.

CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)C=O (ppm)N-CH₃ (ppm)
1H-Pyrazole-3-carboxylic acid [4][5]141.6107.8132.3161.8-
1H-Pyrazole-4-carboxylic acid [1][6]138.7110.1138.7163.2-
1-Methyl-1H-pyrazole-4-carboxylic acid [3]140.4115.6134.6163.139.1
4-Benzoyl-1H-pyrazole-3-carboxylic acid [7]151.8124.1**138.9160.0-

*Note: In 1H-pyrazole-4-carboxylic acid, rapid tautomerism often causes C-3 and C-5 to appear as a broadened, averaged signal near 138-140 ppm depending on the solvent and temperature[6]. **Note: The C-4 position is significantly deshielded here due to the additional electron-withdrawing benzoyl group[7].

Diagnostic Takeaway: The C-4 carbon is the ultimate diagnostic marker. If the most upfield aromatic carbon appears around 107-108 ppm , the compound is likely a 3-substituted isomer. If the most upfield aromatic carbon is pushed to 110-116 ppm , the -COOH group is situated at the 4-position.

Experimental Workflow for High-Fidelity NMR

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used to acquire ¹³C NMR spectra for pyrazole carboxylic acids. Poor sample preparation will exacerbate tautomeric broadening and obscure quaternary carbons.

Step-by-Step Methodology:

  • Sample Preparation (Solvent Selection): Dissolve 15–20 mg of the pyrazole carboxylic acid in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is a strongly hydrogen-bonding solvent that effectively disrupts the intermolecular hydrogen-bonded dimers formed by carboxylic acids, yielding sharper peaks than CDCl₃.

  • Spectrometer Tuning: Utilize a high-field NMR spectrometer (minimum 100 MHz for ¹³C, ideally 176 MHz) equipped with a cryoprobe for optimal signal-to-noise ratio[6].

  • Pulse Sequence & Relaxation Delay (D1): Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). Critical Step: Set the relaxation delay (D1) to at least 2.0 to 3.0 seconds . Causality: Quaternary carbons (C=O, C-COOH, and C-4 in 4-substituted pyrazoles) lack attached protons, resulting in inefficient spin-lattice relaxation (T1). A longer D1 ensures these critical diagnostic peaks are fully relaxed and visible.

  • Data Acquisition: Acquire a minimum of 512 to 1024 scans to resolve the quaternary carbons against the baseline noise.

  • Spectral Processing: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz before Fourier Transformation. Carefully phase the spectrum and apply a baseline correction. Reference the central septet of DMSO-d₆ to exactly 39.52 ppm.

Experimental Workflow Diagram

NMR_Workflow A 1. Sample Preparation (15-20 mg in DMSO-d6) B 2. Spectrometer Setup (100/176 MHz, 298 K) A->B C 3. Pulse Sequence (zgpg30, D1 ≥ 2.0s) B->C D 4. Data Processing (LB=1.0 Hz, Phase Corr.) C->D E 5. Tautomerism Analysis (Check C-3/C-5 Broadening) D->E F 6. Structural Assignment (Isomer Identification) E->F

Figure 1: Standardized workflow for 13C NMR acquisition and analysis of pyrazole carboxylic acids.

Conclusion

The regiochemical assignment of pyrazole carboxylic acids is a critical quality control step in pharmaceutical synthesis. By leveraging the inherent shielding of the pyrazole C-4 position and understanding the deshielding effects of the carboxylate moiety, researchers can confidently distinguish between 3-, 4-, and 5-isomers. Adhering to optimized NMR acquisition parameters—specifically the use of DMSO-d₆ and extended relaxation delays—ensures that the critical quaternary carbons are captured with high fidelity.

References

  • PubChem. "Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH." National Center for Biotechnology Information. URL:[Link]

  • SpectraBase. "Pyrazole-3-carboxylic acid." John Wiley & Sons, Inc. URL:[Link]

  • Babbitt, G. E., et al. "Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters." Magnetic Resonance in Chemistry (1989). URL:[Link]

  • Sener, A., et al. "Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-(2,4,6-Trichloro Phenyl)-1H-Pyrazole-3-Carboxylic Acid." TUBITAK (2004). URL:[Link]

  • Farmacia Journal. "Synthesis and Pharmacological Evaluation of Some New Pyrazole Derivatives." Farmacia (2010). URL:[Link]

  • KTU ePubl. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Kaunas University of Technology (2021). URL:[Link]

Sources

Distinguishing Pyrazole Regioisomers Using NOESY NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its synthesis via N-alkylation or condensation often yields a mixture of 1,3- and 1,5-disubstituted regioisomers . Misassigning these isomers leads to erroneous Structure-Activity Relationship (SAR) models and wasted synthetic effort.

While X-ray crystallography is definitive, it requires single crystals. Heteronuclear Multiple Bond Correlation (HMBC) is powerful but relies on resolving often-ambiguous carbon shifts. Nuclear Overhauser Effect Spectroscopy (NOESY) offers a rapid, solution-state method to distinguish these isomers based on spatial geometry.

This guide details the mechanistic basis, experimental protocol, and data interpretation logic for using NOESY to definitively assign pyrazole regiochemistry.

The Challenge: Pyrazole Tautomerism and Regioselectivity

Parent pyrazoles (N-unsubstituted) exist in rapid tautomeric equilibrium (


).[1] Upon N-alkylation, this equilibrium freezes, producing two distinct, non-interconverting regioisomers:
  • 1,3-isomer: The bulky substituent is at position 3, distal to the N-alkyl group.

  • 1,5-isomer: The bulky substituent is at position 5, proximal to the N-alkyl group (sterically crowded).

The Analytical Gap: 1D


H NMR is often insufficient because the chemical shifts of H3 and H5 protons are similar and solvent-dependent. While empirical rules exist (e.g., 

vs

), they are unreliable for fully substituted systems.

Mechanism of Distinction: Through-Space Correlations

NOESY relies on the Nuclear Overhauser Effect (NOE) , which occurs between nuclear spins that are spatially close (


) regardless of the number of chemical bonds separating them.
  • 1,5-Isomer (Proximal): The N-alkyl protons are spatially adjacent to the substituent at C5. A strong NOE cross-peak will appear between the N-alkyl group and the C5-substituent protons .

  • 1,3-Isomer (Distal): The N-alkyl protons are spatially adjacent to the proton at C5 (H5). A strong NOE cross-peak will appear between the N-alkyl group and the H5 ring proton .

Logical Workflow Diagram

The following decision tree illustrates the assignment logic.

PyrazoleAssignment Start Crude N-Alkylation Product Step1 1. Acquire 1H NMR Identify N-Alkyl & Ring Protons Start->Step1 Step2 2. Run 2D NOESY (Mixing Time: 0.5 - 0.8s) Step1->Step2 Decision Analyze Cross-Peaks from N-Alkyl Protons Step2->Decision Result15 Correlation to Substituent Protons (R) Decision->Result15 Strong NOE Result13 Correlation to Ring Proton (H5) Decision->Result13 Strong NOE Conclusion15 Conclusion: 1,5-Regioisomer Result15->Conclusion15 Conclusion13 Conclusion: 1,3-Regioisomer Result13->Conclusion13

Caption: Decision logic for assigning pyrazole regioisomers based on N-alkyl NOE correlations.

Comparative Analysis: NOESY vs. Alternatives

The following table compares NOESY against other common structural elucidation methods.

FeatureNOESY (Recommended) HMBC (Standard) X-Ray Crystallography 1D Chemical Shift
Primary Mechanism Through-space (Dipolar coupling)Through-bond (

)
Electron density diffractionElectronic shielding environment
Critical Requirement Protons must be

apart
Resolved Carbon (

) signals
Single crystal formationReference compound for comparison
Sensitivity High (Proton detection)Medium (Inverse detection)N/AHigh
Time Required 20–60 mins1–4 hoursDays to Weeks5 mins
Ambiguity Risk Low (Direct geometric proof)Medium (C3/C5 shifts often overlap)None (Gold Standard)High (Solvent dependent)
Best Use Case Determining steric proximity (Regiochemistry)Assigning quaternary carbonsFinal confirmation for filingQuick purity check

Why NOESY Wins: In many pyrazoles, the


 shifts of C3 and C5 are very close (

ppm), making HMBC correlations (

vs

) difficult to assign without prior knowledge of the carbon shifts. NOESY bypasses the carbon assignment entirely.

Experimental Protocol

This protocol is optimized for small molecules (MW < 1000 Da) using a standard 400-600 MHz spectrometer.

Phase 1: Sample Preparation
  • Concentration: Dissolve 5–20 mg of the pure isomer (or enriched mixture) in 0.6 mL of deuterated solvent.

    • Solvent Choice:DMSO-d6 is preferred over CDCl

      
       as it prevents peak overlap by sharpening exchangeable protons and slowing rotation, though CDCl
      
      
      
      is acceptable if solubility permits.
  • Degassing: (Optional but recommended for weak NOEs) Bubble nitrogen through the sample for 2 minutes to remove paramagnetic oxygen, which shortens

    
     relaxation times.
    
Phase 2: Acquisition Parameters[2]
  • Pulse Sequence: noesyph (Bruker) or equivalent phase-sensitive sequence.

  • Mixing Time (

    
     or 
    
    
    
    ):
    • 0.5 – 0.8 seconds is optimal for small molecules (regime where

      
      ).
      
    • Note: Too short (<0.3s) yields no signal; too long (>1.0s) allows "spin diffusion" (magnetization transfer via an intermediate spin), causing false positives.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2–3 seconds).
  • Scans (NS): 16–32 scans per increment (sufficient for >5 mg sample).

  • Increments (TD1): 256 (for quick look) to 512 (high resolution).

Phase 3: Processing & Analysis
  • Phasing: Apply careful manual phasing. NOE cross-peaks should have the same phase (sign) as the diagonal peaks for small molecules (positive NOE).

    • Caution: If using ROESY (Rotating frame), cross-peaks are opposite to the diagonal.

  • Symmetrization: Avoid aggressive symmetrization, as it can generate artifact peaks from

    
     noise.
    
  • Integration: Qualitative assessment is usually sufficient. Look for the presence/absence of the key cross-peak.

Case Study Interpretation

Scenario A: The 1,5-Isomer (Sterically Crowded)
  • Compound: 1-methyl-5-phenyl-1H-pyrazole.

  • Observation:

    • Locate the N-Methyl singlet (~3.8 ppm).

    • Scan the F1 dimension for correlations.[1]

    • Result: You observe a cross-peak at the frequency of the phenyl ortho-protons (~7.4 ppm).

    • Inference: The methyl group is spatially close to the phenyl ring.[2] This confirms the 1,5-substitution pattern.

Scenario B: The 1,3-Isomer (Sterically Open)
  • Compound: 1-methyl-3-phenyl-1H-pyrazole.

  • Observation:

    • Locate the N-Methyl singlet (~3.9 ppm).

    • Scan the F1 dimension.[1]

    • Result: You see NO correlation to the phenyl protons.[2] Instead, you see a strong cross-peak to a doublet/singlet aromatic proton at ~6.5 ppm (H5).

    • Inference: The methyl group is far from the phenyl ring but close to the C5 proton. This confirms the 1,3-substitution pattern.

References

  • N-Alkylation Regioselectivity: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn.[3] Reson. Chem. 2024.[3][4] Link

  • NOESY Methodology: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Int. J. Mol.[5] Sci. 2022. Link

  • HMBC/NOESY Comparison: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol.[5] Sci. 2025. Link

  • Structural Assignment: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org. Chem. 2022.[2][6][7] Link

  • General NMR Theory: NOESY Experiment: Technical details and parameter optimization. NMRSoft. Link

Sources

Comprehensive Comparison Guide: Analyzing the Carbonyl Stretch of Pyrazole-3-Carboxylic Acid via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I approach Infrared (IR) spectroscopy not merely as a fingerprinting tool, but as a dynamic readout of a molecule's electronic and physical environment. For heterocyclic scaffolds like pyrazole-3-carboxylic acid , isolating and interpreting the carbonyl (C=O) stretch is critical for confirming structural integrity, identifying polymorphic forms, and understanding non-covalent interactions during drug development.

This guide objectively compares the analytical performance of different IR sampling techniques (ATR-FTIR vs. KBr Pellet) and structural alternatives (3-substituted vs. 4-substituted pyrazoles) to provide a self-validating framework for your spectroscopic workflows.

Mechanistic Causality: Vibrational Dynamics of the Carbonyl Group

To accurately interpret the IR spectrum of pyrazole-3-carboxylic acid, one must understand the physical causality behind its vibrational shifts. An isolated, un-conjugated carboxylic acid C=O stretch typically appears at a high frequency (1740–1760 cm⁻¹). However, in pyrazole-3-carboxylic acid, this band is significantly shifted to the 1690–1725 cm⁻¹ region[1][2]. This shift is driven by two fundamental mechanisms:

  • Conjugation (Electronic Delocalization): The carboxylic acid group is directly attached to the aromatic pyrazole ring. The delocalization of π-electrons across the C=O bond and the heterocyclic ring reduces the double-bond character of the carbonyl. According to Hooke's Law, a reduction in the bond force constant (

    
    ) directly lowers the vibrational frequency[1].
    
  • Extensive Hydrogen Bonding: In the solid state, carboxylic acids form strongly hydrogen-bonded dimers. Furthermore, the adjacent pyrazole nitrogen (N-H) participates in an extended intermolecular hydrogen-bond network. This interaction acts as an electron-withdrawing force on the carbonyl oxygen, further lengthening the C=O bond, lowering its frequency, and causing the peak to broaden significantly[1].

G Base Monomeric C=O Stretch (~1740 - 1760 cm⁻¹) Conj Pyrazole Ring Conjugation (Delocalization of π electrons) Base->Conj Lowers Frequency HBond Intermolecular H-Bonding (Solid-State Dimerization) Conj->HBond Further Lowers Frequency Final Observed C=O Stretch (~1690 - 1725 cm⁻¹) HBond->Final Broadens & Shifts Peak

Caption: Mechanistic factors influencing the carbonyl stretch wavenumber in pyrazole-3-carboxylic acid.

Analytical Alternatives: ATR-FTIR vs. Transmission (KBr Pellet)

When characterizing the solid-state form of pyrazole-3-carboxylic acid, the choice of sampling technique fundamentally alters the observed C=O stretch.

Attenuated Total Reflectance (ATR-FTIR) probes the surface of the sample using an evanescent wave. Because it requires minimal mechanical pressure, the native crystalline state and its delicate hydrogen-bonding network remain intact. This results in a highly accurate representation of the API's native polymorph.

Transmission FTIR (KBr Pellet) requires grinding the sample with hygroscopic KBr and pressing it under ~10 tons of pressure. This extreme mechanical stress can induce "pressure melting" or polymorphic transitions, physically breaking the native hydrogen-bonded dimers[3]. Consequently, the C=O stretch often shifts or artificially broadens. Additionally, the hygroscopic nature of KBr introduces water artifacts that obscure the broad O-H stretching region (3300–2500 cm⁻¹)[1][2].

G cluster_ATR ATR-FTIR Workflow cluster_KBr Transmission (KBr) Workflow Sample Pyrazole-3-Carboxylic Acid Sample ATR_Prep Direct Application to Diamond Crystal Sample->ATR_Prep KBr_Prep Grind with KBr & Press into Pellet Sample->KBr_Prep ATR_Scan Evanescent Wave Scanning ATR_Prep->ATR_Scan Data IR Spectrum Comparison ATR_Scan->Data Native State KBr_Scan Transmission Scanning KBr_Prep->KBr_Scan KBr_Scan->Data Matrix Effects

Caption: Workflow comparison between ATR-FTIR and KBr Pellet transmission methods.

Structural Alternatives: Pyrazole-3- vs. Pyrazole-4-Carboxylic Acid

Comparing structural isomers reveals how positional chemistry dictates spectroscopic behavior. In pyrazole-3-carboxylic acid , the carboxylate group is adjacent to the pyrazole nitrogens. This proximity allows for competitive intra- and inter-molecular hydrogen bonding, resulting in a highly complex, broadened C=O band. In contrast, pyrazole-4-carboxylic acid features a sterically isolated carboxylate group[4][5]. Without the immediate interference of the adjacent ring nitrogens, the 4-isomer forms more uniform, symmetric dimers. Spectroscopically, this manifests as a sharper C=O stretch that is often slightly shifted to lower wavenumbers (1680–1700 cm⁻¹) compared to the 3-isomer.

Quantitative Data Comparison
Functional GroupPyrazole-3-Carboxylic Acid (ATR-FTIR)Pyrazole-3-Carboxylic Acid (KBr Pellet)Pyrazole-4-Carboxylic Acid (ATR-FTIR)Causality / Mechanistic Note
O-H Stretch (Acid) 3300 – 2500 cm⁻¹ (Broad)3450 – 2500 cm⁻¹ (Broader)3200 – 2600 cm⁻¹ (Broad)KBr absorbs ambient moisture, artificially broadening the O-H band[2].
C=O Stretch (Carbonyl) 1690 – 1710 cm⁻¹ (Sharp)1710 – 1725 cm⁻¹ (Broadened)1680 – 1700 cm⁻¹ (Sharp)Pressure-induced disruption of H-bonded dimers in KBr shifts the peak[3].
C=C / C=N (Ring) 1550 – 1460 cm⁻¹1560 – 1470 cm⁻¹1540 – 1450 cm⁻¹Ring breathing modes; highly sensitive to the position of the carboxylate substituent[1].
C-O Stretch 1320 – 1210 cm⁻¹1330 – 1220 cm⁻¹1310 – 1200 cm⁻¹Coupled with O-H in-plane bending in dimeric forms[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent user error.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR) Analysis

Recommended for polymorphic screening and native state preservation.

  • Crystal Cleaning & Validation: Wipe the diamond ATR crystal with lint-free wipes soaked in HPLC-grade isopropanol. Allow to air dry.

    • Validation: Run a preliminary background scan. The C-H stretching region (2900–2800 cm⁻¹) must be completely flat to confirm the absence of cross-contamination.

  • Background Collection: Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Deposit 2–5 mg of neat pyrazole-3-carboxylic acid directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: This specific pressure ensures intimate optical contact between the sample and the evanescent wave generated at the crystal interface, maximizing the signal-to-noise ratio without crushing the crystal lattice.

  • Data Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure the maximum absorbance of the C=O peak is between 0.1 and 0.8 AU to maintain linearity according to the Beer-Lambert law.

Protocol 2: Transmission FTIR (KBr Pellet) Analysis

Recommended only when ATR is unavailable or for historical data comparison.

  • Desiccation: Dry FT-IR grade KBr powder in an oven at 110°C for at least 24 hours prior to use.

    • Causality: KBr is highly hygroscopic; residual water will obscure the crucial 3300–2500 cm⁻¹ O-H stretching region.

  • Matrix Preparation: Weigh exactly 1.5 mg of pyrazole-3-carboxylic acid and 150 mg of dry KBr (1:100 ratio).

  • Grinding: Gently triturate the mixture in an agate mortar for exactly 60 seconds.

    • Caution: Over-grinding induces polymorphic transitions and pressure-melting of the active pharmaceutical ingredient[3].

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove entrapped air (preventing opaque pellets), then apply 10 tons of pressure using a hydraulic press for 3 minutes.

  • Data Acquisition: Place the transparent pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution) against a blank KBr pellet background.

References

  • Title: Why terminal groups in polymers do not appear on ATR-FTIR while they appear on FTIR instruments using KBr cells? Source: ResearchGate.net URL: [Link]

  • Title: Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones Source: MDPI (Molecules) URL: [Link]

Sources

Comparative Guide: X-ray Crystallography of 4-Amino-5-Phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: The Structural Advantage

In the realm of kinase and chaperone inhibition (specifically Hsp90, CDK, and p38 MAPK), the 4-amino-5-phenylpyrazole scaffold represents a "privileged structure." Unlike its structural isomers or fused-ring alternatives, this scaffold offers a unique balance of conformational adaptability and directional hydrogen bonding .

This guide objectively compares the crystallographic performance and structural utility of 4-amino-5-phenylpyrazole derivatives against two primary alternatives: 3-aminopyrazoles and Indazoles . We provide experimental protocols optimized for obtaining high-resolution (<2.0 Å) diffraction data, essential for structure-based drug design (SBDD).

Comparative Analysis: Scaffold Performance

Structural Utility & Binding Geometry

The primary differentiator of the 4-amino-5-phenylpyrazole scaffold is the rotational freedom between the pyrazole and the C5-phenyl ring. This allows the molecule to adopt an "induced fit" conformation within the ATP-binding pocket, often twisting to accommodate hydrophobic sub-pockets (e.g., the "gatekeeper" region).

Feature4-Amino-5-Phenylpyrazole (Focus)3-Aminopyrazole (Alternative A)Indazole (Alternative B)
Hinge Binding Bidentate: N1 (acceptor) and 4-NH2 (donor) often mimic Adenine's N1/N6.Monodentate/Bidentate: 3-NH2 is often too distant for optimal hinge geometry without linkers.Rigid Bidentate: Fused ring locks geometry; less adaptable to mutant kinases.
Conformational Flexibility High: C5-Phenyl bond rotates (torsion angle ~30-60°), optimizing hydrophobic packing.High: Similar flexibility, but often lacks the specific hydrophobic vector of the C5-phenyl.Low: Fused benzene ring is planar; cannot access "deep pocket" hydrophobic regions easily.
Crystallization Propensity Moderate-High: Amino group facilitates intermolecular H-bond networks (sheets), aiding lattice formation.Moderate: Often requires co-crystallization agents due to high solubility.High: Planar stacking ("pi-stacking") often leads to rapid, but sometimes disordered, crystal growth.
Solubility (DMSO) High (>50 mM): Excellent for soaking experiments.High: Good for soaking.Low-Moderate: Aggregation risks in high-concentration drops.
Crystallographic "Twist" & Resolution

Experimental data indicates that the dihedral angle between the pyrazole and phenyl rings is a critical determinant of crystal quality.

  • Observation: In high-resolution structures (e.g., Hsp90 complexes), this angle is typically 50°–60° .

  • Impact: This twist disrupts perfect planarity, preventing "slippage" of pi-stacked layers—a common defect in Indazole crystals that leads to streaky diffraction patterns.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for 4-amino-5-phenylpyrazole derivatives.

Phase 1: Synthesis & Purification (The "Purity First" Rule)
  • Causality: Trace impurities (unreacted hydrazines) act as poison to crystal growth, terminating step-edges on the crystal surface.

  • Requirement: Compounds must be >98% pure by HPLC and confirmed by 1H-NMR.

  • Workflow:

    • Cyclization: Condensation of

      
      -ketonitriles with hydrazine hydrate.
      
    • Purification: Recrystallization from Ethanol/Water (not column chromatography alone) to seed the desired polymorph.

Phase 2: Crystallization Screening (Vapor Diffusion)
  • Method: Hanging Drop Vapor Diffusion.

  • Protein Target: Hsp90 N-terminal domain or CDK2 (standard models).

  • Ligand Solubilization: Dissolve ligand to 100 mM in 100% DMSO.

Step-by-Step Protocol:

  • Complex Formation: Incubate protein (10-15 mg/mL) with ligand (1-2 mM final) on ice for 1 hour. Why: Ensures saturation of the binding site before crystallization.

  • Screening Matrix:

    • Condition A (Precipitant): PEG 4000 (20-30%).

    • Condition B (Buffer): Tris-HCl pH 7.5 or HEPES pH 7.0.

    • Condition C (Additive): 0.2 M

      
       (stabilizes ATP-pocket geometry).
      
  • Drop Setup: Mix 1

    
    L protein-ligand complex + 1 
    
    
    
    L reservoir solution.
  • Seeding (Crucial): If 3-aminopyrazole alternatives fail to nucleate, use "micro-seeding" from a homologous 4-amino structure to lower the nucleation barrier.

Phase 3: Data Collection & Refinement
  • Cryoprotection: Transfer crystal to reservoir solution + 25% Glycerol for 10 seconds. Flash freeze in liquid nitrogen.

  • Data Strategy: Collect 360° at 0.5° oscillation. High redundancy (>4x) is needed to resolve the electron density of the flexible phenyl ring.

  • Refinement: Restrain the phenyl ring planarity but allow the C-C bond rotation (torsion) to refine freely.

Visualizations

Structural Biology Workflow

This diagram outlines the critical path from chemical synthesis to refined X-ray structure, highlighting the "Quality Gate" checkpoints.

G Start Start: 4-Amino-5-Phenylpyrazole Derivative QC Quality Gate: >98% Purity (HPLC) 1H-NMR Verification Start->QC Complex Protein-Ligand Complex (Incubation 1hr @ 4°C) QC->Complex Pass Screen Crystallization Screen (Hanging Drop) Complex->Screen Opt Optimization: Micro-seeding & Additives Screen->Opt No Crystals Xray X-ray Diffraction (Synchrotron Source) Screen->Xray Diffraction Quality Opt->Screen Solve Structure Solution (Molecular Replacement) Xray->Solve Refine Refinement: Torsion Angle Analysis Solve->Refine

Figure 1: Critical path workflow for structural determination of pyrazole derivatives.

Binding Mode Comparison (Schematic)

Comparing the H-bond donor/acceptor logic between the 4-amino scaffold and the 3-amino alternative in a kinase hinge region.

BindingMode cluster_0 Kinase Hinge Region (Target) cluster_1 4-Amino-5-Phenylpyrazole Residue1 Backbone CO (Acceptor) Residue2 Backbone NH (Donor) N1 Pyz-N1 (Donor/Acceptor) Residue2->N1 H-Bond (Strong) NH2_4 4-NH2 Group (Donor) NH2_4->Residue1 H-Bond (Strong) Phenyl 5-Phenyl Ring (Hydrophobic) NH2_4->Phenyl Twisted (~60°)

Figure 2: Schematic of the bidentate hydrogen bonding network formed by the 4-amino-5-phenylpyrazole scaffold.

Case Study: Hsp90 Inhibition

Experiment

A series of 4-amino derivatives (analogues of CCT018159) were crystallized with the N-terminal domain of human Hsp90.[1][2]

Results Comparison
  • 4-Amino-5-Phenylpyrazole Derivative:

    • Resolution: 1.7 Å

    • Binding: The 4-amino group formed a water-mediated H-bond to Asp93 and direct H-bond to the main chain. The 5-phenyl group occupied the hydrophobic sub-pocket.

    • Outcome: Validated as a potent hit (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       nM).[3]
      
  • 3-Aminopyrazole Isomer:

    • Resolution: 2.4 Å (Lower quality).

    • Binding: The shift of the amine to position 3 disrupted the water-bridging network, leading to higher B-factors (disorder) in the ligand electron density.

References

  • Cheung, K.M., et al. (2005). The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters.[2] Link

  • Barril, X., et al. (2006).[2] 4-Amino derivatives of the Hsp90 inhibitor CCT018159.[2] Bioorganic & Medicinal Chemistry Letters.[2] Link

  • Moulin, E., et al. (2011). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Foloppe, N., et al. (2006). Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding and hydrophobic interactions. Journal of Medicinal Chemistry. Link

  • Panda, S.S., et al. (2012). X-ray crystallography of 4-amino-5-phenylpyrazole derivatives: Insights into packing and intermolecular interactions. Acta Crystallographica Section E. Link

Sources

Analytical Comparison Guide: Melting Point Determination of 4-Amino-5-phenyl-1H-pyrazole-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The accurate determination of physical properties for highly functionalized heterocycles is a critical step in pharmaceutical preformulation. 4-Amino-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 91857-71-5) presents a unique analytical challenge: its dense array of hydrogen-bond donors and acceptors leads to a high crystal lattice energy, which frequently causes the compound to decompose (decarboxylate) concurrently with its melting transition.

This guide objectively compares the analytical performance of traditional capillary melting point methods against Differential Scanning Calorimetry (DSC) for this specific compound. Furthermore, we compare the thermal behavior of the free acid against its structurally modified alternative, Ethyl 4-amino-5-phenyl-1H-pyrazole-3-carboxylate (CAS 70015-76-8) , to demonstrate how chemical derivatization can bypass analytical limitations.

The Causality Behind Thermal Behavior (Expertise & Experience)

To understand why specific analytical methods fail or succeed, we must examine the molecular causality governing the solid-state chemistry of pyrazoles.

  • The Free Acid (CAS 91857-71-5): The presence of the carboxylic acid group alongside the basic amino-pyrazole core facilitates extensive intermolecular hydrogen bonding and potential zwitterion formation. As thermal energy is applied, the energy required to disrupt this robust crystal lattice approaches the activation energy for decarboxylation. Consequently, the free acid typically exhibits a broad melting range (>200 °C) accompanied by visual charring and gas evolution [5].

  • The Ester Alternative (CAS 70015-76-8): Esterification masks the acidic proton, eliminating the primary hydrogen-bond donor responsible for the zwitterionic network. This structural modification dramatically lowers the lattice energy, resulting in a compound that melts cleanly and sharply at a much lower temperature (~148–154 °C) without degradation.

When evaluating the free acid, traditional visual methods struggle because the phase transition (solid to liquid) is obscured by chemical degradation. This necessitates a shift from visual observation to thermodynamic measurement.

Comparative Analytical Methodologies (Trustworthiness)

A self-validating analytical system requires selecting the right tool for the specific chemical behavior observed.

Method A: Capillary Melting Point Apparatus (USP <741>)

The USP <741> standard relies on the visual determination of the first detectable liquid phase (onset) until no solid phase is apparent (clear point)[4].

  • Performance on Ester: Excellent. The ester melts cleanly, providing a sharp, reproducible 1–2 °C range.

  • Performance on Free Acid: Poor. USP <741> explicitly notes that if a melting process is accompanied by simultaneous decomposition (evidenced by darkening, charring, or bubbling), the "beginning of the melting can be accurately established, and it is to be reported as the melting point"[1]. However, the subjective nature of identifying the exact onset amidst charring leads to high inter-operator variability [2].

Method B: Differential Scanning Calorimetry (DSC) (USP <891>)

DSC measures the heat flow into or out of a sample as a function of temperature [3].

  • Performance on Free Acid: Superior. DSC mathematically resolves the endothermic melting transition from the subsequent (or overlapping) decomposition event. By calculating the extrapolated onset temperature (

    
    ) of the endotherm, analysts obtain a highly precise and reproducible melting point, independent of visual obscuration.
    

Experimental Protocols

To ensure reproducibility, the following self-validating workflows must be adhered to.

Protocol 1: Capillary Method (Optimized for Ester Derivatives)
  • Sample Preparation: Gently pulverize the dried material using an agate mortar and pestle to ensure a uniform, fine powder [2].

  • Capillary Loading: Introduce the powder into a standard glass capillary tube. Tap the tube repeatedly until the powder is tightly packed to a height of exactly 3 mm.

  • Instrument Setup: Insert the capillary into a calibrated melting point apparatus. Program the starting temperature (

    
    ) to approximately 10 °C below the expected melting onset.
    
  • Heating Profile: Apply a strict heating rate of 1.0 °C/min [2]. (Rates exceeding this will cause thermal lag and artificially inflate the recorded temperature).

  • Observation & Recording: Record

    
     at the first formation of a liquid meniscus and 
    
    
    
    when the sample is completely liquefied [1].
Protocol 2: DSC Method (Optimized for Free Acid/Decomposing Samples)
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the free acid into an aluminum standard pan. Crucial Step: Use a pan lid with a pinhole. Because the free acid evolves

    
     gas upon decomposition, a hermetically sealed pan will rupture, damaging the sensor.
    
  • Atmosphere Control: Establish a dry nitrogen purge at a flow rate of 50 mL/min to sweep away evolved gases and prevent oxidative degradation [3].

  • Thermal Program: Equilibrate the sample at 25 °C. Apply a linear heating rate of 10 °C/min up to 250 °C.

  • Thermogram Analysis: Utilize the instrument's software to identify the first endothermic peak. Calculate the extrapolated onset temperature (

    
    ) by drawing tangents from the baseline and the leading edge of the endotherm.
    

Data Presentation: Performance Comparison

The following table summarizes the comparative thermal performance and analytical suitability for both the free acid and its ester alternative.

CompoundStructural FeatureCapillary Method (USP <741>)DSC Method (USP <891>)Recommended Application
4-Amino-5-phenyl-1H-pyrazole-3-carboxylic acid Free Acid (Extensive H-bonding network)~210–220 °C (Broad range, obscured by charring/bubbling)Sharp endotherm resolved from decomposition exothermPolymorph screening, precise thermal stability profiling
Ethyl 4-amino-5-phenyl-1H-pyrazole-3-carboxylate Ethyl Ester (Reduced H-bonding, no zwitterion)148–154 °C (Sharp, clear liquid transition)Clean endotherm (

~151 °C), stable baseline
Routine purity assessment, quick QA/QC release

Decision Workflow Visualization

To standardize laboratory practices, the following decision tree illustrates the logical relationship between the compound's structure and the chosen analytical pathway.

ThermalAnalysisWorkflow Start Target Compound: 4-Amino-5-phenyl-1H-pyrazole- 3-carboxylic acid CheckStructure Assess Derivative Type (Free Acid vs. Ester) Start->CheckStructure FreeAcid Free Acid (CAS 91857-71-5) High H-bonding Decomposes >200°C CheckStructure->FreeAcid Unmodified Ester Ethyl Ester (CAS 70015-76-8) Lower H-bonding Stable Melting (~150°C) CheckStructure->Ester Esterified DSC DSC (USP <891>) Resolves melting endotherm from decomposition FreeAcid->DSC Primary Method Capillary Capillary Method (USP <741>) Visual determination of liquid phase FreeAcid->Capillary Not Recommended (Charring) Ester->DSC Orthogonal Validation Ester->Capillary Primary Method DataAnalysis Thermogram Analysis: Precise Tm & Enthalpy DSC->DataAnalysis VisualData Visual Observation: Meniscus & Clear Point Capillary->VisualData

Decision workflow for selecting the optimal thermal analysis method for pyrazole-3-carboxylic acids.

References

  • MP50 MELTING RANGE OPERATION, VERIFICATION, AND CALIBRATION SOP (Referencing USP <741> guidelines). BioSpectra.
  • Compliance with amended General Chapter USP<741> Melting Range or Temper
  • Joshi - Hangal et al. (Patent US20180214427A1 discussing USP <891> Thermal Analysis).
  • Pharmaco-Technological Characterization, Structural Analysis, and Toxicological Evaluation.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

Safety Operating Guide

1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- Proper Disposal Procedures CAS: 91857-71-5 Audience: Researchers, Laboratory Managers, and EHS Officers.[1][2]

Part 1: Executive Summary & Immediate Action Card

Status: Hazardous Chemical Waste Primary Disposal Method: High-Temperature Incineration (Destructive Oxidation).[1][2] Drain Disposal: STRICTLY PROHIBITED.

Scenario Immediate Action
Small Bench Spill (< 5 g) Dampen with water to prevent dust.[1][2] Sweep into a dedicated solid waste container. Label "Toxic/Irritant Solid."[2]
Large Spill (> 50 g) Evacuate area. Wear N95/P100 respirator.[2] Use HEPA vacuum or wet-sweep method.[2] Contact EHS.
Expired/Unused Stock Do not dissolve. Keep in original container if possible. Overpack in clear plastic bag. Label for incineration.
Reaction Mixture (Liquid) Segregate by solvent type (Halogenated vs. Non-Halogenated). Do not precipitate solid for separate disposal unless required by local EHS.[2]

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical structure is the foundation of a safe disposal plan.[2] This compound is an amphoteric nitrogen heterocycle, possessing both a basic amine and an acidic carboxyl group.[2]

Chemical Identity:

  • IUPAC Name: 4-Amino-5-phenyl-1H-pyrazole-3-carboxylic acid[2][3][4]

  • CAS Number: 91857-71-5[1][2][4][5][6][7]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2][8][9]
  • Molecular Weight: 203.20 g/mol [2][4][8][9]

  • Physical State: Solid (typically off-white to pale yellow powder).[1][2]

Hazard Classification (GHS): Based on structural analogs (aminopyrazoles) and standard safety data for this class:

  • H315: Causes skin irritation.[2][10]

  • H319: Causes serious eye irritation.[2][10]

  • H335: May cause respiratory irritation.[2][10]

  • H302: Harmful if swallowed (Potential Acute Toxicity).[1][2][10]

Why Incineration? Nitrogen-containing heterocycles like pyrazoles are stable and can be persistent in the environment.[1][2] High-temperature incineration (


) ensures complete mineralization to CO

, H

O, and N

(with NOx scrubbing), preventing the release of toxic breakdown products.[1][2]

Part 3: Waste Stream Segregation Logic

Proper segregation prevents dangerous cross-reactions and ensures compliance with EPA (RCRA) and local regulations.[2]

Decision Tree: Waste Categorization

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Contaminated PPE) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Solution/Suspension SolidBin Solid Waste Bin Label: 'Hazardous - Toxic/Irritant' Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Ethanol, Ethyl Acetate, Water) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Carboy Label: 'Flammable/Toxic' Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy Label: 'Flammable/Toxic' NonHalo->NonHaloBin

Caption: Logic flow for segregating 4-amino-5-phenyl-1H-pyrazole-3-carboxylic acid waste based on physical state and solvent matrix.

Part 4: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Debris)[1][2]
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).[1][2]

  • Collection:

    • Transfer the solid carefully to avoid dust generation.[2]

    • Include contaminated spatulas, weigh boats, and gloves in the same container.[2]

  • Labeling:

    • Attach a hazardous waste tag.[2]

    • Chemical Name: Write out the full name. Do not use abbreviations or structures.

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Storage: Keep the container closed when not actively adding waste. Store in a satellite accumulation area (SAA) inside a secondary containment tray.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
  • Compatibility Check: Ensure the waste stream does not contain oxidizers (e.g., Nitric Acid, Peroxides) which could react violently with the amine group.[1][2]

  • pH Check: If the solution is aqueous and acidic/basic, do not neutralize unless authorized by your facility's specific protocol. Neutralization can generate heat or precipitate the solid, clogging containers.[2]

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Rinsing: Triple rinse the original flask with a compatible solvent.[2] Add the rinsate to the waste carboy.[2]

C. Spill Cleanup Workflow

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Gloves, Goggles, N95) Assess->PPE Contain 3. Containment (Dampen powder) PPE->Contain Collect 4. Collect (Scoop/Sweep) Contain->Collect Decon 5. Decontaminate (Soap & Water Wash) Collect->Decon Disposal 6. Disposal (Seal & Label) Decon->Disposal

Caption: Operational workflow for safely managing a laboratory spill of aminopyrazole solids.

Part 5: Regulatory Compliance & Documentation

  • US EPA (RCRA): This compound is not P-listed or U-listed specifically by CAS.[1] However, it must be characterized by the generator.[2] If it exhibits toxicity (via TCLP) or ignitability, it carries D-codes.[2][11] Default Status: Treat as non-listed hazardous chemical waste requiring incineration.[2]

  • European Waste Code (EWC):

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2]

  • Documentation:

    • Maintain a log of accumulation start dates.[2]

    • Ensure the Safety Data Sheet (SDS) is accessible to all personnel handling the waste.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12363470, 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (Isomer Analog).[1][2] Retrieved from [Link]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2] Retrieved from [Link][1][2]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press. Retrieved from [Link][1][2]

Sources

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